molecular formula C10H14ClNO2 B164805 (S)-3-Amino-2-benzylpropanoic acid hydrochloride CAS No. 1010806-95-7

(S)-3-Amino-2-benzylpropanoic acid hydrochloride

Cat. No.: B164805
CAS No.: 1010806-95-7
M. Wt: 215.67 g/mol
InChI Key: HIYMCIGQCWOWJV-FVGYRXGTSA-N
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Description

(S)-3-Amino-2-benzylpropanoic acid hydrochloride, also known as (S)-3-Amino-2-benzylpropanoic acid hydrochloride, is a useful research compound. Its molecular formula is C10H14ClNO2 and its molecular weight is 215.67 g/mol. The purity is usually 95%.
BenchChem offers high-quality (S)-3-Amino-2-benzylpropanoic acid hydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (S)-3-Amino-2-benzylpropanoic acid hydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

(2S)-2-(aminomethyl)-3-phenylpropanoic acid;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13NO2.ClH/c11-7-9(10(12)13)6-8-4-2-1-3-5-8;/h1-5,9H,6-7,11H2,(H,12,13);1H/t9-;/m0./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HIYMCIGQCWOWJV-FVGYRXGTSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CC(CN)C(=O)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)C[C@@H](CN)C(=O)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70647421
Record name (2S)-2-(Aminomethyl)-3-phenylpropanoic acid--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70647421
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

215.67 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1010806-95-7
Record name (2S)-2-(Aminomethyl)-3-phenylpropanoic acid--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70647421
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

A Comprehensive Technical Guide to the Physical Properties of (S)-3-Amino-2-benzylpropanoic Acid Hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

(S)-3-Amino-2-benzylpropanoic acid hydrochloride, a derivative of β-phenylalanine, is a chiral building block of significant interest in medicinal chemistry and drug development. Its structural motif is incorporated into various peptidomimetics and pharmacologically active molecules. As a β-amino acid, it imparts unique conformational constraints and metabolic stability to peptide-based therapeutics. The hydrochloride salt form is often utilized to enhance solubility and stability, crucial for pharmaceutical formulation and handling.[1][2]

This in-depth guide provides a detailed overview of the known physical properties of (S)-3-Amino-2-benzylpropanoic acid hydrochloride. It is intended to serve as a valuable resource for researchers, offering both established data and standardized protocols for in-house characterization.

Physicochemical Properties

PropertyValueSource(s)
Molecular Formula C₁₀H₁₄ClNO₂[3]
Molecular Weight 215.68 g/mol [3]
Appearance White to yellow solid
Melting Point 159-161 °C[3]
Purity (Typical) ≥97%
Storage Conditions 2-8°C, protect from light[3]

Spectroscopic and Crystallographic Data

Detailed experimental spectroscopic data for (S)-3-Amino-2-benzylpropanoic acid hydrochloride, including ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry, are not widely available in peer-reviewed literature or public databases. Researchers are advised to acquire this data on their specific batches of the compound as part of their analytical characterization. The expected spectral features would be consistent with the compound's structure, including signals corresponding to the benzyl group, the aliphatic backbone, the amine, and the carboxylic acid.

Experimental Methodologies

The following sections provide detailed, step-by-step methodologies for determining key physical properties of (S)-3-Amino-2-benzylpropanoic acid hydrochloride. These protocols are based on standard pharmaceutical and chemical analysis practices.

Melting Point Determination (Capillary Method)

Rationale: The melting point is a fundamental physical property that provides an indication of the purity of a crystalline solid. A sharp melting range is characteristic of a pure compound, while impurities tend to broaden and depress the melting range. The capillary method is a widely accepted and reliable technique for this determination.

Protocol:

  • Sample Preparation:

    • Ensure the (S)-3-Amino-2-benzylpropanoic acid hydrochloride sample is dry and finely powdered. If necessary, gently crush the crystals using a mortar and pestle.

    • Tap the open end of a capillary tube onto the powdered sample to introduce a small amount of the solid.

    • Invert the capillary tube and tap it gently on a hard surface to pack the solid into the closed end. The packed sample height should be approximately 2-3 mm.

  • Apparatus Setup:

    • Use a calibrated melting point apparatus.

    • Insert the capillary tube containing the sample into the heating block of the apparatus.

  • Measurement:

    • Set the initial heating rate to be rapid until the temperature is about 15-20°C below the expected melting point (159-161°C).

    • Decrease the heating rate to 1-2°C per minute to ensure thermal equilibrium between the sample and the thermometer.

    • Record the temperature at which the first droplet of liquid is observed (the onset of melting).

    • Record the temperature at which the entire sample has completely melted (the clear point).

    • The melting range is reported as the range between the onset and clear point temperatures.

Self-Validation: To ensure accuracy, the melting point determination should be performed in triplicate. The results should be consistent within a narrow range. Calibration of the melting point apparatus with certified reference standards is crucial for trustworthy measurements.

Diagram of the Melting Point Determination Workflow

MeltingPointWorkflow cluster_prep Sample Preparation cluster_measurement Measurement cluster_analysis Data Analysis prep1 Dry and Powder Sample prep2 Load Capillary Tube (2-3 mm height) prep1->prep2 meas1 Insert into Apparatus prep2->meas1 Transfer meas2 Rapid Heat to ~140°C meas1->meas2 meas3 Slow Heat (1-2°C/min) meas2->meas3 meas4 Record Onset and Clear Point meas3->meas4 analysis1 Report Melting Range meas4->analysis1 Record analysis2 Perform in Triplicate analysis1->analysis2

A schematic of the workflow for determining the melting point of (S)-3-Amino-2-benzylpropanoic acid hydrochloride using the capillary method.

Solubility Determination (Shake-Flask Method)

Rationale: Solubility is a critical parameter in drug development, influencing bioavailability and formulation. The shake-flask method is a gold-standard technique for determining the equilibrium solubility of a compound in a given solvent.

Protocol:

  • Preparation of Saturated Solution:

    • Add an excess amount of (S)-3-Amino-2-benzylpropanoic acid hydrochloride to a series of vials, each containing a known volume of the desired solvent (e.g., water, methanol, ethanol). The presence of undissolved solid is essential to ensure saturation.

    • Seal the vials to prevent solvent evaporation.

    • Place the vials in a shaker or agitator maintained at a constant temperature (e.g., 25°C or 37°C) for a sufficient period (typically 24-48 hours) to reach equilibrium.

  • Sample Collection and Preparation:

    • After the equilibration period, allow the vials to stand undisturbed for a short time to let the excess solid settle.

    • Carefully withdraw a known volume of the supernatant, ensuring no solid particles are transferred.

    • Filter the collected supernatant through a 0.22 µm syringe filter to remove any remaining undissolved solid.

  • Analysis:

    • Dilute the filtered solution with an appropriate solvent to a concentration within the linear range of the chosen analytical method (e.g., HPLC-UV, LC-MS).

    • Quantify the concentration of the diluted solution using a pre-validated analytical method with a calibration curve prepared from known standards of (S)-3-Amino-2-benzylpropanoic acid hydrochloride.

    • Calculate the original solubility in the chosen solvent, accounting for the dilution factor.

Self-Validation: The experiment should be repeated at least three times to ensure the reproducibility of the results. The time to reach equilibrium should be confirmed by sampling at different time points (e.g., 24, 48, and 72 hours) and ensuring the concentration remains constant.

Diagram of the Shake-Flask Solubility Determination Workflow

SolubilityWorkflow start Add Excess Solid to Solvent equilibrate Equilibrate with Agitation (24-48h at constant T) start->equilibrate settle Settle Undissolved Solid equilibrate->settle filter Filter Supernatant (0.22 µm filter) settle->filter analyze Quantify Concentration (e.g., HPLC-UV) filter->analyze calculate Calculate Solubility analyze->calculate

A flowchart illustrating the key steps in the shake-flask method for determining the solubility of (S)-3-Amino-2-benzylpropanoic acid hydrochloride.

Optical Rotation Determination

Rationale: As a chiral compound, (S)-3-Amino-2-benzylpropanoic acid hydrochloride will rotate the plane of polarized light. The specific rotation is a characteristic property that confirms the enantiomeric identity and can be used to assess enantiomeric purity.

Protocol:

  • Solution Preparation:

    • Accurately weigh a known amount of the compound (e.g., 100 mg).

    • Dissolve it in a known volume of a specified solvent (e.g., 10 mL of water or methanol) in a volumetric flask. Ensure complete dissolution.

  • Polarimeter Setup:

    • Use a calibrated polarimeter.

    • Fill the polarimeter cell of a known path length (e.g., 1 decimeter) with the prepared solution, ensuring no air bubbles are present.

    • Measure the observed rotation at a specified temperature (e.g., 20°C or 25°C) and wavelength (typically the sodium D-line at 589 nm).

  • Calculation of Specific Rotation:

    • Calculate the specific rotation [α] using the following formula: [α] = (100 × α) / (l × c) where:

      • α is the observed rotation in degrees.

      • l is the path length of the cell in decimeters.

      • c is the concentration of the solution in g/100 mL.

Self-Validation: A blank measurement with the pure solvent should be performed to zero the instrument. The measurement should be repeated multiple times to ensure consistency. The concentration of the solution should be chosen to give an observed rotation that is within the optimal range of the instrument.

References

  • PubChem. (S)-3-Amino-2-benzylpropanoic acid. Retrieved from [Link]

  • NIH. A general method to predict optical rotations of chiral molecules from their structures. (2023-02-06). Retrieved from [Link]

  • Carl ROTH. Safety Data Sheet: 2-Amino-3-phenylpropanoic acid. Retrieved from [Link]

  • Royal Society of Chemistry. Amino acids: chemistry, diversity and physical properties | Amino Acids, Peptides and Proteins: Volume 42. (2017-12-06). Retrieved from [Link]

  • ResearchGate. β-AMINO ACIDS AND THEIR NATURAL BIOLOGICALLY ACTIVE DERIVATIVES. 5. DERIVATIVES OF UNUSUAL. (2011-04-06). Retrieved from [Link]

  • Google Patents. CN104072383A - Method for preparing 3-amino-2-methyl benzoic acid.
  • Universities Space Research Association. DETECTION LIMITS FOR CHIRAL AMINO ACIDS USING A POLARIZATION CAMERA. Retrieved from [Link]

  • IOP Conference Series: Materials Science and Engineering. Mechanism of Optical Rotation of Amino Acids Using Electronic State Calculation. (2020-05-23). Retrieved from [Link]

  • S4Science. Polarimeter. Retrieved from [Link]

  • Rudolph Research Analytical. <781> OPTICAL ROTATION. Retrieved from [Link]

  • ResearchGate. Synthesis and characterization of 3-amino-1, 2-propanediol. (2025-08-06). Retrieved from [Link]

  • Carl ROTH. Safety Data Sheet: 3-Aminobenzoic acid. Retrieved from [Link]

  • ResearchGate. (PDF) [Beta]-amino [Beta-amino] acids as secondary structure inducers in peptides [Elektronische Ressource] /. Retrieved from [Link]

  • FooDB. Showing Compound 3-Aminopropanoic acid (FDB002253). (2010-04-08). Retrieved from [Link]

  • YouTube. Physico-Chemical Properties of Amino acids. (2020-08-19). Retrieved from [Link]

  • Google Patents. CN104610074A - Preparation method of 3-amino-1,2-propanediol.

Sources

(S)-3-Amino-2-benzylpropanoic acid hydrochloride molecular weight

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to (S)-3-Amino-2-benzylpropanoic acid hydrochloride

Introduction

(S)-3-Amino-2-benzylpropanoic acid hydrochloride is a chiral, non-proteinogenic β-amino acid derivative of significant interest in the fields of medicinal chemistry, peptide synthesis, and drug development. As a β-amino acid, its amino group is attached to the β-carbon, two atoms away from the carboxyl group. This structural motif imparts unique conformational properties and resistance to enzymatic degradation compared to its α-amino acid counterparts. Specifically, it is classified as a β²-amino acid, where the substituent (a benzyl group in this case) is located on the α-carbon.

This guide provides a comprehensive technical overview of (S)-3-Amino-2-benzylpropanoic acid hydrochloride, covering its fundamental physicochemical properties, synthesis, analytical characterization, applications, and handling protocols. The insights herein are intended for researchers, scientists, and drug development professionals who utilize such building blocks to construct complex, biologically active molecules.

Physicochemical Properties and Molecular Characteristics

The foundational step in utilizing any chemical reagent is a thorough understanding of its intrinsic properties. (S)-3-Amino-2-benzylpropanoic acid is most commonly supplied as a hydrochloride salt to improve its stability and handling characteristics as a solid.

Core Properties

The key physicochemical data for (S)-3-Amino-2-benzylpropanoic acid hydrochloride are summarized below for quick reference.

PropertyValueSource(s)
Molecular Weight 215.68 g/mol [1][2]
Molecular Formula C₁₀H₁₄ClNO₂[1][3]
CAS Number 1010806-95-7[1][3]
Appearance White to yellow solid[1]
Purity Typically ≥97%[1]
Melting Point 159-161 °C[3]
Storage Temperature 2-8°C, protect from light[1][3]
Synonyms (2S)-3-amino-2-benzylpropanoic acid hydrochloride, (S)-β²-homophenylalanine HCl[1][3]
Elucidation of Molecular Weight

The molecular weight is a critical parameter for all stoichiometric calculations in synthesis and analysis. It is derived from the molecular formula, C₁₀H₁₄ClNO₂, by summing the atomic weights of its constituent atoms:

  • Carbon (C): 10 atoms × 12.011 u = 120.11 u

  • Hydrogen (H): 14 atoms × 1.008 u = 14.112 u

  • Chlorine (Cl): 1 atom × 35.453 u = 35.453 u

  • Nitrogen (N): 1 atom × 14.007 u = 14.007 u

  • Oxygen (O): 2 atoms × 15.999 u = 31.998 u

  • Total Molecular Weight: 215.68 u ( g/mol )[1][2]

The molecular weight of the corresponding free amino acid, (S)-3-Amino-2-benzylpropanoic acid (C₁₀H₁₃NO₂), is 179.22 g/mol [4]. The difference of 36.46 g/mol corresponds to the mass of hydrogen chloride (HCl).

Asymmetric Synthesis Pathway

The synthesis of enantiomerically pure β²-amino acids is a non-trivial task that relies on robust methods of asymmetric synthesis. The causality behind a typical synthetic approach is to establish the desired stereocenter through a diastereoselective reaction using a chiral auxiliary. While the exact industrial synthesis is proprietary, a well-established academic approach involves the diastereoselective amination of an enolate derived from an N-acylated chiral auxiliary[5].

The workflow below illustrates a conceptual pathway for synthesizing the (S)-enantiomer. The choice of a specific chiral auxiliary is critical; for instance, to obtain the (S)-β² amino acid, one might start with the corresponding R-auxiliary to direct the stereochemistry of the incoming group[5].

G cluster_0 Step 1: Acylation cluster_1 Step 2: Diastereoselective Amination cluster_2 Step 3: Auxiliary Cleavage & Protection cluster_3 Step 4: Deprotection & Salt Formation Aux Chiral Auxiliary (R-form) AcylatedAux N-Acylated Auxiliary Aux->AcylatedAux Reaction AcidChloride 3-Phenylpropanoyl Chloride AcidChloride->AcylatedAux Enolate Titanium Enolate Formation (LDA/TiCl4) AcylatedAux->Enolate Adduct Diastereomerically Enriched Adduct Enolate->Adduct Electrophile Aminomethylating Agent (e.g., Bn-O-CO-N+=CH2) Electrophile->Adduct Cleavage Hydrolytic Cleavage (e.g., LiOH/H2O2) Adduct->Cleavage ProtectedAA Protected (S)-β²-Amino Acid Cleavage->ProtectedAA Deprotection Removal of Protecting Group ProtectedAA->Deprotection Salt HCl Treatment Deprotection->Salt FinalProduct (S)-3-Amino-2-benzylpropanoic acid hydrochloride Salt->FinalProduct G cluster_0 Drug Development Pathways cluster_1 Resulting Therapeutic Candidates Start (S)-3-Amino-2-benzylpropanoic acid hydrochloride Peptide Solid-Phase Peptide Synthesis Start->Peptide SmallMol Small Molecule Synthesis Start->SmallMol Prodrug Prodrug Conjugation Start->Prodrug Peptidomimetic Enzyme-Resistant Peptidomimetic Peptide->Peptidomimetic Bioactive Bioactive Small Molecule SmallMol->Bioactive TargetedProdrug Targeted Prodrug Prodrug->TargetedProdrug

Caption: Role as a versatile building block in different drug development strategies.

Analytical Methodologies for Quality Control

Ensuring the identity, purity, and stereochemical integrity of (S)-3-Amino-2-benzylpropanoic acid hydrochloride is paramount. A multi-pronged analytical approach is required for comprehensive quality control. Ion-exchange chromatography with post-column ninhydrin detection is a common and robust method for quantitative amino acid analysis.[6] However, reversed-phase HPLC is more frequently used for routine purity checks.

Protocol 1: Purity Determination by High-Performance Liquid Chromatography (HPLC)

This protocol describes a general method for assessing the purity of the compound. The choice of a chiral column allows for the simultaneous assessment of enantiomeric purity.

1. Objective: To determine the chemical and enantiomeric purity of the sample.

2. Materials & Equipment:

  • (S)-3-Amino-2-benzylpropanoic acid hydrochloride sample
  • HPLC grade water, acetonitrile (ACN), and trifluoroacetic acid (TFA)
  • HPLC system with UV detector
  • Chiral stationary phase column (e.g., Chiralpak series)

3. Chromatographic Conditions (Example):

  • Column: Chiral Stationary Phase, 4.6 x 250 mm, 5 µm
  • Mobile Phase A: 0.1% TFA in Water
  • Mobile Phase B: 0.1% TFA in ACN
  • Gradient: 5% B to 95% B over 20 minutes
  • Flow Rate: 1.0 mL/min
  • Column Temperature: 25 °C
  • Detection: UV at 210 nm
  • Injection Volume: 10 µL

4. Procedure:

  • Prepare a stock solution of the sample at 1 mg/mL in a 50:50 mixture of Mobile Phase A and B.
  • Equilibrate the HPLC system with the initial mobile phase conditions (95% A, 5% B) until a stable baseline is achieved.
  • Inject the sample solution onto the column.
  • Acquire the chromatogram for 25-30 minutes.
  • Integrate all peaks detected. The purity is calculated as the area of the main peak divided by the total area of all peaks, expressed as a percentage.
  • The enantiomeric excess (e.e.) is determined by identifying the peak for the (R)-enantiomer (if present) and using the formula: e.e. (%) = [Area(S) - Area(R)] / [Area(S) + Area(R)] × 100.
Protocol 2: Identity Confirmation by Mass Spectrometry (MS)

1. Objective: To confirm the molecular weight of the compound.

2. Materials & Equipment:

  • Sample solution (from HPLC prep)
  • Mass spectrometer with electrospray ionization (ESI) source

3. Procedure:

  • Infuse the sample solution directly into the ESI source or analyze the eluent from the HPLC peak.
  • Acquire the mass spectrum in positive ion mode.
  • The free amino acid (C₁₀H₁₃NO₂) is expected to be observed as the protonated molecular ion [M+H]⁺.
  • Expected m/z: 179.22 (free acid base mass) + 1.008 (proton mass) = 180.23. The chloride ion is typically not observed in positive mode ESI.
Analytical Workflow Diagram

G cluster_0 Purity & Identity Checks Sample Raw Material Sample Prep Sample Preparation (1 mg/mL in solvent) Sample->Prep HPLC Chiral HPLC Analysis Prep->HPLC MS LC-MS Analysis Prep->MS Data Data Analysis HPLC->Data Chromatogram MS->Data Mass Spectrum Report Certificate of Analysis Data->Report Purity (%), Identity (m/z)

Sources

An In-depth Technical Guide to (S)-β²-homophenylalanine hydrochloride: A Key Building Block for Advanced Drug Development

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of (S)-β²-homophenylalanine hydrochloride, a non-proteinogenic amino acid that has garnered significant interest in the field of medicinal chemistry and drug development. Its unique structural properties offer a strategic advantage in the design of peptidomimetics with enhanced stability and tailored biological activity. This document will delve into the core properties, synthesis, analysis, and applications of this versatile building block, providing field-proven insights to guide researchers in its effective utilization.

Introduction: The Strategic Value of β-Amino Acids in Peptidomimetics

Peptide-based therapeutics hold immense promise due to their high specificity and potency. However, their clinical utility is often hampered by poor metabolic stability, limited oral bioavailability, and conformational flexibility, which can lead to reduced receptor affinity. The incorporation of unnatural amino acids, particularly β-amino acids, into peptide sequences is a well-established strategy to overcome these limitations.

(S)-β²-homophenylalanine, with its additional methylene group in the backbone compared to its α-amino acid counterpart, phenylalanine, imparts significant conformational rigidity to the peptide chain. This structural constraint can pre-organize the peptide into a bioactive conformation, leading to enhanced binding affinity for its target receptor. Furthermore, the β-amino acid structure provides resistance to enzymatic degradation by peptidases, thereby increasing the in vivo half-life of the resulting peptide.[1]

This guide will focus on the hydrochloride salt of (S)-β²-homophenylalanine, which is the commonly used form in synthesis due to its improved solubility and handling characteristics.[2]

Physicochemical Properties and Structural Elucidation

A thorough understanding of the physicochemical properties of (S)-β²-homophenylalanine hydrochloride is fundamental for its effective application in synthesis and formulation.

Core Chemical and Physical Data
PropertyValueSource(s)
Chemical Name (S)-3-Amino-4-phenylbutyric acid hydrochlorideN/A
Synonyms (S)-β²-HomoPhe-OH·HClN/A
CAS Number 138165-77-2N/A
Molecular Formula C₁₀H₁₄ClNO₂[3]
Molecular Weight 215.68 g/mol [3]
Appearance White to off-white crystalline powder[2]
Melting Point Not availableN/A
Solubility Soluble in water[2]
Optical Rotation Specific rotation values are dependent on the solvent and concentration.N/A
Structural Confirmation: The Role of Spectroscopy

Nuclear Magnetic Resonance (NMR) Spectroscopy:

  • ¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons of the phenyl group, the diastereotopic methylene protons adjacent to the phenyl ring, the methine proton at the chiral center, and the methylene protons of the butyric acid backbone. The coupling patterns and chemical shifts of these protons would be crucial for confirming the β²-substitution pattern.

  • ¹³C NMR: The carbon NMR spectrum will provide information on the number and types of carbon atoms present in the molecule, further confirming the carbon skeleton.

Mass Spectrometry (MS): Mass spectrometry is essential for confirming the molecular weight and for fragmentation analysis to elucidate the structure. The fragmentation of β-amino acids can differ from that of α-amino acids. For instance, in the fragmentation of β-alanine, the cleavage of the Cα-Cβ bond is a characteristic fragmentation pathway.[4] For β²-homophenylalanine, characteristic fragmentation would likely involve the loss of the carboxylic acid group and fragmentation of the side chain.

Infrared (IR) and Raman Spectroscopy: IR and Raman spectroscopy can confirm the presence of key functional groups, such as the carboxylic acid (C=O and O-H stretching), the amine hydrochloride (N-H stretching and bending), and the aromatic ring (C-H and C=C stretching).[5]

Synthesis and Chiral Purity: Securing the (S)-Enantiomer

The biological activity of chiral molecules is often enantiomer-dependent. Therefore, obtaining (S)-β²-homophenylalanine hydrochloride with high enantiomeric purity is paramount. Several strategies can be employed for its synthesis.

General Synthetic Strategies

While a specific, detailed, and publicly available protocol for the direct synthesis of (S)-3-amino-4-phenylbutyric acid hydrochloride is elusive, established methods for the synthesis of related β-amino acids can be adapted. A common approach involves the asymmetric synthesis or chiral resolution of a racemic mixture.

A plausible synthetic route could be conceptualized based on the synthesis of its isomer, 4-amino-3-phenylbutyric acid.[6][7] This often involves multi-step sequences starting from commercially available precursors. Key transformations may include:

  • Condensation reactions to build the carbon skeleton.

  • Hydrolysis of ester or amide intermediates.

  • Introduction of the amino group, potentially through reduction of a nitro group or other nitrogen-containing functional group.

  • Final salt formation with hydrochloric acid.

Achieving Enantioselectivity: The Critical Step

The synthesis of the enantiomerically pure (S)-isomer is the most critical and challenging aspect. Two primary approaches are generally employed:

1. Asymmetric Synthesis: This involves the use of chiral catalysts or auxiliaries to stereoselectively create the desired chiral center. Methods such as enantioselective hydrogenation or Michael additions to prochiral substrates are powerful tools in this regard.

2. Chiral Resolution: This method involves the separation of a racemic mixture of β²-homophenylalanine. This can be achieved through:

  • Enzymatic Resolution: Utilizing enzymes that selectively act on one enantiomer. For example, α-chymotrypsin has been used for the resolution of phenibut, a related compound.[8]

  • Diastereomeric Salt Formation: Reacting the racemic mixture with a chiral resolving agent to form diastereomeric salts, which can then be separated by crystallization.

  • Chiral Chromatography: Using a chiral stationary phase in High-Performance Liquid Chromatography (HPLC) to separate the enantiomers.[9][10][11]

Synthesis_Strategy

Caption: General strategies for obtaining enantiomerically pure (S)-β²-homophenylalanine hydrochloride.

Purification and Characterization Workflow

A rigorous purification and characterization process is essential to ensure the quality of the final product.

Purification_Workflow

Caption: A typical workflow for the purification and characterization of (S)-β²-homophenylalanine hydrochloride.

Step-by-Step General Purification Protocol:

  • Initial Work-up: Following the final synthesis step, the reaction mixture is typically worked up to remove excess reagents and byproducts. This may involve extraction, washing, and drying of the organic layer.

  • Crystallization: The crude product is then purified by recrystallization from a suitable solvent or solvent system to obtain the crystalline hydrochloride salt.

  • Drying: The purified crystals are dried under vacuum to remove any residual solvent.

  • Characterization: The final product is then subjected to a battery of analytical tests to confirm its identity, purity, and enantiomeric excess.

Mechanism of Action and Impact on Peptide Bioactivity

The incorporation of (S)-β²-homophenylalanine into a peptide sequence can profoundly influence its biological activity through several mechanisms.

Conformational Constraint and Pre-organization

The extended backbone of β-amino acids restricts the conformational freedom of the peptide chain. This "pre-organization" can lock the peptide into a conformation that is favorable for binding to its biological target, thereby increasing its affinity and potency. The specific conformational preferences induced by β²-homophenylalanine will depend on its position within the peptide sequence and the nature of the surrounding amino acid residues.[1]

Enhanced Proteolytic Stability

Peptides containing β-amino acids are generally more resistant to degradation by proteases. This is because the altered backbone structure is not recognized as a substrate by these enzymes, which are highly specific for α-amino acid linkages. This increased stability leads to a longer in vivo half-life, a crucial attribute for therapeutic peptides.[1]

Modulation of Receptor Selectivity

The subtle changes in the three-dimensional structure of a peptide upon incorporation of a β-amino acid can alter its binding profile to different receptor subtypes. This can be exploited to design peptides with improved selectivity for a desired target, thereby reducing off-target effects and improving the therapeutic index. For instance, modifications of opioid peptides with β-amino acids have been shown to alter their selectivity for different opioid receptor subtypes.[12]

Applications in Drug Discovery and Development

The unique properties of (S)-β²-homophenylalanine hydrochloride make it a valuable tool in the design of novel therapeutics across various disease areas.

Angiotensin-Converting Enzyme (ACE) Inhibitors

A primary application of β-homophenylalanine derivatives is in the development of Angiotensin-Converting Enzyme (ACE) inhibitors for the treatment of hypertension and heart failure.[13] The structure of many ACE inhibitors is based on a tripeptide mimic that binds to the active site of the enzyme. The incorporation of β-homophenylalanine can enhance the potency and duration of action of these inhibitors. The rationale behind this is that the modified backbone can lead to more favorable interactions within the active site of ACE.[14][15]

ACE_Inhibition_Pathway

Caption: Simplified schematic of the Renin-Angiotensin System and the site of action for ACE inhibitors.

Peptidomimetics for Other Therapeutic Targets

The principles of using β-amino acids to enhance peptide properties are applicable to a wide range of therapeutic targets. Researchers are exploring the use of (S)-β²-homophenylalanine and other β-amino acids in the development of:

  • Opioid Peptides: To create analgesics with improved stability and potentially reduced side effects.[12]

  • Antimicrobial Peptides: To design novel antibiotics that are less susceptible to bacterial resistance mechanisms.

  • Anticancer Peptides: To develop targeted therapies that can disrupt protein-protein interactions crucial for cancer cell survival.

Neuroscience Research

Given its structural similarity to the neurotransmitter GABA, β-phenyl-GABA derivatives (like Phenibut) have been investigated for their effects on the central nervous system, exhibiting anxiolytic and nootropic properties through their action on GABA receptors.[2][16] While (S)-β²-homophenylalanine is a different isomer, its potential to interact with neuronal receptors warrants further investigation in the context of neuroscience research.

Analytical Methodologies: Ensuring Quality and Purity

Robust analytical methods are essential for the quality control of (S)-β²-homophenylalanine hydrochloride and the peptides into which it is incorporated.

High-Performance Liquid Chromatography (HPLC)

HPLC is the cornerstone of analysis for both the amino acid building block and the final peptide product.

  • Purity Analysis: Reversed-phase HPLC (RP-HPLC) is routinely used to assess the chemical purity of the compound. A typical method would involve a C18 column with a gradient elution of water and acetonitrile containing an ion-pairing agent like trifluoroacetic acid (TFA).

  • Chiral Analysis: To determine the enantiomeric purity, chiral HPLC is indispensable. This requires a chiral stationary phase that can differentiate between the (S) and (R) enantiomers. The choice of the chiral column and mobile phase is critical and often requires empirical optimization.[10][11][17]

Spectroscopic and Spectrometric Techniques

As mentioned in Section 2.2, NMR and mass spectrometry are vital for structural confirmation. For peptides containing (S)-β²-homophenylalanine, tandem mass spectrometry (MS/MS) is a powerful tool for sequencing and confirming the incorporation of the unnatural amino acid. The fragmentation patterns can provide definitive evidence of its presence and location within the peptide chain.

Conclusion and Future Perspectives

(S)-β²-homophenylalanine hydrochloride is a valuable and versatile building block for the modern medicinal chemist. Its ability to impart conformational constraint and proteolytic resistance makes it a powerful tool for transforming native peptides into drug-like molecules with improved pharmacokinetic and pharmacodynamic properties. While its application in ACE inhibitors is well-recognized, the potential for its use in developing novel therapeutics for a wide range of diseases is vast and continues to be an exciting area of research.

Future research will likely focus on the development of more efficient and scalable enantioselective syntheses of this and other β-amino acids. Furthermore, a deeper understanding of the precise conformational effects of incorporating (S)-β²-homophenylalanine into peptides, through advanced computational modeling and structural biology, will enable a more rational design of next-generation peptidomimetics with tailored biological functions.

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An In-depth Technical Guide to (S)-3-Amino-2-benzylpropanoic Acid: From Discovery to Synthesis and Application

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Rise of β-Amino Acids in Medicinal Chemistry

In the landscape of modern drug discovery and development, the quest for novel molecular scaffolds that offer enhanced pharmacological properties is perpetual. While α-amino acids form the fundamental backbone of natural peptides and proteins, their synthetic analogues, β-amino acids, have emerged as crucial building blocks for creating peptidomimetics with improved stability and biological activity.[1][2] Unlike their α-counterparts, the homologated backbone of β-amino acids imparts resistance to enzymatic degradation, leading to longer in vivo half-lives, and allows for the formation of unique secondary structures in peptides.[1] (S)-3-Amino-2-benzylpropanoic acid, a chiral β-amino acid, stands out as a particularly valuable synthon in this class, offering a strategic combination of stereochemistry and functionality for the synthesis of complex therapeutic agents.[3][]

This technical guide provides a comprehensive overview of (S)-3-Amino-2-benzylpropanoic acid, from its scientific significance to detailed synthetic methodologies. It is designed to serve as a resource for researchers and professionals in the fields of medicinal chemistry, organic synthesis, and drug development, offering both foundational knowledge and practical insights into the synthesis and application of this important molecule.

The Strategic Importance of (S)-3-Amino-2-benzylpropanoic Acid

(S)-3-Amino-2-benzylpropanoic acid, with its defined stereocenter and benzyl side chain, is a versatile building block in synthetic organic chemistry.[3][5] Its incorporation into peptide chains can induce specific conformational constraints, which are essential for modulating the biological activity and selectivity of the resulting peptidomimetics. The benzyl group provides a hydrophobic element that can be crucial for binding interactions with biological targets.[3]

Furthermore, the amino and carboxylic acid functionalities serve as handles for further chemical modifications, making it a valuable starting material for the synthesis of a wide range of complex molecules. In its protected forms, such as Fmoc-(S)-3-Amino-2-benzylpropanoic acid and Boc-(S)-3-Amino-2-benzylpropanoic acid, it is a key component in solid-phase peptide synthesis (SPPS), enabling the streamlined production of therapeutic peptides with high purity.[3][]

A Comparative Overview of Synthetic Strategies

The asymmetric synthesis of β-amino acids, including (S)-3-Amino-2-benzylpropanoic acid, has been a subject of extensive research, leading to the development of several elegant and efficient methodologies.[1][2] The choice of a particular synthetic route often depends on factors such as the desired scale of the synthesis, the availability of starting materials, and the required enantiomeric purity. Below is a summary of the principal strategies employed.

Synthetic StrategyDescriptionKey AdvantagesKey Disadvantages
Chiral Auxiliary-Mediated Synthesis A chiral auxiliary is temporarily attached to the substrate to direct the stereochemical outcome of a subsequent reaction, such as alkylation or a Mannich-type reaction. The auxiliary is then cleaved to yield the desired enantiomerically pure product.High diastereoselectivity, well-established and reliable methods, commercially available auxiliaries.Requires additional steps for attachment and removal of the auxiliary, potentially lowering overall yield.
Catalytic Asymmetric Synthesis A chiral catalyst, typically a metal complex with a chiral ligand, is used in substoichiometric amounts to control the stereochemistry of the reaction. This includes methods like asymmetric hydrogenation and conjugate addition.[1]High atom economy, potential for large-scale synthesis, avoids stoichiometric use of chiral reagents.[6]Catalyst development can be challenging and expensive, optimization of reaction conditions is often required.
Enzymatic Resolution A racemic mixture of the β-amino acid or a precursor is treated with an enzyme that selectively reacts with one enantiomer, allowing for the separation of the two.High enantioselectivity, mild reaction conditions, environmentally friendly.Limited to specific substrates, the theoretical maximum yield for the desired enantiomer is 50%.
From Chiral Pool The synthesis starts from a readily available and inexpensive chiral molecule, such as an α-amino acid, and the existing stereocenter is used to control the stereochemistry of the final product.Utilizes naturally occurring chirality, can be cost-effective.The availability of suitable starting materials can be limited, may require multi-step synthetic sequences.

Featured Synthetic Protocol: Chiral Auxiliary-Mediated Asymmetric Synthesis

One of the most reliable and widely adopted methods for the synthesis of enantiomerically pure β-amino acids is the use of chiral auxiliaries. The following protocol is based on the well-established Evans' oxazolidinone chemistry, which provides excellent stereocontrol in the formation of new stereocenters.

Experimental Workflow:

G cluster_0 Acylation of Chiral Auxiliary cluster_1 Asymmetric Aminomethylation (Mannich-type Reaction) cluster_2 Cleavage and Deprotection start Chiral Oxazolidinone acylation Acylation with n-BuLi, THF start->acylation acyl_chloride 3-Phenylpropanoyl Chloride acyl_chloride->acylation acyl_oxazolidinone N-(3-Phenylpropanoyl) Oxazolidinone acylation->acyl_oxazolidinone enolate Titanium Enolate Formation (TiCl4, DIPEA) acyl_oxazolidinone->enolate mannich Mannich Reaction enolate->mannich aminomethylating_reagent N-(Benzyloxycarbonyl)-O-tert-butyl Hydroxylamine aminomethylating_reagent->mannich amino_adduct Diastereomerically Enriched Amino Adduct mannich->amino_adduct cleavage Hydrolysis of Auxiliary (LiOH, H2O2) amino_adduct->cleavage deprotection Hydrogenolysis of Cbz group (H2, Pd/C) cleavage->deprotection final_product (S)-3-Amino-2-benzylpropanoic acid deprotection->final_product

Caption: Asymmetric synthesis of (S)-3-Amino-2-benzylpropanoic acid via a chiral auxiliary-mediated Mannich-type reaction.

Step-by-Step Methodology:

Step 1: Acylation of the Chiral Auxiliary

  • To a solution of a chiral oxazolidinone (e.g., (4R,5S)-4-methyl-5-phenyl-2-oxazolidinone) in anhydrous tetrahydrofuran (THF) at -78 °C under an inert atmosphere, add n-butyllithium (n-BuLi) dropwise.

  • Stir the resulting solution for 30 minutes at -78 °C.

  • Add a solution of 3-phenylpropanoyl chloride in anhydrous THF dropwise to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir for several hours until completion, as monitored by thin-layer chromatography (TLC).

  • Quench the reaction with a saturated aqueous solution of ammonium chloride and extract the product with an organic solvent (e.g., ethyl acetate).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the N-acylated oxazolidinone.

Step 2: Diastereoselective Mannich-type Reaction

  • Dissolve the N-acylated oxazolidinone in anhydrous dichloromethane (DCM) and cool to -78 °C under an inert atmosphere.

  • Add titanium(IV) chloride (TiCl4) dropwise, followed by the dropwise addition of a hindered base such as N,N-diisopropylethylamine (DIPEA).

  • Stir the mixture at -78 °C for 1 hour to facilitate the formation of the titanium enolate.

  • Add a solution of an aminomethylating agent, such as N-(benzyloxycarbonyl)-O-tert-butyl-hydroxylamine, in anhydrous DCM.

  • Allow the reaction to proceed at low temperature for several hours, monitoring its progress by TLC.

  • Upon completion, quench the reaction with a saturated aqueous solution of ammonium chloride and allow it to warm to room temperature.

  • Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the resulting diastereomeric mixture by column chromatography to isolate the desired diastereomer.

Step 3: Cleavage of the Chiral Auxiliary and Deprotection

  • Dissolve the purified amino adduct in a mixture of THF and water.

  • Cool the solution to 0 °C and add hydrogen peroxide (30% aqueous solution) followed by a solution of lithium hydroxide (LiOH) in water.

  • Stir the reaction at 0 °C for a few hours, then allow it to warm to room temperature and stir until the starting material is consumed (monitored by TLC).

  • Quench the reaction by adding an aqueous solution of sodium sulfite.

  • Acidify the mixture with a dilute acid (e.g., 1 M HCl) and extract the aqueous layer with an organic solvent to remove the chiral auxiliary.

  • The aqueous layer containing the N-Cbz protected amino acid is then subjected to hydrogenolysis.

  • Add palladium on carbon (10% Pd/C) to the aqueous solution and place the mixture under a hydrogen atmosphere.

  • Stir the reaction at room temperature until the deprotection is complete.

  • Filter the reaction mixture through a pad of Celite to remove the catalyst and concentrate the filtrate to obtain the crude (S)-3-Amino-2-benzylpropanoic acid.

  • The final product can be further purified by recrystallization or ion-exchange chromatography.

Applications in Drug Development and Research

The unique structural features of (S)-3-Amino-2-benzylpropanoic acid make it a valuable component in the development of novel therapeutics. Its primary application is in the synthesis of peptidomimetics, where its incorporation can lead to compounds with enhanced potency, selectivity, and metabolic stability.

For instance, β-amino acids are key components of β-peptides, which are known to form stable helical structures and have shown promise as antimicrobial agents and inhibitors of protein-protein interactions. The benzyl side chain of (S)-3-Amino-2-benzylpropanoic acid can play a critical role in the hydrophobic interactions that drive the binding of these molecules to their biological targets.

Furthermore, this amino acid is used as a chiral building block in the synthesis of non-peptidic small molecule drugs. Its stereocenter and functional groups provide a scaffold for the construction of complex molecular architectures with well-defined three-dimensional structures, a critical aspect for achieving high-affinity and selective binding to protein targets.

Conclusion

(S)-3-Amino-2-benzylpropanoic acid represents a powerful tool in the arsenal of medicinal chemists and drug development professionals. Its strategic importance lies in its ability to confer desirable pharmacokinetic and pharmacodynamic properties to bioactive molecules. The continued development of efficient and scalable asymmetric syntheses for this and other β-amino acids will undoubtedly fuel further innovation in the design and creation of next-generation therapeutics. This guide has provided a comprehensive overview of the key aspects of this valuable compound, from its fundamental importance to practical synthetic considerations, to aid researchers in harnessing its full potential.

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A Technical Guide to the Biological Significance of Unnatural β-Amino Acids

Author: BenchChem Technical Support Team. Date: February 2026

Abstract: The universe of peptide and protein science has traditionally been dominated by the 20 canonical α-amino acids. However, the exploration of unnatural amino acids, particularly β-amino acids, has unlocked vast new potential in drug discovery and biomaterial science. This guide provides an in-depth technical analysis of the core biological significance of unnatural β-amino acids. We will delve into their unique structural attributes that confer remarkable conformational stability and proteolytic resistance. Furthermore, we will explore their diverse applications as peptidomimetics, enzyme inhibitors, and antimicrobial agents, supported by detailed protocols and illustrative case studies. This document is intended for researchers, scientists, and drug development professionals seeking to leverage the transformative power of β-amino acids in their work.

Introduction: Expanding the Proteomic Alphabet

The central dogma of molecular biology outlines the translation of genetic information into proteins constructed from a limited set of 20 proteinogenic α-amino acids. While this natural toolkit is immensely powerful, it also presents inherent limitations for therapeutic development, primarily due to poor metabolic stability and restricted conformational diversity. Unnatural amino acids (UAAs) have emerged as critical tools to overcome these challenges, offering tailored chemical and physical properties.[1][2]

Among UAAs, β-amino acids are distinguished by the position of their amino group on the β-carbon, rather than the α-carbon of their natural counterparts. This seemingly subtle structural shift has profound implications, introducing an additional carbon atom into the peptide backbone. This "backbone homologation" is the cornerstone of the unique biological significance of β-amino acids, enabling the creation of novel biomolecules with enhanced stability and function.[2][3] This guide will explore the fundamental principles and practical applications of these versatile building blocks.

The Structural Advantage: Conformational Control and Foldamers

The additional C-C bond in the backbone of β-amino acids grants them greater conformational flexibility compared to α-amino acids.[3][4] However, this flexibility can be constrained through strategic chemical design, leading to the formation of highly stable and predictable secondary structures. Oligomers of β-amino acids, known as β-peptides, can adopt well-defined helical, sheet-like, and turn conformations, much like their α-peptide cousins.[5][6] These synthetic, folded oligomers are termed "foldamers."

The ability to form stable secondary structures is a key advantage in designing molecules that can mimic the bioactive conformations of natural peptides.[5][7] For example, β-peptides have been engineered to mimic α-helices, which are crucial recognition motifs in many protein-protein interactions (PPIs). By presenting side chains in a spatial arrangement that mimics an α-helix, these β-peptide foldamers can effectively disrupt disease-relevant PPIs.[3][5] The use of cyclic or otherwise constrained β-amino acids can further enhance conformational stability, leading to more potent and selective biological activity.[3][8]

Alpha_vs_Beta_Amino_Acid cluster_alpha α-Amino Acid cluster_beta β-Amino Acid a_N H₂N a_Ca a_N->a_Ca a_C COOH a_Ca->a_C a_R R a_R->a_Ca a_H H a_H->a_Ca b_N H₂N b_Cb b_N->b_Cb b_Ca b_Cb->b_Ca b_C COOH b_Ca->b_C b_R R b_R->b_Cb b_H1 H b_H1->b_Cb b_H2 H b_H2->b_Ca b_H3 H b_H3->b_Ca

Figure 1: Structural comparison of α- and β-amino acids.

The Shield of Stability: Overcoming Proteolytic Degradation

A major hurdle in the development of peptide-based therapeutics is their rapid degradation by proteases in the body.[3] Natural peptides are recognized and cleaved by these enzymes at specific α-peptide bonds. The altered backbone structure of β-peptides, however, renders them largely resistant to proteolysis.[9][10]

This enhanced stability is a direct consequence of the unnatural β-amino acid backbone, which does not fit into the active sites of most common proteases.[9] Even the incorporation of a single β-amino acid into an otherwise all-α-peptide can significantly increase its half-life in serum.[3] This proteolytic resistance is a paramount advantage, enabling sustained therapeutic effects and reducing the required dosing frequency of β-peptide-based drugs.[3]

Peptide TypeTypical Half-life in SerumSusceptibility to Proteases
α-Peptide Minutes to hoursHigh
β-Peptide Hours to daysVery Low[10]
α/β-Peptide IntermediateReduced

Table 1: Comparative stability of α- and β-peptides.

Applications in Drug Discovery and Medicinal Chemistry

The unique combination of conformational control and proteolytic stability makes β-amino acids exceptionally valuable in medicinal chemistry.[1][11][12]

Peptidomimetics and Foldamers

β-Amino acids are extensively used to create peptidomimetics, molecules that mimic the structure and function of natural peptides but with improved drug-like properties.[1] As foldamers, β-peptides can be designed to adopt specific three-dimensional shapes that are complementary to the binding sites of biological targets, such as protein surfaces involved in disease pathways.[5][7] This has led to the development of potent inhibitors of protein-protein interactions in areas like oncology and virology.[3]

Enzyme Inhibitors

The conformational rigidity and stability of β-amino acid-containing peptides make them excellent scaffolds for designing enzyme inhibitors. By tailoring the side chains and overall structure to fit the active site of a target enzyme, highly potent and selective inhibitors can be developed. For instance, β-amino acids have been incorporated into inhibitors of proteases, kinases, and other enzymes implicated in various diseases.

Novel Antimicrobial Agents

The rise of antibiotic resistance has created an urgent need for new antimicrobial agents.[13] Many naturally occurring antimicrobial peptides (AMPs) are promising candidates, but their therapeutic potential is often limited by their susceptibility to proteolysis.[14][15] β-Peptide-based AMP mimics have shown potent, broad-spectrum activity against bacteria, fungi, and enveloped viruses.[15][16] Their mechanism often involves the disruption of microbial cell membranes, a process that is less likely to induce resistance compared to conventional antibiotics that target specific enzymes.[15]

Drug_Discovery_Workflow β-Amino Acid Drug Discovery Workflow A 1. Target Identification (e.g., Protein-Protein Interaction) B 2. β-Amino Acid Monomer Synthesis (Enantiopure building blocks) A->B C 3. β-Peptide Library Synthesis (Solid-phase synthesis) B->C D 4. High-Throughput Screening (Binding assays, functional assays) C->D E 5. Lead Optimization (Structure-Activity Relationship studies) D->E F 6. In Vitro & In Vivo Testing (Stability, efficacy, toxicity) E->F G 7. Preclinical Candidate F->G

Figure 2: A generalized workflow for the discovery of β-peptide therapeutics.

Key Synthetic Methodologies and Protocols

The accessibility of enantiopure β-amino acid monomers is crucial for the development of β-peptide-based therapeutics.[17] A variety of synthetic methods have been developed to meet this need.

Synthesis of Enantiopure β-Amino Acid Monomers

Several strategies exist for the asymmetric synthesis of β-amino acids, including:

  • Arndt-Eistert homologation of α-amino acids.

  • Asymmetric hydrogenation of enamines.[18]

  • Mannich-type reactions with chiral auxiliaries or catalysts.[19]

  • Enzymatic resolution of racemic mixtures, often employing lipases or transaminases.[20][21]

The choice of method depends on the desired substitution pattern and scale of synthesis. Enzymatic methods are particularly attractive for their high enantioselectivity and environmentally benign reaction conditions.[20]

Protocol: Solid-Phase Synthesis of a β-Peptide

This protocol outlines a standard manual procedure for the synthesis of a short β-peptide on a solid support using Fmoc/tBu chemistry.

Materials:

  • Fmoc-Rink Amide MBHA resin

  • Fmoc-protected β-amino acids

  • N,N'-Diisopropylcarbodiimide (DIC)

  • Oxyma Pure

  • 20% Piperidine in Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • Reagent B (TFA/Phenol/Water/TIPS, 88:5:5:2)

  • Peptide synthesis vessel

  • Shaker

Methodology:

  • Resin Swelling: Swell the Rink Amide resin in DMF for 30 minutes in the reaction vessel.

  • Fmoc Deprotection:

    • Drain the DMF.

    • Add the 20% piperidine solution to the resin.

    • Shake for 5 minutes. Drain.

    • Repeat the piperidine treatment for another 15 minutes.

    • Wash the resin thoroughly with DMF (5x), DCM (3x), and DMF (3x).

  • Amino Acid Coupling:

    • In a separate vial, dissolve the Fmoc-β-amino acid (3 eq.), Oxyma Pure (3 eq.), and DIC (3 eq.) in DMF.

    • Pre-activate for 5 minutes.

    • Add the activated amino acid solution to the deprotected resin.

    • Shake for 2-4 hours at room temperature.

    • Causality Note: β-amino acids often couple more slowly than α-amino acids due to steric hindrance. Longer coupling times and the use of a potent activating agent like Oxyma/DIC are crucial for driving the reaction to completion.

  • Washing: Wash the resin with DMF (3x), DCM (3x), and DMF (3x).

  • Repeat Cycle: Repeat steps 2-4 for each subsequent β-amino acid in the sequence.

  • Final Deprotection: Perform a final Fmoc deprotection as described in step 2.

  • Cleavage and Deprotection:

    • Wash the resin with DCM and dry under vacuum.

    • Add Reagent B to the resin to cleave the peptide from the support and remove side-chain protecting groups.

    • Shake for 2-3 hours.

    • Filter the resin and collect the filtrate.

    • Precipitate the crude peptide in cold diethyl ether.

  • Purification: Purify the crude peptide by reverse-phase HPLC.

Case Studies in Therapeutic Development

The principles outlined above have been successfully applied to develop β-peptide-based candidates for various diseases. For instance, α/β-peptides have been designed to mimic the binding of vascular endothelial growth factor (VEGF) to its receptor, showing potent anti-angiogenic activity in cell-based assays with significantly improved proteolytic stability compared to the parent α-peptide.[3] In another example, β-peptide foldamers mimicking host defense peptides have demonstrated potent in vivo efficacy against drug-resistant bacterial infections.[16]

Future Outlook and Challenges

The field of unnatural β-amino acids continues to expand, with ongoing research focused on developing more efficient synthetic methods, exploring new foldamer architectures, and identifying novel therapeutic targets.[] Challenges remain, including the cost of large-scale synthesis of enantiopure monomers and the need for a deeper understanding of the pharmacokinetics and immunogenicity of β-peptides. However, the clear advantages of enhanced stability and conformational control ensure that β-amino acids will remain a cornerstone of modern drug discovery and biomaterial engineering.

References

  • Folding and function in α/β-peptides: Targets and therapeutic applications. (n.d.). National Center for Biotechnology Information. Retrieved January 25, 2026, from [Link]

  • Unnatural Amino Acids: Strategies, Designs and Applications in Medicinal Chemistry and Drug Discovery. (2025, November 28). National Center for Biotechnology Information. Retrieved January 25, 2026, from [Link]

  • Foldamers in Medicinal Chemistry. (n.d.). National Center for Biotechnology Information. Retrieved January 25, 2026, from [Link]

  • The proteolytic stability of 'designed' beta-peptides containing alpha-peptide-bond mimics and of mixed alpha,beta-peptides: application to the construction of MHC-binding peptides. (n.d.). National Center for Biotechnology Information. Retrieved January 25, 2026, from [Link]

  • β-Peptides: From Structure to Function. (2001, October 1). ACS Publications. Retrieved January 25, 2026, from [Link]

  • Transaminases for the synthesis of enantiopure beta-amino acids. (2012, January 31). National Center for Biotechnology Information. Retrieved January 25, 2026, from [Link]

  • Peptide Antimicrobial Agents. (n.d.). National Center for Biotechnology Information. Retrieved January 25, 2026, from [Link]

  • On the flexibility of beta-peptides. (2004, January 30). National Center for Biotechnology Information. Retrieved January 25, 2026, from [Link]

  • Peptides Containing β-Amino Acid Patterns: Challenges and Successes in Medicinal Chemistry. (2020, December 23). ACS Publications. Retrieved January 25, 2026, from [Link]

  • β-Amino Acids: Role in Human Biology and Medicinal Chemistry - A Review. (2017, October 16). Hilaris Publisher. Retrieved January 25, 2026, from [Link]

  • Enantioselective synthesis of .beta.-amino acids. 2. Preparation of the like stereoisomers of 2-methyl- and 2-benzyl-3-aminobutanoic acid. (2002, May 1). ACS Publications. Retrieved January 25, 2026, from [Link]

  • β-Amino Acids: Role in Human Biology and Medicinal Chemistry - A Review. (2025, August 6). ResearchGate. Retrieved January 25, 2026, from [Link]

  • Constrained beta-amino acid-containing miniproteins. (n.d.). RSC Publishing. Retrieved January 25, 2026, from [Link]

  • Quantifying and Controlling the Proteolytic Degradation of Cell Adhesion Peptides. (2024, July 5). ACS Publications. Retrieved January 25, 2026, from [Link]

  • Enantioselective Synthesis of β-amino acids: A Review. (2015, July 27). Hilaris Publisher. Retrieved January 25, 2026, from [Link]

  • Antimicrobial peptides. (n.d.). Wikipedia. Retrieved January 25, 2026, from [Link]

  • Antimicrobial Peptides: The Game-Changer in the Epic Battle Against Multidrug-Resistant Bacteria. (n.d.). MDPI. Retrieved January 25, 2026, from [Link]

  • β-Amino Acid synthesis by C-C coupling. (n.d.). Organic Chemistry Portal. Retrieved January 25, 2026, from [Link]

  • Innovative peptide architectures: advancements in foldamers and stapled peptides for drug discovery. (n.d.). Taylor & Francis Online. Retrieved January 25, 2026, from [Link]

  • Beta Conformation of Peptides | Biochemistry. (2022, May 30). YouTube. Retrieved January 25, 2026, from [Link]

  • Scheme 42. Synthesis of enantiopure b 3-amino acid derivatives by... (n.d.). ResearchGate. Retrieved January 25, 2026, from [Link]

  • β-Sheet to Random Coil Transition in Self-Assembling Peptide Scaffolds Promotes Proteolytic Degradation. (2022, March 7). MDPI. Retrieved January 25, 2026, from [Link]

  • Unnatural Amino Acids: Strategies, Designs, and Applications in Medicinal Chemistry and Drug Discovery. (2024, June 20). ACS Publications. Retrieved January 25, 2026, from [Link]

  • Alzheimer's Amyloid-β is an Antimicrobial Peptide: A Review of the Evidence. (n.d.). National Center for Biotechnology Information. Retrieved January 25, 2026, from [Link]

  • Probing the proteolytic stability of beta-peptides containing alpha-fluoro- and alpha-hydroxy-beta-amino acids. (2004, May 3). National Center for Biotechnology Information. Retrieved January 25, 2026, from [Link]

  • Unnatural helical peptidic foldamers as protein segment mimics. (2023, July 4). RSC Publishing. Retrieved January 25, 2026, from [Link]

  • Examples of highly active antimicrobial β-peptidomimetics, β 2,2-amino... (n.d.). ResearchGate. Retrieved January 25, 2026, from [Link]

Sources

Commercial suppliers of (S)-3-Amino-2-benzylpropanoic acid hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to Sourcing and Application of (S)-3-Amino-2-benzylpropanoic acid hydrochloride

Authored by a Senior Application Scientist

This guide provides researchers, scientists, and drug development professionals with a comprehensive technical overview of (S)-3-Amino-2-benzylpropanoic acid hydrochloride. As a chiral building block, the quality and proper application of this compound are paramount to successful research outcomes. This document offers field-proven insights into its commercial sourcing, quality control, and applications, ensuring scientific integrity and trustworthiness in your experimental design.

Introduction: The Significance of (S)-3-Amino-2-benzylpropanoic acid hydrochloride

(S)-3-Amino-2-benzylpropanoic acid hydrochloride is a non-proteinogenic β-amino acid derivative that has garnered significant interest in medicinal chemistry and drug development. Its structure, featuring a benzyl side chain and a stereochemically defined center, makes it a valuable component for synthesizing peptidomimetics and other complex bioactive molecules. Unlike their α-amino acid counterparts, β-amino acids introduce conformational constraints into peptide backbones, often leading to enhanced stability against enzymatic degradation and the ability to form unique secondary structures such as helices and turns.

This guide will navigate the critical aspects of sourcing this key intermediate, from identifying reliable commercial suppliers to implementing rigorous quality control protocols, and finally, exploring its diverse applications in modern pharmaceutical research.

Commercial Availability and Supplier Evaluation

The first step in any research endeavor involving a specialized chemical is securing a reliable supply chain. The quality of your starting material directly impacts the validity and reproducibility of your results.

Identified Commercial Suppliers

Several chemical suppliers list (S)-3-Amino-2-benzylpropanoic acid hydrochloride or its free base in their catalogs. The hydrochloride salt is often preferred for its improved stability and handling properties. Below is a summary of offerings from notable vendors.

SupplierProduct NameCAS NumberMolecular FormulaPurity (Typical)Notes
Sigma-Aldrich (via AstaTech, Inc.) (S)-3-AMINO-2-BENZYLPROPANOIC ACID HCL1010806-95-7C10H14ClNO297%Available in various quantities (e.g., 100 mg, 250 mg, 1 g).[1]
Chem-Impex (S)-Fmoc-3-amino-2-benzyl-propionic acidNot the HCl saltC25H23NO4-Offers the Fmoc-protected version, a key derivative for peptide synthesis.[2]
PubChem Vendors (S)-3-Amino-2-benzylpropanoic acid131683-27-7C10H13NO2VariesPubChem lists multiple vendors for the free base, serving as a portal to various suppliers.[3]
A Self-Validating Framework for Supplier Qualification

Choosing a supplier should not be based on availability and price alone. A robust qualification process is essential to mitigate risks associated with impurities, batch-to-batch variability, and incorrect stereochemistry.

Workflow for Supplier Evaluation:

start Start: Identify Potential Suppliers req_docs Request Documentation: - Certificate of Analysis (CoA) - Representative Analytical Data (NMR, HPLC, MS) start->req_docs eval_coa Evaluate CoA: - Purity (HPLC, NMR) - Identity Confirmation (MS, NMR) - Chiral Purity (Chiral HPLC) - Residual Solvents (GC) - Water Content (Karl Fischer) req_docs->eval_coa compare Compare Data Across Suppliers and Batches eval_coa->compare order_sample Order Small Sample for In-House QC Verification compare->order_sample in_house_qc Perform In-House QC (See Section 5 Protocols) order_sample->in_house_qc pass Data Matches Supplier CoA and Project Specs? in_house_qc->pass approve Approve Supplier and Procure Larger Quantity pass->approve Yes reject Reject Supplier or Batch Investigate Discrepancies pass->reject No

Caption: Supplier Qualification Workflow.

The cornerstone of this process is the Certificate of Analysis (CoA) . Do not accept a CoA that only reports "conforms" or "passes." A trustworthy supplier will provide quantitative data for each analytical test performed.

Chemical and Physical Properties

A thorough understanding of the compound's properties is crucial for experimental design, from weighing and dissolution to reaction setup and purification.

PropertyValueSource
IUPAC Name (2S)-2-(aminomethyl)-3-phenylpropanoic acid hydrochloride[3]
Molecular Formula C10H14ClNO2[1]
Molecular Weight 215.68 g/mol [1] (Calculated)
CAS Number 1010806-95-7[1]
Appearance White to Yellow Solid[1]
Storage Temperature 2-8 °C[1]
InChI Key HIYMCIGQCWOWJV-FVGYRXGTSA-N[1]

Note: Properties such as melting point and solubility can exhibit batch-to-batch variation and should be confirmed with the supplier's CoA or determined empirically.

Applications in Research and Drug Development

The utility of (S)-3-Amino-2-benzylpropanoic acid hydrochloride stems from its identity as a β-amino acid, making it a valuable building block in several areas of pharmaceutical development.

  • Peptide Synthesis and Peptidomimetics : It is a crucial intermediate for creating peptides with modified backbones.[4] The introduction of a β-amino acid can induce specific secondary structures and increase resistance to proteolytic degradation, a common challenge in peptide drug development. The Fmoc-protected version is particularly useful for solid-phase peptide synthesis.[2]

  • Pharmaceutical Development : This compound serves as a key intermediate in the synthesis of various pharmaceuticals, especially those targeting neurological disorders.[4] Its chiral nature is essential for exploring enantiomeric properties in studies focused on drug efficacy and safety.[4]

  • Prodrug Design : Amino acids are widely used as moieties in prodrug design to enhance properties such as bioavailability, targeted delivery, and solubility, while potentially reducing the toxicity of the parent drug.[5] This compound can be conjugated to a parent drug to leverage amino acid transporters for improved absorption and distribution.

Quality Control and Analytical Protocols

Rigorous in-house quality control is a self-validating system that ensures the identity, purity, and stereochemical integrity of the starting material.

Core QC Specifications
  • Identity : Confirmed by ¹H NMR, ¹³C NMR, and Mass Spectrometry.

  • Purity : ≥97% (typically by HPLC).

  • Chiral Purity (Enantiomeric Excess) : ≥98% e.e.

  • Water Content : Determined by Karl Fischer titration.[6]

  • Residual Solvents : Assessed by Headspace GC-MS.[6]

Experimental Protocols

Protocol 1: Purity Determination by HPLC

This protocol provides a general method. The column, mobile phase, and gradient may require optimization.

  • System : HPLC or UPLC system with UV detection.

  • Column : C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase A : 0.1% Trifluoroacetic acid (TFA) in Water.

  • Mobile Phase B : 0.1% TFA in Acetonitrile.

  • Gradient : Start at 5% B, ramp to 95% B over 15 minutes, hold for 2 minutes, then return to initial conditions and equilibrate.

  • Flow Rate : 1.0 mL/min.

  • Detection : 210-220 nm (where the peptide bond absorbs).[6]

  • Sample Preparation : Accurately weigh ~1 mg of the compound and dissolve in 1 mL of a Water/Acetonitrile (1:1) mixture.

  • Analysis : Inject 10 µL and integrate the peak areas. Purity is calculated as the area of the main peak relative to the total area of all peaks.

Protocol 2: Chiral Purity by Chiral HPLC

Determining the enantiomeric excess is critical. This often requires derivatization or a specialized chiral column.[]

  • System : HPLC with UV or MS detector.

  • Method A (Chiral Column) : Utilize a chiral stationary phase (e.g., polysaccharide-based) designed for amino acid separation. The mobile phase is typically a mixture of hexane and an alcohol (e.g., isopropanol) with an acidic or basic additive.

  • Method B (Indirect Method via Derivatization) : a. React the sample with a chiral derivatizing agent (e.g., Marfey's reagent, (1-fluoro-2,4-dinitrophenyl-5)-L-alanine amide) to form diastereomers.[8] b. Separate the resulting diastereomers on a standard C18 reverse-phase column using the HPLC method described in Protocol 1. The two diastereomers should have different retention times.

  • Analysis : Calculate the enantiomeric excess (% e.e.) using the formula: [(Area_major - Area_minor) / (Area_major + Area_minor)] * 100.

Analytical Workflow for Incoming Material QC:

start Incoming Material Batch solubility Solubility & Appearance Check start->solubility hplc Purity Assay (HPLC/UPLC) solubility->hplc chiral Chiral Purity (Chiral HPLC) solubility->chiral identity Identity Confirmation (¹H NMR, MS) solubility->identity water_solvents Water & Residual Solvent Analysis (KF, GC) solubility->water_solvents pass All Specs Met? hplc->pass chiral->pass identity->pass water_solvents->pass release Release for R&D Use pass->release Yes quarantine Quarantine Batch Contact Supplier pass->quarantine No

Caption: In-House Quality Control Workflow.

Synthetic Considerations

While a detailed synthetic guide is beyond the scope of this document, understanding the general synthetic approach provides insight into potential impurities. The synthesis of chiral β-amino acids often involves asymmetric reactions, such as a Mannich-type reaction on a chiral auxiliary-bearing substrate.[9]

Key considerations from a synthetic perspective include:

  • Stereocontrol : The method used to set the stereocenter will determine the initial enantiomeric purity. Incomplete diastereoselectivity can lead to contamination with the (R)-enantiomer.

  • Protecting Groups : The synthesis may involve protecting groups (e.g., Boc, Cbz, Fmoc). Incomplete deprotection can result in residual protected amino acid as an impurity.

  • Reaction Byproducts : Reagents and byproducts from the synthetic steps (e.g., chiral auxiliaries, coupling agents) may be present in trace amounts if purification is inadequate.

Conclusion

(S)-3-Amino-2-benzylpropanoic acid hydrochloride is a powerful building block for advancing drug discovery and development projects. However, its effective use is critically dependent on sourcing high-quality material from reputable suppliers. By implementing a rigorous supplier qualification process and a comprehensive in-house QC testing regimen, researchers can ensure the integrity of their starting materials, leading to reliable, reproducible, and ultimately successful scientific outcomes. This guide provides the framework and technical insights necessary to confidently procure and utilize this important chemical intermediate.

References

  • PubChem . (S)-3-Amino-2-benzylpropanoic acid. [Link]

  • PubMed . Quality control of peptide drugs. Chiral amino acid analysis versus standard for icatibant acetate. [Link]

  • Organic Syntheses . (R)-2-(BENZYLOXYCARBONYLAMINO-METHYL)-3-PHENYLPROPANOIC ACID (Z-β 2 hPHE-OH). [Link]

  • LCGC International . Quality Control in GC–MS Analysis of Amino Acids. [Link]

  • MDPI . Amino Acids in the Development of Prodrugs. [Link]

  • US Pharmacopeia (USP) . <1052> BIOTECHNOLOGY-DERIVED ARTICLES—AMINO ACID ANALYSIS. [Link]

  • Specialty Chemicals . The Role of (2S)-3-Amino-2-hydroxypropanoic Acid in Specialty Chemicals. [Link]

  • Biomedical Chemistry . Methods for Determining Individual Amino Acids in Biological Fluids. [Link]

Sources

Methodological & Application

A Comprehensive Guide to the Boc Protection of (S)-3-Amino-2-benzylpropanoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide provides an in-depth exploration of the methodology for the tert-butyloxycarbonyl (Boc) protection of the primary amine in (S)-3-Amino-2-benzylpropanoic acid. This procedure is a cornerstone in peptide synthesis and the development of peptidomimetics, where precise control of reactive functional groups is paramount. This document is intended for researchers, scientists, and drug development professionals seeking a detailed, field-proven protocol and a deeper understanding of the underlying chemical principles.

(S)-3-Amino-2-benzylpropanoic acid is a chiral β-amino acid derivative that serves as a crucial building block in the synthesis of complex peptides and pharmacologically active molecules.[] The Boc protecting group is widely employed due to its stability under a broad range of reaction conditions and its facile removal under mild acidic conditions, ensuring the integrity of other sensitive functionalities within a molecule.[2]

I. The Chemistry of Amine Protection: A Mechanistic Overview

The Boc protection of an amine is a nucleophilic acyl substitution reaction. The lone pair of electrons on the nitrogen atom of the amino group attacks one of the electrophilic carbonyl carbons of di-tert-butyl dicarbonate (Boc anhydride or Boc₂O).[3] This addition-elimination sequence results in the formation of a carbamate, with the release of carbon dioxide and tert-butanol as byproducts. The reaction is typically facilitated by a base, which deprotonates the amino acid, enhancing its nucleophilicity.

The choice of base and solvent system is critical and can significantly influence the reaction rate and yield. Common bases include organic amines like triethylamine (TEA) or inorganic bases such as sodium bicarbonate. The selection often depends on the solubility of the amino acid and the desired reaction conditions.[4]

II. Experimental Protocol: Boc Protection of (S)-3-Amino-2-benzylpropanoic Acid

This protocol is a robust and validated method for the synthesis of N-Boc-(S)-3-Amino-2-benzylpropanoic acid.

Materials and Reagents
ReagentGradeSupplier (Example)
(S)-3-Amino-2-benzylpropanoic acid≥98%Sigma-Aldrich
Di-tert-butyl dicarbonate (Boc₂O)Reagent Grade, ≥97%Sigma-Aldrich
Triethylamine (TEA)≥99.5%Fisher Scientific
Dichloromethane (DCM)Anhydrous, ≥99.8%Sigma-Aldrich
1 M Hydrochloric Acid (HCl)Volumetric StandardFisher Scientific
Saturated Sodium Bicarbonate (NaHCO₃)ACS ReagentVWR Chemicals
Brine (Saturated NaCl solution)ACS ReagentVWR Chemicals
Anhydrous Magnesium Sulfate (MgSO₄)≥97%Sigma-Aldrich
Ethyl AcetateACS GradeFisher Scientific
HexanesACS GradeFisher Scientific
Step-by-Step Procedure
  • Dissolution of the Amino Acid: In a 250 mL round-bottom flask equipped with a magnetic stir bar, dissolve (S)-3-Amino-2-benzylpropanoic acid (1.0 eq) in anhydrous dichloromethane (DCM, approximately 10 mL per gram of amino acid).

  • Addition of Base: To the stirred solution, add triethylamine (1.5 eq) dropwise at room temperature. The addition of the base is crucial to deprotonate the carboxylic acid and neutralize the in-situ formed carbonic acid byproduct, driving the reaction to completion.

  • Introduction of the Protecting Group: In a separate container, dissolve di-tert-butyl dicarbonate (1.1 eq) in a minimal amount of anhydrous DCM. Add this solution dropwise to the amino acid solution over 15-20 minutes. The reaction is exothermic, and a slight increase in temperature may be observed.

  • Reaction Monitoring: Allow the reaction to stir at room temperature. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) using a suitable solvent system (e.g., 1:1 Ethyl Acetate:Hexanes). The disappearance of the starting material spot and the appearance of a new, less polar product spot indicates the progression of the reaction. Typically, the reaction is complete within 2-4 hours.

  • Work-up - Acidic Wash: Upon completion, dilute the reaction mixture with DCM. Transfer the mixture to a separatory funnel and wash with 1 M HCl (2 x volume of DCM). This step removes excess triethylamine.

  • Work-up - Basic and Neutral Washes: Subsequently, wash the organic layer with saturated NaHCO₃ solution (2 x volume of DCM) to remove any unreacted starting material and acidic impurities. Follow this with a wash with brine (1 x volume of DCM) to remove residual water.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product, which is often a colorless to pale yellow oil or solid.[5]

  • Purification: The crude product can be purified by column chromatography on silica gel using a gradient of ethyl acetate in hexanes. Alternatively, if the product is a solid, recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) can be employed to obtain the pure N-Boc-(S)-3-Amino-2-benzylpropanoic acid.[6]

Reaction Workflow Diagram

Boc_Protection_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification A Dissolve (S)-3-Amino-2-benzylpropanoic acid in DCM B Add Triethylamine A->B 1.5 eq D Add Boc₂O solution to amino acid solution B->D C Dissolve Boc₂O in DCM C->D 1.1 eq E Stir at room temperature and monitor by TLC D->E 2-4 hours F Wash with 1 M HCl E->F G Wash with sat. NaHCO₃ F->G H Wash with Brine G->H I Dry over MgSO₄ and concentrate H->I J Purify by column chromatography or recrystallization I->J

Caption: Workflow for the Boc protection of (S)-3-Amino-2-benzylpropanoic acid.

III. Key Considerations and Troubleshooting

  • Steric Hindrance: The benzyl group at the α-position of the β-amino acid can introduce some steric hindrance, potentially slowing down the reaction compared to simpler amino acids. Ensuring efficient stirring and allowing for adequate reaction time is important.[7]

  • Choice of Base: While triethylamine is commonly used, other bases like N,N-diisopropylethylamine (DIPEA) can be employed, especially if the starting material is sensitive to the slightly more nucleophilic nature of TEA.

  • Over-protection: In some cases, particularly with prolonged reaction times or a large excess of Boc₂O, double-Boc protection (formation of Boc₂N-R) can occur, though it is less common for primary amines under these conditions.

  • Purification: The final product, N-Boc-(S)-3-Amino-2-benzylpropanoic acid, is often an oil, which can make crystallization challenging. Purification by column chromatography is a reliable method to obtain a high-purity product.

IV. Characterization of N-Boc-(S)-3-Amino-2-benzylpropanoic Acid

The successful synthesis of the protected amino acid should be confirmed by standard analytical techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR will show the characteristic peaks for the Boc group (a singlet at ~1.4 ppm in ¹H NMR integrating to 9 protons, and resonances around 28 and 80 ppm in ¹³C NMR) and the disappearance of the primary amine protons.

  • Mass Spectrometry (MS): Electrospray ionization (ESI) mass spectrometry will confirm the molecular weight of the product (C₁₅H₂₁NO₄, MW: 279.33 g/mol ).

  • Infrared (IR) Spectroscopy: The IR spectrum will show a characteristic C=O stretching vibration for the carbamate at approximately 1700-1720 cm⁻¹.

V. Conclusion

The Boc protection of (S)-3-Amino-2-benzylpropanoic acid is a fundamental and highly reproducible transformation in modern organic synthesis. The protocol detailed herein, grounded in established chemical principles, provides a clear and effective pathway to this valuable synthetic intermediate. Careful attention to the stoichiometry of reagents, reaction monitoring, and appropriate work-up and purification are key to achieving high yields and purity. This protected amino acid is a versatile building block, enabling the synthesis of a wide array of complex molecules for research and drug discovery.

VI. References

  • Bhattacharya, S., et al. (2011). Synthesis and characterization of a new dipeptide analogue: 2-amino-N-(2-amino-ethyl)-3-phenyl-propionamide. Der Pharma Chemica, 3(3), 174-188. Available at: [Link]

  • Google Patents. (2012). Process for preparing (2r, 3s) 2-benzyloxy-3-tert-butoxy carbonyl amino-3-phenyl propionic acid. WO2012117417A1. Available at:

  • Google Patents. (2021). Crystallization method of Boc-amino acid. CN112661672A. Available at:

  • Royal Society of Chemistry. (2024). A safe and efficient route for preparation of N-Boc-β3-amino acid methyl esters from α-amino acids. Electronic Supplementary Information. Available at: [Link]

  • PubChem. (n.d.). (3S)-3-{[(tert-butoxy)carbonyl]amino}-3-phenylpropanoic acid. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups. Retrieved from [Link]

  • National Center for Biotechnology Information. (2021). Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Experimental Procedures. Retrieved from [Link]

  • Tooth Fairy Tutor. (2022, May 30). Beta Conformation of Peptides | Biochemistry [Video]. YouTube. [Link]

  • Royal Society of Chemistry. (2015). Electronic Supplementary Information (ESI). Retrieved from [Link]

  • Google Patents. (2006). Process for preparing Boc protected amino acid by (Boc) O. CN1793110A. Available at:

  • ResearchGate. (n.d.). Synthesis of N-BOC amines by various routes. Retrieved from [Link]

  • Organic Syntheses. (n.d.). (R)-3-AMINO-3-(p-METHOXYPHENYL)PROPIONIC ACID. Retrieved from [Link]

  • Beilstein Journals. (n.d.). EXPERIMENTAL PROCEDURES. Retrieved from [Link]

  • PubChem. (n.d.). (2S)-3-(((tert-butoxy)carbonyl)amino)-2-methylpropanoic acid. Retrieved from [Link]

  • Frontiers. (n.d.). Discovery of (R)-2-amino-3-triazolpropanoic acid derivatives as NMDA receptor glycine site agonists with GluN2 subunit-specific activity. Retrieved from [Link]

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Application Notes & Protocols: A Guide to Efficient Coupling of (S)-3-Amino-2-benzylpropanoic Acid in Peptide Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Unique Challenge of Incorporating β²-Amino Acids

(S)-3-Amino-2-benzylpropanoic acid is a β-amino acid derivative that offers peptide chemists a valuable tool for creating novel peptidomimetics with enhanced proteolytic stability and unique conformational properties. Unlike α-amino acids, its structure, featuring a benzyl group at the C2 position (making it a β²-homologue), introduces significant steric hindrance around the carboxylic acid center. This bulkiness can dramatically impede the efficiency of amide bond formation during standard solid-phase peptide synthesis (SPPS), leading to low yields, deletion sequences, and epimerization.

This guide provides a comprehensive overview of the challenges associated with coupling (S)-3-Amino-2-benzylpropanoic acid and presents a comparative analysis of modern coupling reagents. We offer field-proven protocols designed to maximize coupling efficiency and maintain the chiral integrity of the final peptide, empowering researchers to confidently incorporate this and other sterically hindered amino acids into their synthetic workflows.

Mechanistic Insights: Why Standard Coupling Fails

The core of peptide synthesis is a two-step process: activation of the C-terminal carboxyl group of the incoming amino acid, followed by a nucleophilic attack from the N-terminal amine of the resin-bound peptide chain.[1] The steric bulk of the benzyl group in (S)-3-Amino-2-benzylpropanoic acid poses a two-fold problem:

  • Slow Activation: The bulky side chain can sterically shield the carboxyl group, slowing down the formation of the reactive intermediate with the coupling reagent.

  • Inefficient Acylation: Even when activated, the resulting active ester is sterically encumbered, making the subsequent nucleophilic attack by the peptide's N-terminus slow and inefficient.

These kinetic barriers necessitate the use of highly reactive coupling reagents that can rapidly form a potent activated species, capable of overcoming the steric hindrance.[2] Furthermore, prolonged reaction times and the use of strong bases required for activation increase the risk of side reactions, most notably racemization at the α-carbon.[1][3]

Comparative Analysis of Coupling Reagents

The success of incorporating hindered residues like (S)-3-Amino-2-benzylpropanoic acid is critically dependent on the choice of coupling reagent.[1] Modern peptide synthesis relies on several classes of reagents, each with distinct advantages and disadvantages.

Aminium/Uronium Salts

This class of reagents is widely accepted for its high efficiency and speed, especially in difficult coupling scenarios. They function by forming highly reactive active esters.

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate): Often considered the "gold standard" for hindered couplings, HATU generates a highly reactive OAt-ester.[2] The 7-aza-hydroxybenzotriazole (HOAt) leaving group not only has a lower pKa than its HOBt counterpart but also provides anchimeric assistance via its pyridine nitrogen, accelerating the coupling reaction. Experimental evidence consistently demonstrates HATU's superiority over HBTU for hindered couplings, offering higher efficiencies and reduced racemization.[2]

  • HBTU (N,N,N',N'-Tetramethyl-O-(1H-benzotriazol-1-yl)uronium hexafluorophosphate): A widely used and cost-effective reagent, HBTU generates OBt-esters.[4] While effective for many standard couplings, its reactivity can be insufficient for severely hindered residues, leading to incomplete reactions.[2][5]

  • COMU ((1-Cyano-2-ethoxy-2-oxoethylideneaminooxy)dimethylamino-morpholino-carbenium hexafluorophosphate): A third-generation uronium salt, COMU is an excellent, safer alternative to benzotriazole-based reagents.[6] It incorporates OxymaPure as the leaving group, which is non-explosive and less allergenic than HOBt or HOAt.[1][7] COMU's reactivity is comparable, and in some cases superior, to HATU.[1][4][7] Its byproducts are also highly water-soluble, simplifying purification in solution-phase synthesis.[6][7]

Carbodiimides with Additives

Carbodiimides like Diisopropylcarbodiimide (DIC) are cost-effective activating agents. However, their use alone can lead to significant racemization and the formation of a stable N-acylurea byproduct.[1] To mitigate these issues, they are almost always used with nucleophilic additives.

  • DIC/OxymaPure (Ethyl 2-cyano-2-(hydroxyimino)acetate): This combination is a highly effective and safe modern alternative to the classic DIC/HOBt pairing.[1][8] OxymaPure has been shown to be superior to HOBt in suppressing racemization and improving coupling efficiency, particularly for challenging sequences.[9][10] The combination of DIC with an additive like OxymaPure remains one of the best methods when base-free conditions are desired to minimize racemization.[1]

Data Summary: Coupling Reagent Comparison
Reagent/SystemClassRelative ReactivityRacemization RiskKey AdvantagesKey Disadvantages
HATU Aminium SaltVery HighLowGold standard for hindered couplings, fast reactions.[2]High cost, based on potentially explosive HOAt.[1]
COMU Uronium SaltVery HighLowHigh reactivity, non-explosive, water-soluble byproducts.[6][7]Higher cost than HBTU, can cause guanidinylation.
HBTU Aminium SaltHighModerateGood for routine synthesis, cost-effective.[4]Less effective for severe steric hindrance.[2]
DIC/OxymaPure CarbodiimideHighLowCost-effective, low racemization, safer than HOBt/HOAt.[1][9]Slower than aminium salts, potential for N-acylurea formation.[1]

Experimental Workflows and Protocols

The following protocols are designed for manual Fmoc solid-phase peptide synthesis (SPPS) on a 0.1 mmol scale. Adjustments may be necessary for automated synthesizers. The core principle for coupling hindered amino acids is to use a higher excess of reagents and potentially a longer coupling time or double coupling strategy.

Diagram: General SPPS Cycle for Incorporating a Hindered Amino Acid

SPPS_Cycle cluster_resin Resin-Bound Peptide cluster_cycle Coupling Cycle Resin_Fmoc Fmoc-NH-Peptide-Resin Deprotection Fmoc Deprotection (20% Piperidine/DMF) Resin_Fmoc->Deprotection Wash1 Wash (DMF, DCM) Deprotection->Wash1 Free_Amine H₂N-Peptide-Resin Wash1->Free_Amine Coupling Coupling Step (Hindered AA + Reagent + Base in DMF) Free_Amine->Coupling Wash2 Wash (DMF) Coupling->Wash2 Wash2->Resin_Fmoc Next Cycle

Caption: The SPPS cycle for adding an amino acid to the growing peptide chain.

Protocol 1: High-Efficiency Coupling with COMU

This protocol is recommended for achieving the highest possible yield and purity when incorporating (S)-3-Amino-2-benzylpropanoic acid.

Materials:

  • Fmoc-Rink Amide resin (or other suitable resin)

  • Fmoc-(S)-3-Amino-2-benzylpropanoic acid

  • COMU

  • N,N-Diisopropylethylamine (DIPEA)

  • N,N-Dimethylformamide (DMF), peptide synthesis grade

  • Deprotection solution: 20% piperidine in DMF

  • Washing solvents: Dichloromethane (DCM), DMF

Procedure:

  • Resin Preparation: Swell the resin in DMF for at least 30 minutes in a reaction vessel.[2]

  • Fmoc Deprotection: Treat the resin with deprotection solution for 3 minutes, drain, and repeat with fresh solution for 10 minutes.[11]

  • Washing: Wash the resin thoroughly with DMF (5x) and DCM (3x) to remove all traces of piperidine. Perform a Kaiser test to confirm the presence of a free amine.[2]

  • Activation Solution Preparation (Pre-activation): In a separate vial, dissolve Fmoc-(S)-3-Amino-2-benzylpropanoic acid (3 equiv.), COMU (3 equiv.), and DIPEA (6 equiv.) in DMF. Briefly vortex and allow to pre-activate for 1-2 minutes.[6][12]

  • Coupling Reaction: Add the activation solution to the resin. Agitate the vessel at room temperature for 1-2 hours.

  • Monitoring & Double Coupling: Perform a Kaiser test on a few resin beads. If the test is positive (blue), indicating incomplete coupling, drain the vessel and repeat steps 4 and 5 (double coupling).

  • Washing: Once the coupling is complete (negative Kaiser test), wash the resin thoroughly with DMF (5x) to prepare for the next cycle.

Protocol 2: Cost-Effective Coupling with DIC/OxymaPure

This protocol provides a robust and economical alternative, particularly effective at minimizing racemization.

Materials:

  • Fmoc-Rink Amide resin (or other suitable resin)

  • Fmoc-(S)-3-Amino-2-benzylpropanoic acid

  • Diisopropylcarbodiimide (DIC)

  • OxymaPure

  • N,N-Dimethylformamide (DMF), peptide synthesis grade

  • Deprotection solution: 20% piperidine in DMF

  • Washing solvents: Dichloromethane (DCM), DMF

Procedure:

  • Resin Preparation & Deprotection: Follow steps 1-3 from Protocol 1.

  • Coupling Solution Preparation: In a reaction vessel containing the deprotected resin, add Fmoc-(S)-3-Amino-2-benzylpropanoic acid (3 equiv.) and OxymaPure (3 equiv.). Add enough DMF to swell the resin and dissolve the solids.

  • Initiate Coupling: Add DIC (3 equiv.) to the vessel.

  • Coupling Reaction: Agitate the vessel at room temperature for 2-4 hours. The absence of a strong tertiary base like DIPEA in the coupling step is a key advantage for minimizing racemization.

  • Monitoring & Double Coupling: Perform a Kaiser test. If coupling is incomplete, a second coupling can be performed by repeating steps 2-4.

  • Washing: Once the coupling is complete, wash the resin thoroughly with DMF (5x) to prepare for the next cycle.

Mechanism & Validation

Diagram: Activation Mechanism using Uronium Reagents

Activation_Mechanism cluster_activation Activation Step AA R-COOH (Fmoc-AA-OH) ActiveEster [ R-COO-Act ] (Highly Reactive Active Ester) AA->ActiveEster  + Uronium Salt  + Base Reagent Uronium Salt (e.g., COMU) Base Base (DIPEA) PeptideBond R-CO-NH-Peptide-Resin (New Peptide Bond) ActiveEster->PeptideBond  + H₂N-Peptide-Resin (Acylation) PeptideAmine H₂N-Peptide-Resin Byproducts Byproducts

Caption: Generalized activation of a carboxylic acid by a uronium salt.

Validation and Quality Control

Successful incorporation of (S)-3-Amino-2-benzylpropanoic acid should be confirmed after cleavage from the resin.

  • Mass Spectrometry (LC-MS): This is the primary method to confirm that the peptide has the correct molecular weight, indicating the successful addition of the hindered residue.

  • High-Performance Liquid Chromatography (HPLC): A purified peptide should show a single, sharp peak on an analytical HPLC chromatogram, confirming its purity. Comparison with a standard synthesized with the enantiomeric amino acid can be used to rule out significant epimerization.

Conclusion and Recommendations

The incorporation of sterically demanding residues like (S)-3-Amino-2-benzylpropanoic acid is a common challenge in modern peptide synthesis. While standard reagents may prove inadequate, highly active uronium salts and optimized carbodiimide protocols offer reliable solutions.

  • For maximum efficiency and speed , especially in complex or aggregation-prone sequences, COMU is the recommended reagent due to its high reactivity and enhanced safety profile.[6][7]

  • HATU remains a highly effective, albeit more expensive, alternative and is considered a benchmark for performance.[2]

  • For cost-sensitive applications or when minimizing racemization is the absolute priority, the DIC/OxymaPure system offers an excellent balance of performance, safety, and economy.[1][9]

By selecting the appropriate coupling strategy and adhering to optimized protocols, researchers can successfully overcome the steric challenges posed by β²-amino acids and unlock new possibilities in peptide design and drug discovery.

References

  • Albericio, F., et al. (2018). Choosing the Right Coupling Reagent for Peptides: A Twenty-Five-Year Journey. Organic Process Research & Development, 22(7), 760-777. [Link]

  • Aapptec Peptides. Coupling Reagents. Aapptec.com. [Link]

  • AAPPTEC. Aggregation, Racemization and Side Reactions in Peptide Synthesis. Aapptec.com. [Link]

  • El-Faham, A., et al. (2009). COMU: A third generation of uronium-type coupling reagents. Journal of Peptide Science, 15(11), 698-703. [Link]

  • Katritzky, A. R., et al. (1998). Efficient Peptide Coupling Involving Sterically Hindered Amino Acids. The Journal of Organic Chemistry, 63(26), 9687-9688. [Link]

  • Isidro-Llobet, A., et al. (2022). Understanding OxymaPure as a Peptide Coupling Additive: A Guide to New Oxyma Derivatives. ACS Omega, 7(7), 5674-5683. [Link]

  • Aapptec. (n.d.). Practical Synthesis Guide to Solid Phase Peptide Chemistry. Aapptec.com. [Link]

  • Biomatik. (2022). Techniques And Protocols Of Present-Time Solid Phase Peptide Synthesis. Biomatik.com. [Link]

  • OxymaPure. Oxyma-B. Oxymapure.com. [Link]

  • Synform. (2022). Highly Sterically Hindered Peptide Bond Formation between α,α-Disubstituted α-Amino Acids and N-Alkyl Cysteines. Synform, 2022(10), A155-A159. [Link]

  • Biovera. Solid-Phase Peptide Synthesis Methods: Complete Guide. Biovera.com. [Link]

  • Chan, W. C., & White, P. D. (Eds.). (2014). Fmoc Solid Phase Peptide Synthesis: A Practical Approach. Oxford University Press.
  • National Institutes of Health. (2022). Understanding OxymaPure as a Peptide Coupling Additive: A Guide to New Oxyma Derivatives. PMC. [Link]

  • Van der Veken, P., et al. (2018). The Synthesis of Sterically Hindered Amides. Chemistry–A European Journal, 24(5), 1045-1055. [Link]

  • ResearchGate. (n.d.). Yields of the peptide coupling reactions and comparison of HBTU and HATU. [Link]

  • Beyermann, M., & Bienert, M. (2000). Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences. In Methods in Molecular Biology (Vol. 136, pp. 25-44). Humana Press. [Link]

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Application Notes & Protocols: Leveraging (S)-3-Amino-2-benzylpropanoic Acid for Advanced Bioconjugation

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: A Novel Building Block for Bioconjugation

In the evolving landscape of biotherapeutics and diagnostics, the precise assembly of molecular components is paramount. (S)-3-Amino-2-benzylpropanoic acid, a non-canonical amino acid, emerges as a versatile building block in the field of bioconjugation.[1][] Its unique structural features—a primary amine and a carboxylic acid flanking a benzyl-substituted backbone—offer a compelling scaffold for the synthesis of innovative bioconjugates.[3] These notes provide an in-depth guide for researchers, scientists, and drug development professionals on the application of this compound, particularly as a linker in creating stable and effective bioconjugates.

The strategic incorporation of non-canonical amino acids like (S)-3-Amino-2-benzylpropanoic acid into peptides or as standalone linkers can significantly enhance the functional properties of bioconjugates.[4] This can lead to improved stability, tailored pharmacokinetic profiles, and novel therapeutic actions. The benzyl group, for instance, can introduce a degree of hydrophobicity and steric bulk, potentially influencing the solubility and aggregation properties of the final conjugate, as well as providing a defined spatial separation between the conjugated moieties.

Core Principles & Advantages in Bioconjugation

(S)-3-Amino-2-benzylpropanoic acid offers several advantages for the design and synthesis of bioconjugates:

  • Defined Stereochemistry: The (S)-configuration ensures stereochemical purity, which is crucial for reproducible synthesis and predictable biological activity.[]

  • Orthogonal Reactive Handles: The amino and carboxyl groups provide two distinct points for conjugation, allowing for the sequential and controlled attachment of different molecules.

  • Tunable Spacer Element: The benzylpropanoic acid core acts as a well-defined spacer, separating the conjugated biomolecule (e.g., an antibody) from a payload (e.g., a small molecule drug). This separation can be critical for maintaining the biological activity of both components.

  • Enhanced Stability: When incorporated into peptide linkers, this β-amino acid can confer resistance to enzymatic degradation compared to natural α-amino acid-based linkers.

Chemical Properties and Handling

A clear understanding of the physicochemical properties of (S)-3-Amino-2-benzylpropanoic acid is essential for its effective use.

PropertyValueSource
Molecular Formula C₁₀H₁₃NO₂[3]
Molecular Weight 179.22 g/mol [3]
Appearance White to yellow solid
Storage Temperature 2-8 °C
Purity Typically ≥97%

For bioconjugation applications, it is often advantageous to use protected derivatives of (S)-3-Amino-2-benzylpropanoic acid, such as the Fmoc-protected version for solid-phase peptide synthesis (SPPS) or the Boc-protected form for solution-phase chemistry.[1][]

Application Workflow: (S)-3-Amino-2-benzylpropanoic Acid as a Linker

The following diagram illustrates a general workflow for utilizing (S)-3-Amino-2-benzylpropanoic acid as a linker to conjugate a payload (e.g., a small molecule drug) to a biomolecule (e.g., a protein).

workflow cluster_linker_prep Linker Preparation cluster_conjugation Conjugation Steps cluster_purification Purification & Analysis start Start: (S)-3-Amino-2- benzylpropanoic acid protect Protect one functional group (e.g., Fmoc on amine) start->protect Protection activate Activate the other functional group (e.g., NHS ester on carboxyl) protect->activate Activation conjugate_payload Conjugate to Payload activate->conjugate_payload Step 1 deprotect Deprotect the remaining functional group conjugate_payload->deprotect conjugate_biomolecule Conjugate to Biomolecule deprotect->conjugate_biomolecule purify Purify the Bioconjugate (e.g., SEC, HIC) conjugate_biomolecule->purify Step 2 characterize Characterize the Bioconjugate (e.g., MS, HPLC) purify->characterize final_product Final Bioconjugate characterize->final_product

Caption: General workflow for bioconjugation using (S)-3-Amino-2-benzylpropanoic acid.

Detailed Protocols

Protocol 1: Synthesis of a Payload-Linker Construct

This protocol describes the synthesis of a construct where a payload containing a primary amine is conjugated to the carboxylic acid of Boc-protected (S)-3-Amino-2-benzylpropanoic acid.

Materials:

  • Boc-(S)-3-Amino-2-benzylpropanoic acid

  • Payload with a primary amine functional group

  • N,N'-Dicyclohexylcarbodiimide (DCC) or other carbodiimide coupling agent

  • N-Hydroxysuccinimide (NHS)

  • Anhydrous Dichloromethane (DCM) or Dimethylformamide (DMF)

  • Triethylamine (TEA) or Diisopropylethylamine (DIEA)

  • Trifluoroacetic acid (TFA)

  • DCM

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

Procedure:

  • Activation of the Carboxylic Acid:

    • Dissolve Boc-(S)-3-Amino-2-benzylpropanoic acid (1.0 eq) and NHS (1.1 eq) in anhydrous DCM.

    • Cool the solution to 0 °C in an ice bath.

    • Add DCC (1.1 eq) portion-wise while stirring.

    • Allow the reaction to warm to room temperature and stir overnight.

    • Filter the reaction mixture to remove the dicyclohexylurea byproduct and wash the filter cake with DCM.

    • The filtrate containing the activated NHS ester can be used directly in the next step or purified.

  • Conjugation to the Payload:

    • Dissolve the amine-containing payload (1.0 eq) in anhydrous DCM.

    • Add TEA or DIEA (2.0 eq) to the payload solution.

    • Add the solution of the activated Boc-(S)-3-Amino-2-benzylpropanoic acid-NHS ester dropwise to the payload solution at 0 °C.

    • Allow the reaction to warm to room temperature and stir for 4-6 hours, monitoring the reaction by TLC or LC-MS.

    • Upon completion, dilute the reaction mixture with DCM and wash sequentially with saturated sodium bicarbonate solution and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by silica gel column chromatography to obtain the Boc-protected payload-linker construct.

  • Deprotection of the Amine (if required for subsequent conjugation):

    • Dissolve the purified Boc-protected payload-linker construct in a solution of 20-50% TFA in DCM.

    • Stir the reaction at room temperature for 1-2 hours, monitoring the deprotection by TLC or LC-MS.

    • Concentrate the reaction mixture under reduced pressure.

    • Co-evaporate with DCM or another suitable solvent to remove residual TFA.

    • The resulting amine-payload-linker construct can be used in the next conjugation step.

Protocol 2: Conjugation of the Payload-Linker to a Protein

This protocol outlines the conjugation of the deprotected payload-linker construct (from Protocol 1) to a protein via activation of its newly exposed amine and subsequent reaction with protein lysine residues.

Materials:

  • Amine-functionalized payload-linker construct

  • Protein to be conjugated (e.g., antibody) in a suitable buffer (e.g., PBS, pH 7.4-8.0)

  • Disuccinimidyl suberate (DSS) or other amine-reactive crosslinker

  • Anhydrous DMF or DMSO

  • Size-exclusion chromatography (SEC) column

  • Dialysis tubing or centrifugal filtration devices

Procedure:

  • Activation of the Payload-Linker Amine:

    • This protocol assumes the protein's carboxyl groups will be activated for reaction with the linker's amine. An alternative is to activate the linker's amine to react with the protein's lysines. For this example, we will activate the protein.

  • Protein Preparation:

    • Ensure the protein is in an amine-free buffer (e.g., PBS). If necessary, perform a buffer exchange using dialysis or a desalting column.

    • Adjust the protein concentration to a suitable level (e.g., 2-10 mg/mL).

  • Activation of Protein Carboxyl Groups (EDC/NHS Chemistry):

    • To the protein solution, add a freshly prepared solution of NHS (e.g., 50 mM in water) to a final concentration of 5 mM.

    • Add a freshly prepared solution of EDC (e.g., 50 mM in water) to a final concentration of 2 mM.

    • Incubate the reaction mixture for 15-30 minutes at room temperature.

  • Conjugation Reaction:

    • Dissolve the deprotected amine-payload-linker construct in a minimal amount of a water-miscible organic solvent (e.g., DMF or DMSO).

    • Add the payload-linker solution to the activated protein solution. The molar ratio of payload-linker to protein will need to be optimized to achieve the desired drug-to-antibody ratio (DAR).

    • Incubate the reaction mixture for 2 hours at room temperature or overnight at 4 °C with gentle stirring.

  • Quenching the Reaction:

    • Add a quenching reagent such as Tris buffer or hydroxylamine to a final concentration of 10-50 mM to quench any unreacted NHS esters.

    • Incubate for 15-30 minutes at room temperature.

  • Purification of the Bioconjugate:

    • Remove unreacted payload-linker and byproducts by size-exclusion chromatography (SEC), dialysis, or tangential flow filtration.

    • The purified bioconjugate can be concentrated using centrifugal filtration devices.

Characterization of the Bioconjugate

Thorough characterization is essential to ensure the quality and consistency of the final bioconjugate.

TechniquePurpose
UV-Vis Spectroscopy To determine protein concentration and estimate the drug-to-antibody ratio (DAR) if the payload has a distinct absorbance.
Mass Spectrometry (MS) To confirm the identity and integrity of the conjugate and determine the distribution of DAR values.
High-Performance Liquid Chromatography (HPLC) To assess the purity of the conjugate and quantify aggregation. Common methods include Size-Exclusion Chromatography (SEC-HPLC) and Hydrophobic Interaction Chromatography (HIC-HPLC).
Sodium Dodecyl Sulfate-Polyacrylamide Gel Electrophoresis (SDS-PAGE) To visualize the conjugate and confirm an increase in molecular weight compared to the unconjugated protein.

Troubleshooting Common Issues

IssuePossible CauseSuggested Solution
Low Conjugation Efficiency - Inactive reagents- Incorrect buffer pH- Steric hindrance- Use fresh coupling reagents- Ensure buffer pH is optimal for the chosen chemistry (e.g., pH 7.5-8.5 for NHS esters)- Consider a longer linker or different conjugation chemistry
Protein Aggregation - High DAR- Hydrophobic nature of the payload-linker- Optimize the payload-linker to protein ratio- Include excipients in the formulation- Purify using methods that can separate aggregates (e.g., SEC)
Precipitation of Payload-Linker - Poor aqueous solubility- Dissolve the payload-linker in a minimal amount of a water-miscible organic co-solvent (e.g., DMSO, DMF) before adding to the aqueous protein solution.

Conclusion

(S)-3-Amino-2-benzylpropanoic acid is a valuable tool for the construction of sophisticated bioconjugates. Its well-defined structure and versatile reactivity enable the creation of stable and potent therapeutic and diagnostic agents. The protocols and guidelines presented here provide a solid foundation for researchers to explore the full potential of this non-canonical amino acid in their bioconjugation strategies. As with any chemical synthesis and bioconjugation, optimization of reaction conditions is key to achieving the desired outcome.

References

  • Techniques for Conjugation of Synthetic Peptides to Carrier Molecules. (n.d.). ResearchGate. Retrieved January 25, 2026, from [Link]

  • (S)-3-Amino-2-benzylpropanoic acid. (n.d.). PubChem. Retrieved January 25, 2026, from [Link]

  • Amide Bond Activation of Biological Molecules. (2020). Molecules, 25(21), 5035. [Link]

  • A One-Pot Synthesis of 3-Amino-3-arylpropionic Acids. (2014). Journal of Organic Chemistry, 79(1), 328-338. [Link]

  • Amino acids and amide bond formation. (2016, May 9). YouTube. [Link]

  • New hapten-protein conjugation method using N-(m-aminobenzoyloxy) succinimide as a two-level heterobifunctional agent: thyrotropin-releasing hormone as a model peptide without free amino or carboxyl groups. (1992). Journal of Immunological Methods, 156(1), 115-123. [Link]

  • Synthesis and Characterization of a Bioconjugate Based on Oleic Acid and L-Cysteine. (2021). International Journal of Molecular Sciences, 22(11), 5865. [Link]

  • Practical Synthesis Guide to Solid Phase Peptide Chemistry. (n.d.). AAPPTec. [Link]

  • Generation of therapeutic protein variants with the human serum albumin binding capacity via site-specific fatty acid conjugation. (2017). Scientific Reports, 7, 17928. [Link]

  • Analysis of amide bond formation with an alpha-hydroxy-beta-amino acid derivative, 3-amino-2-hydroxy-4-phenylbutanoic acid, as an acyl component: byproduction of homobislactone. (2001). The Journal of Organic Chemistry, 66(14), 4826-4831. [Link]

  • Peptide Modifications. (n.d.). GenScript. Retrieved January 25, 2026, from [Link]

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Application Note: A Practical Guide to Orthogonal Protecting Group Strategy for (S)-3-Amino-2-benzylpropanoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note for Researchers, Scientists, and Drug Development Professionals

Introduction: The Principle of Orthogonal Protection

In the synthesis of complex molecules like peptides or modified amino acids, the ability to selectively unmask one reactive group while others remain protected is paramount. This concept is known as orthogonality.[1][2] An orthogonal protecting group strategy employs multiple classes of protecting groups within the same molecule, each of which can be removed by a distinct chemical mechanism.[2] This allows for sequential and controlled chemical transformations at specific sites, preventing unwanted side reactions and uncontrolled polymerization.[3][4]

(S)-3-Amino-2-benzylpropanoic acid presents a classic synthetic challenge: how to perform reactions at the carboxylic acid without affecting the nucleophilic amine, and vice-versa. An orthogonal strategy is not merely convenient; it is essential for the rational design and synthesis of derivatives of this scaffold. The ideal protecting group should be easy to introduce in high yield, stable to a wide range of reaction conditions, and removable under mild conditions with high selectivity.[3]

This guide will focus on two primary orthogonal schemes:

  • Strategy A: An acid-labile amine protecting group (Boc) paired with a hydrogenolysis-labile carboxyl protecting group (Benzyl ester).

  • Strategy B: A base-labile amine protecting group (Fmoc) paired with an acid-labile carboxyl protecting group (tert-Butyl ester).

G

Recommended Orthogonal Strategy: Boc/Bn Combination

The most widely employed and versatile strategy for solution-phase synthesis involving scaffolds like (S)-3-Amino-2-benzylpropanoic acid is the combination of a tert-butyloxycarbonyl (Boc) group for the amine and a benzyl (Bn) ester for the carboxylic acid.

Causality of Selection:

  • N-Boc Protection: The Boc group is introduced using di-tert-butyl dicarbonate (Boc)₂O.[5] It is exceptionally stable under basic, nucleophilic, and hydrogenolytic conditions, making it an ideal protective shield for the amine during subsequent reactions.[6] Its key feature is its lability under acidic conditions (e.g., trifluoroacetic acid, TFA), which proceeds via a stable tert-butyl cation.[5]

  • C-Benzyl Ester Protection: The benzyl ester is typically formed via reaction with benzyl alcohol under acidic conditions. It is robustly stable to the acidic (TFA) and basic conditions used in standard peptide synthesis, making it perfectly orthogonal to both Boc and Fmoc groups.[7] The benzyl ester is selectively cleaved by palladium-catalyzed hydrogenolysis (H₂/Pd-C), a mild and highly efficient method that does not affect the Boc group.[7][8]

Table 1: Comparison of Orthogonal Protecting Groups
Protecting GroupStructureAbbreviationTarget FunctionalityIntroduction ReagentCleavage ConditionsOrthogonal To
tert-ButyloxycarbonylBoc-BocAmine(Boc)₂OStrong Acid (TFA, HCl)[5]Fmoc, Cbz, Bn ester
BenzyloxycarbonylCbz-Cbz/ZAmineCbz-ClHydrogenolysis (H₂, Pd/C)[8]Boc, Fmoc, tBu ester
9-FluorenylmethyloxycarbonylFmoc-FmocAmineFmoc-Cl, Fmoc-OSuBase (Piperidine)[9][10]Boc, Cbz, Bn/tBu ester
Benzyl Ester-OBnBnCarboxylic AcidBenzyl Alcohol, Acid catalystHydrogenolysis (H₂, Pd/C)[7]Boc, Fmoc, tBu ester
tert-Butyl Ester-OtButBuCarboxylic AcidIsobutylene, Acid catalystStrong Acid (TFA)[1]Fmoc, Cbz, Bn ester

Experimental Protocols: The Boc/Bn Strategy

G Start Start: (S)-3-Amino-2-benzylpropanoic acid Step1 Protocol 3.1: N-Boc Protection Start->Step1 Product1 Intermediate 1: Boc-(S)-3-Amino-2-benzylpropanoic acid Step1->Product1 Step2 Protocol 3.2: C-Benzyl Esterification Product1->Step2 Product2 Fully Protected: Boc-(S)-3-Amino-2-benzylpropanoic acid benzyl ester Step2->Product2 Step3A Step3A Product2->Step3A Step3B Step3B Product2->Step3B Product3A Product3A Step3A->Product3A Product3B Product3B Step3B->Product3B

Protocol 3.1: N-Terminal Protection with (Boc)₂O

Principle: The primary amine is acylated with di-tert-butyl dicarbonate under aqueous basic conditions. The base deprotonates the amino group, increasing its nucleophilicity towards the anhydride.[6]

MaterialsQuantity
(S)-3-Amino-2-benzylpropanoic acid10.0 g (55.8 mmol)
Di-tert-butyl dicarbonate, (Boc)₂O13.4 g (61.4 mmol, 1.1 eq)
Sodium Bicarbonate (NaHCO₃)9.38 g (111.6 mmol, 2.0 eq)
1,4-Dioxane100 mL
Deionized Water100 mL
Ethyl Acetate300 mL
1M HCl (aq)~50 mL
Brine100 mL
Anhydrous Sodium Sulfate (Na₂SO₄)20 g

Procedure:

  • Suspend (S)-3-Amino-2-benzylpropanoic acid in a mixture of 1,4-dioxane (100 mL) and water (100 mL) in a 500 mL round-bottom flask.

  • Add sodium bicarbonate and stir until the solid dissolves. The solution should become clear.

  • Add (Boc)₂O to the solution. The reaction is mildly exothermic.

  • Stir vigorously at room temperature for 12-18 hours. Monitor reaction progress by TLC (e.g., 9:1 DCM:MeOH, stain with ninhydrin; starting material will be positive, product will be negative).

  • Once the reaction is complete, concentrate the mixture in vacuo to remove the dioxane.

  • Cool the remaining aqueous solution in an ice bath and acidify to pH 2-3 with 1M HCl. A white precipitate may form.

  • Extract the aqueous layer three times with ethyl acetate (100 mL each).

  • Combine the organic layers, wash with brine (100 mL), dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo to yield a white solid or a viscous oil.[] Expected Yield: 90-98%. The product, Boc-(S)-3-Amino-2-benzylpropanoic acid, can be used in the next step without further purification if NMR analysis shows high purity.

Protocol 3.2: C-Terminal Protection as a Benzyl Ester

Principle: The carboxylic acid is esterified with benzyl alcohol using p-toluenesulfonic acid as a catalyst. The reaction is driven to completion by the azeotropic removal of water using a Dean-Stark apparatus.

MaterialsQuantity
Boc-(S)-3-Amino-2-benzylpropanoic acid10.0 g (35.8 mmol)
Benzyl Alcohol19.4 g (18.7 mL, 179 mmol, 5.0 eq)
p-Toluenesulfonic acid monohydrate (p-TsOH·H₂O)0.68 g (3.58 mmol, 0.1 eq)
Toluene150 mL
Saturated NaHCO₃ solution100 mL
Ethyl Acetate200 mL
Brine100 mL
Anhydrous Sodium Sulfate (Na₂SO₄)20 g

Procedure:

  • Combine Boc-(S)-3-Amino-2-benzylpropanoic acid, benzyl alcohol, p-TsOH·H₂O, and toluene in a 500 mL round-bottom flask.

  • Fit the flask with a Dean-Stark apparatus and a reflux condenser.

  • Heat the mixture to reflux. Water will begin to collect in the Dean-Stark trap.

  • Continue refluxing for 4-6 hours, or until no more water is collected.

  • Cool the reaction mixture to room temperature and transfer to a separatory funnel.

  • Wash the organic layer sequentially with saturated NaHCO₃ solution (2 x 50 mL), water (50 mL), and brine (50 mL).

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo to remove toluene and excess benzyl alcohol.

  • Purify the crude product by flash column chromatography (e.g., Hexanes:Ethyl Acetate gradient) to yield the pure benzyl ester as a clear oil or white solid. Expected Yield: 80-90%.

Protocol 3.3: Selective N-Boc Deprotection

Principle: The acid-labile Boc group is cleaved using trifluoroacetic acid (TFA) in a non-nucleophilic solvent like dichloromethane (DCM). The resulting trifluoroacetate salt can be neutralized in a subsequent step.[5]

MaterialsQuantity
Fully protected amino acid from 3.25.0 g (13.5 mmol)
Dichloromethane (DCM), anhydrous50 mL
Trifluoroacetic Acid (TFA)25 mL
Diethyl Ether, cold200 mL

Procedure:

  • Dissolve the Boc-protected benzyl ester in DCM (50 mL) in a flask and cool to 0 °C in an ice bath.

  • Add TFA (25 mL) dropwise to the stirred solution.

  • Remove the ice bath and stir the reaction at room temperature for 1-2 hours. Monitor by TLC until the starting material is consumed.

  • Concentrate the solution in vacuo to remove DCM and excess TFA. Co-evaporate with toluene (2 x 20 mL) to ensure complete removal of TFA.

  • Dissolve the resulting oily residue in a minimal amount of DCM and add it dropwise to a stirred flask of cold diethyl ether (200 mL).

  • A white precipitate (the TFA salt of the amine) will form.

  • Collect the solid by vacuum filtration, wash with cold diethyl ether, and dry under vacuum. Expected Yield: >95%. The product is stable as the TFA salt.

Protocol 3.4: Selective C-Benzyl Ester Deprotection

Principle: The C-terminal benzyl ester is removed via catalytic hydrogenolysis. The C-O bond is cleaved by hydrogen gas in the presence of a palladium catalyst, releasing the free carboxylic acid and toluene as a byproduct. This method is orthogonal to the acid-labile Boc group.[7][12]

MaterialsQuantity
Fully protected amino acid from 3.25.0 g (13.5 mmol)
Palladium on Carbon (10% Pd/C)0.5 g (10% w/w)
Methanol or Ethyl Acetate100 mL
Hydrogen Gas (H₂)Balloon or Parr shaker
Celite®5 g

Procedure:

  • Dissolve the benzyl ester in methanol (100 mL) in a suitable hydrogenation flask.

  • Carefully add 10% Pd/C to the solution under an inert atmosphere (e.g., nitrogen or argon). Caution: Pd/C is flammable in the presence of solvents and air.

  • Seal the flask, evacuate the atmosphere, and backfill with hydrogen gas. Repeat this cycle three times.

  • Stir the reaction vigorously under a positive pressure of hydrogen (a balloon is sufficient for small scale) for 4-12 hours.

  • Monitor the reaction by TLC. The product will have a different Rf and the starting material spot will disappear.

  • Once complete, carefully purge the flask with nitrogen.

  • Filter the reaction mixture through a pad of Celite® to remove the palladium catalyst. Wash the pad with additional methanol.

  • Combine the filtrates and concentrate in vacuo to yield the Boc-protected free acid, which should be identical to the product from Protocol 3.1. Expected Yield: >98%.

Concluding Remarks

The successful application of an orthogonal protecting group strategy is fundamental to the synthesis of complex organic molecules. The Boc/Bn strategy detailed here for (S)-3-Amino-2-benzylpropanoic acid is a robust and reliable method that provides independent control over the N- and C-termini. The choice of protecting groups should always be guided by the planned subsequent reaction steps. For instance, if the synthetic route involves conditions that are incompatible with strong acid, the alternative Fmoc/tBu strategy might be more appropriate. By understanding the chemical principles of orthogonality and following validated protocols, researchers can confidently and efficiently construct novel molecules for scientific discovery and drug development.

References

  • Organic Chemistry Portal. (n.d.). Cbz-Protected Amino Groups. Retrieved from [Link]

  • Albericio, F., & Isidro-Llobet, A. (n.d.). Amino Acid-Protecting Groups. Retrieved from [Link]

  • Nowick Laboratory. (2020). Standard practices for Fmoc-based solid-phase peptide synthesis. Version 1.7.2. Retrieved from [Link]

  • Various Authors. (n.d.). Efficient deprotection of Boc group in amines and sulfamides using Dawson heteropolyacid catalyst. Retrieved from [Link]

  • Isidro-Llobet, A., Álvarez, M., & Albericio, F. (2009). Amino Acid-Protecting Groups. Chemical Reviews, 109(6), 2455–2504. Retrieved from [Link]

  • PubChem. (n.d.). (S)-3-Amino-2-benzylpropanoic acid. Retrieved from [Link]

  • Google Patents. (1998). Process for esterification of amino acids and peptides. WO1998049133A1.
  • National Institutes of Health. (2024). Orthogonal Deprotection Strategy of Fmoc Provides Improved Synthesis of Sensitive Peptides. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Fmoc-Protected Amino Groups. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups. Retrieved from [Link]

  • Organic Chemistry Portal. (2019). Cbz-Protected Amino Groups. Retrieved from [Link]

  • ResearchGate. (2025). A One-Pot Synthesis of 3-Amino-3-arylpropionic Acids. Retrieved from [Link]

  • Hu, Y. (n.d.). Introduction and Removal of Several Common Alkoxycarbonyl Protecting Groups. Retrieved from [Link]

  • Ashenhurst, J. (2018). Protecting Groups For Amines: Carbamates. Master Organic Chemistry. Retrieved from [Link]

  • The Royal Society of Chemistry. (2011). An efficient and expeditious Fmoc protection of amines and amino acids in aqueous media. Retrieved from [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Peptide Synthesis with (S)-3-Amino-2-benzylpropanoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support resource for peptide synthesis involving the sterically hindered β-amino acid, (S)-3-Amino-2-benzylpropanoic acid. This guide is designed for researchers, chemists, and drug development professionals to navigate the unique challenges presented by this building block. Here, we provide in-depth troubleshooting advice and detailed protocols based on established chemical principles and field-proven insights.

Frequently Asked Questions (FAQs) & Troubleshooting

FAQ 1: I am experiencing low coupling yields or incomplete reactions when incorporating (S)-3-Amino-2-benzylpropanoic acid. What is causing this and how can I improve it?

A1: Root Cause Analysis

The primary reason for poor coupling efficiency is the significant steric hindrance presented by the benzyl group at the α-carbon of (S)-3-Amino-2-benzylpropanoic acid. This bulkiness physically obstructs the approach of the incoming nucleophile (the N-terminal amine of the growing peptide chain) to the activated carboxyl group.[1] Traditional coupling methods, such as those employing carbodiimides like DCC or EDC alone, are often too slow and inefficient to overcome this steric barrier, leading to incomplete reactions.[1]

Troubleshooting & Mitigation Strategies

To overcome this challenge, a more potent activation strategy is required. The choice of coupling reagent is critical.

  • Primary Recommendation: Use of Aminium/Uronium or Phosphonium Salt Reagents. Reagents such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate), HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate), or PyBOP (Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate) are highly effective for coupling sterically hindered amino acids.[2] These reagents rapidly form highly reactive activated esters (OBt or OAt esters) that can react more efficiently with the sterically hindered amine.[2] COMU is another excellent choice, noted for its high efficiency and improved safety profile compared to HOBt-based reagents.[3][4]

  • Inclusion of Additives: The use of additives like 1-Hydroxybenzotriazole (HOBt) or Oxyma Pure is strongly recommended with all coupling reagents to enhance reactivity and suppress side reactions.[3]

  • Extended Coupling Times & Double Coupling: Due to the steric hindrance, extending the reaction time from the standard 1-2 hours to 4-6 hours or even overnight can significantly improve yields. If a monitoring test (like the Kaiser test) still indicates incomplete coupling, performing a second coupling step (double coupling) with a fresh portion of the activated amino acid is a reliable strategy.

  • Microwave-Assisted Synthesis: Microwave energy can accelerate the coupling reaction, often leading to higher yields in shorter times, even for difficult couplings.[5]

Data Summary: Comparison of Coupling Reagents for Hindered Systems

Coupling ReagentClassRelative Efficiency for Hindered Amino AcidsRacemization RiskNotes
DCC/DIC CarbodiimideLow to ModerateModerateInexpensive but produces insoluble urea byproduct.
EDC + HOBt CarbodiimideModerateLow to ModerateWater-soluble urea byproduct, easier workup.
HBTU/TBTU Aminium/UroniumHighLowVery common and effective.[2]
HATU Aminium/UroniumVery HighVery LowGenerally considered one of the most effective reagents, especially for difficult couplings.[3]
PyBOP PhosphoniumHighLowByproduct (HMPA) is carcinogenic; handle with care. PyAOP is a safer alternative.
COMU Aminium/UroniumVery HighVery LowHigh solubility of byproducts and good safety profile.[3][4]
FAQ 2: My final peptide shows diastereomeric impurities. How can I prevent epimerization of (S)-3-Amino-2-benzylpropanoic acid during synthesis?

A2: Understanding the Mechanism of Epimerization

Epimerization (or racemization) is the loss of stereochemical integrity at the α-carbon.[6] This is a significant risk during the carboxyl group activation step of peptide synthesis. The mechanism involves the formation of an oxazolone (or azlactone) intermediate. The α-proton of the activated amino acid becomes acidic and can be abstracted by a base. Re-protonation can occur from either face of the planar oxazolone ring, leading to a mixture of (S) and (R) enantiomers.[6] This side reaction is particularly problematic with powerful activating agents and the presence of excess base.[6][7]

EpimerizationMechanism

Troubleshooting & Prevention Protocols

  • Choice of Reagents and Additives:

    • Uronium/aminium reagents combined with additives that have low basicity are preferred. HATU is an excellent choice as its corresponding base, HOAt, is less basic than HOBt, reducing epimerization risk.[3]

    • The use of additives like HOBt or Oxyma Pure is crucial as they suppress oxazolone formation by favoring the formation of an active ester intermediate, which is less prone to epimerization.[3]

  • Base Selection and Stoichiometry:

    • Use a non-nucleophilic, sterically hindered base such as diisopropylethylamine (DIEA) or 2,4,6-collidine.[7][8]

    • Crucially, use the base in stoichiometric amounts. A common protocol is to use 2 equivalents of DIEA relative to the amino acid. Excess base significantly accelerates epimerization.[7]

  • Temperature Control:

    • Perform the activation and coupling steps at a reduced temperature (e.g., 0 °C) to slow down the rate of epimerization. Allow the reaction to warm to room temperature gradually.

  • Pre-activation Time:

    • Minimize the "pre-activation" time. The activated amino acid is most vulnerable to epimerization before it has reacted with the resin-bound amine. Add the activated amino acid solution to the resin immediately after it is prepared.

FAQ 3: I am observing a significant deletion peptide corresponding to the loss of my N-terminal dipeptide. Is this diketopiperazine (DKP) formation?

A3: Analysis of Intramolecular Cyclization

Yes, this is highly indicative of diketopiperazine (DKP) formation. This side reaction is most prevalent after the deprotection of the second amino acid in the sequence.[9][10] The free N-terminal amine of the dipeptide-resin can perform an intramolecular nucleophilic attack on the ester linkage anchoring the peptide to the resin, cleaving the dipeptide from the support as a cyclic diketopiperazine.[10][11] This leaves the resin ready for the next coupling cycle, ultimately resulting in a final peptide that is missing the first two amino acids (a des-dipeptide impurity).

While (S)-3-Amino-2-benzylpropanoic acid is a β-amino acid, making the classic 6-membered DKP ring formation impossible if it's the N-terminal residue of a dipeptide, this side reaction is a major concern when it is the second residue in the sequence (i.e., Fmoc-AA₂-(S)-3-Amino-2-benzylpropanoic acid-Resin).

DKP_Formation

Prevention Strategies

  • Use a Sterically Hindered Resin: Employing a 2-chlorotrityl chloride (2-CTC) resin is a highly effective strategy.[9] The bulky trityl linker sterically shields the ester bond, making the intramolecular cyclization much more difficult.[8][9]

  • Modify the Synthetic Strategy:

    • Dipeptide Coupling: Instead of coupling the second amino acid individually, couple a pre-formed protected dipeptide (e.g., Fmoc-AA₃-AA₂-OH) to the first amino acid on the resin. This completely bypasses the vulnerable dipeptide-resin stage.[9]

    • In Situ Neutralization: Use a Boc-based synthesis strategy with in situ neutralization protocols, which can suppress DKP formation.[9] For Fmoc chemistry, coupling the third amino acid immediately after deprotection of the second, without extended washes or delays, can help the desired intermolecular reaction outcompete the intramolecular side reaction.

Experimental Protocols

Protocol 1: Optimized Coupling of Fmoc-(S)-3-Amino-2-benzylpropanoic acid

This protocol is designed to maximize yield while minimizing epimerization.

  • Resin Preparation: Swell the resin (e.g., Rink Amide or 2-CTC) in dimethylformamide (DMF) for 30-60 minutes. If starting with an Fmoc-protected resin, perform Fmoc deprotection using 20% piperidine in DMF (2 x 10 min).[12] Wash the resin thoroughly with DMF (5x) and dichloromethane (DCM) (3x).

  • Amino Acid Activation:

    • In a separate vessel, dissolve Fmoc-(S)-3-Amino-2-benzylpropanoic acid (3 eq), HATU (2.95 eq), and DIEA (6 eq) in DMF.

    • Allow to pre-activate for no more than 2 minutes.

  • Coupling Reaction:

    • Drain the deprotected resin and immediately add the activated amino acid solution.

    • Agitate the reaction vessel at room temperature for 4 hours.

  • Monitoring:

    • Take a small sample of resin beads, wash them thoroughly, and perform a Kaiser (ninhydrin) test.

    • Interpretation: A blue color indicates the presence of free primary amines (incomplete reaction). A yellow/clear color indicates a complete reaction.

  • Post-Coupling:

    • If the Kaiser test is negative (complete), drain the reaction solution and wash the resin with DMF (5x).

    • If the Kaiser test is positive (incomplete), drain the solution, wash once with DMF, and repeat steps 2-4 (double coupling).

  • Capping (Optional but Recommended): To block any unreacted free amines, treat the resin with a solution of acetic anhydride and DIEA in DMF (e.g., 10:5:85 v/v/v) for 30 minutes.

Troubleshooting_Decision_Tree

References

  • RojasLab. (2024). Mastering Peptide Synthesis: Coupling Reagents, Protecting Groups, and Solid-Phase Peptide Synthesis. YouTube. [Link]

  • AAPPTEC. (n.d.). Practical Synthesis Guide to Solid Phase Peptide Chemistry. [Link]

  • AAPPTEC. (n.d.). Aggregation, Racemization and Side Reactions in Peptide Synthesis. [Link]

  • Wikipedia. (2024). Peptide synthesis. [Link]

  • Katritzky, A. R., et al. (2000). Efficient Peptide Coupling Involving Sterically Hindered Amino Acids. Synthesis, 2000(10), 1399-1405. [Link]

  • Yusof, Y., et al. (2022). Epimerisation in Peptide Synthesis. Molecules, 27(19), 6519. [Link]

  • Baran, P. S. (n.d.). Diketopiperazines. Baran Lab, Scripps Research. [Link]

  • Fülöp, F., et al. (2013). Peptides Containing β-Amino Acid Patterns: Challenges and Successes in Medicinal Chemistry. Chemical Reviews, 113(10), 7746-7802. [Link]

  • Harvey, B., et al. (2008). Microwave-Assisted, Zinc-Mediated Peptide Coupling of N-Benzyl-α,α-disubstituted Amino Acids. The Journal of Organic Chemistry, 73(17), 6728-6731. [Link]

  • El-Faham, A., & Albericio, F. (2011). Choosing the Right Coupling Reagent for Peptides: A Twenty-Five-Year Journey. Organic Process Research & Development, 15(4), 940-972. [Link]

  • GenScript. (n.d.). Peptide Modifications. [Link]

  • Bodanszky, M., & Kwei, J. Z. (1978). Side Reactions in Peptide Synthesis. VII. Sequence Dependence in the Formation of Aminosuccinyl Derivatives From Beta-Benzyl-Aspartyl Peptides. International Journal of Peptide and Protein Research, 12(2), 69-74. [Link]

  • Luse, D. S., et al. (2022). Mechanistic Study of Diketopiperazine Formation during Solid-Phase Peptide Synthesis of Tirzepatide. ACS Omega, 7(50), 47068-47076. [Link]

  • AAPPTEC. (n.d.). Guide to Solid Phase Peptide Synthesis. [Link]

  • Merck Millipore. (n.d.). Novabiochem® Coupling reagents. [Link]

  • Teshome, H. B., et al. (2020). Influence of N Terminus Amino Acid on Peptide Cleavage in Solution through Diketopiperazine Formation. Journal of the American Society for Mass Spectrometry, 31(7), 1481-1491. [Link]

  • Smith, C. A., et al. (2014). Identification of Amino Acid Epimerization and Isomerization in Crystallin Proteins by Tandem LC-MS. Journal of the American Society for Mass Spectrometry, 25(9), 1596-1605. [Link]

  • Bennett, C. S., et al. (2018). Enhanced Epimerization of Glycosylated Amino Acids During Solid-Phase Peptide Synthesis. Journal of the American Chemical Society, 140(15), 5054-5058. [Link]

  • Biovera. (2025). Solid-Phase Peptide Synthesis Methods: Complete Guide. [Link]

  • ResearchGate. (n.d.). DKP formation mechanism. [Link]

  • Bibliomed. (n.d.). Side reactions in peptide synthesis: An overview. [Link]

  • Peptide Synthesis. (n.d.). Mastering Solid Phase Peptide Synthesis (SPPS). [Link]

  • ChemRxiv. (2023). Peptide Synthesis Using Unprotected Amino Acids. [Link]

  • Amblard, M., et al. (2006). Methods and protocols of modern solid phase peptide synthesis. Molecular Biotechnology, 33(3), 239-254. [Link]

  • Kyoto-U OCW. (2023). Unit 6 Part 7 Chemical Synthesis of Peptides (Part I). YouTube. [Link]

Sources

Technical Support Center: Troubleshooting Low Coupling Efficiency of (S)-3-Amino-2-benzylpropanoic Acid in SPPS

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals encountering challenges with the incorporation of (S)-3-Amino-2-benzylpropanoic acid into peptide sequences via Solid-Phase Peptide Synthesis (SPPS). This document provides in-depth troubleshooting advice, detailed protocols, and answers to frequently asked questions to help you overcome low coupling efficiencies and achieve successful synthesis of your target peptide.

Introduction: The Challenge of Coupling β-Amino Acids with Bulky Side Chains

(S)-3-Amino-2-benzylpropanoic acid, a β-amino acid, presents a unique set of challenges in SPPS. The primary obstacles to achieving high coupling efficiency are twofold:

  • Steric Hindrance: The bulky benzyl group attached to the β-carbon sterically hinders the approach of the activated carboxyl group to the resin-bound free amine. This slows down the reaction rate and can lead to incomplete coupling.

  • β-Amino Acid Backbone: The inherent structure of β-amino acids can lead to the formation of a stable six-membered ring-like conformation through intramolecular hydrogen bonding. This conformation can reduce the nucleophilicity of the amine and further impede the coupling reaction.

These factors often result in deletion sequences, where the intended amino acid is not incorporated, leading to a lower yield of the desired full-length peptide and complicating purification. This guide will walk you through a logical troubleshooting process to address these issues.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

Q1: My crude peptide analysis (LC-MS) shows a significant peak corresponding to a deletion of (S)-3-Amino-2-benzylpropanoic acid. How can I confirm that low coupling efficiency is the issue?

Answer: The presence of a significant deletion peak is a strong indicator of a coupling problem. To confirm this, you can perform a qualitative test on the resin immediately after the coupling step for (S)-3-Amino-2-benzylpropanoic acid.

Diagnostic Protocol: The Kaiser Test

The Kaiser test (or ninhydrin test) is a highly sensitive method for detecting free primary amines on the resin.

  • Procedure:

    • After the coupling step of (S)-3-Amino-2-benzylpropanoic acid and subsequent washing, carefully remove a small sample of resin beads (approximately 5-10 mg) and place them in a small glass test tube.

    • Add 2-3 drops of each of the three Kaiser test solutions (ninhydrin in ethanol, phenol in ethanol, and potassium cyanide in pyridine).

    • Heat the test tube at 100°C for 5 minutes.

  • Interpreting the Results:

    • Positive Result (Dark Blue/Purple Beads): This indicates the presence of a significant amount of unreacted primary amines, confirming incomplete coupling.

    • Negative Result (Yellow/Colorless Beads): This suggests that the coupling reaction has proceeded to completion, and the low yield of your target peptide may be due to other issues such as peptide aggregation or instability during cleavage.

Q2: I've confirmed a positive Kaiser test after attempting to couple (S)-3-Amino-2-benzylpropanoic acid with my standard coupling protocol (e.g., HBTU/DIPEA). What are my immediate options?

Answer: For sterically hindered amino acids, standard coupling conditions are often insufficient.[1] Your immediate recourse should be to employ more robust coupling strategies. Here are two common approaches:

Strategy 1: Double Coupling

This involves repeating the coupling step to drive the reaction to completion.

  • Protocol:

    • After the initial coupling reaction (e.g., 1-2 hours), drain the reaction vessel.

    • Wash the resin three times with DMF.

    • Prepare a fresh solution of the activated (S)-3-Amino-2-benzylpropanoic acid using the same equivalents of amino acid, coupling reagent, and base.

    • Add the fresh coupling solution to the resin and allow it to react for another 1-2 hours.

    • Wash the resin thoroughly with DMF before proceeding to the next deprotection step.

Strategy 2: Extended Coupling Time

Simply extending the reaction time can sometimes be sufficient for difficult couplings.

  • Protocol:

    • Instead of the standard 1-2 hour coupling time, extend the reaction to 4 hours, or even overnight. It is advisable to monitor the reaction progress with the Kaiser test at intermediate time points.

Q3: Double coupling and extended reaction times have not significantly improved the coupling efficiency. What are the next steps?

Answer: If the above strategies fail, it is necessary to move to more potent coupling reagents and optimized reaction conditions. The choice of coupling reagent is critical for overcoming the steric hindrance associated with (S)-3-Amino-2-benzylpropanoic acid.

Upgrading Your Coupling Reagent

Uronium/aminium-based reagents like HATU, HCTU, and COMU are generally more effective than HBTU for hindered couplings.[2]

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate): Often considered the gold standard for difficult couplings due to the formation of a highly reactive OAt-active ester.

  • HCTU (O-(6-Chlorobenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate): A highly efficient and cost-effective alternative to HATU.[3]

  • COMU ((1-Cyano-2-ethoxy-2-oxoethylidenoaminooxy)dimethylamino-morpholino-carbenium hexafluorophosphate): Offers coupling efficiency comparable to HATU with the added benefit of being non-explosive and having water-soluble byproducts.[2][4]

Comparative Overview of Recommended Coupling Reagents

ReagentKey FeaturesConsiderations
HATU High reactivity, low racemization, effective for sterically hindered amino acids.Higher cost, potential for side reactions if used in large excess.
HCTU High reactivity, often comparable to HATU, more affordable.Can be less effective than HATU for the most challenging couplings.
COMU High reactivity, non-explosive, water-soluble byproducts.[2][4]Can be less stable in DMF over extended periods.

Optimizing Reaction Conditions

  • Elevated Temperature: Performing the coupling at a higher temperature (e.g., 40-50°C) can provide the necessary activation energy to overcome the steric barrier. Microwave-assisted SPPS can be particularly effective in this regard.

  • Base Selection: While DIPEA is commonly used, a stronger, non-nucleophilic base like 2,4,6-collidine can sometimes improve coupling outcomes.

Experimental Protocol: Coupling with HATU

This protocol provides a robust starting point for coupling (S)-3-Amino-2-benzylpropanoic acid.

  • Resin Preparation: Ensure the resin is well-swollen in DMF. Perform the Fmoc deprotection of the N-terminal amino group and wash the resin thoroughly with DMF (5-7 times).

  • Activation Solution: In a separate vessel, dissolve Fmoc-(S)-3-Amino-2-benzylpropanoic acid (3-5 equivalents), HATU (3-5 equivalents), and an additive like HOAt (1-Hydroxy-7-azabenzotriazole) or Oxyma Pure (3-5 equivalents) in DMF.

  • Base Addition: Add DIPEA or 2,4,6-collidine (6-10 equivalents) to the activation solution and vortex briefly (1-2 minutes).

  • Coupling: Immediately add the activation solution to the resin. Agitate the reaction vessel at room temperature for 2-4 hours. For particularly difficult couplings, the temperature can be increased to 40°C.

  • Monitoring and Washing: After the coupling, perform a Kaiser test to confirm completion. Once the test is negative, wash the resin extensively with DMF to remove all excess reagents and byproducts.

Visualizing the Troubleshooting Workflow

The following diagram illustrates the logical progression of troubleshooting low coupling efficiency for (S)-3-Amino-2-benzylpropanoic acid.

Troubleshooting workflow for low coupling efficiency.

Visualizing the HATU Coupling Mechanism

Understanding the mechanism of your coupling reagent can inform your experimental choices. HATU, in the presence of a base, activates the carboxylic acid to form a highly reactive OAt-ester, which is then susceptible to nucleophilic attack by the free amine on the resin.

HATU_Mechanism cluster_activation Activation cluster_coupling Coupling AA Fmoc-AA-COOH Carboxylate Fmoc-AA-COO⁻ AA->Carboxylate -H⁺ Base Base (e.g., DIPEA) Activated_Ester Highly Reactive OAt-Active Ester Carboxylate->Activated_Ester + HATU HATU HATU Peptide_Bond Fmoc-AA-NH-Peptide-Resin Activated_Ester->Peptide_Bond Nucleophilic Attack Resin_Amine H₂N-Peptide-Resin Resin_Amine->Peptide_Bond

Simplified mechanism of HATU-mediated coupling.

Concluding Remarks

The successful incorporation of sterically hindered β-amino acids like (S)-3-Amino-2-benzylpropanoic acid is achievable with careful optimization of your SPPS protocol. By systematically diagnosing the problem and employing more potent coupling reagents and optimized conditions, you can significantly improve your coupling efficiency and obtain your desired peptide in higher yield and purity. Always ensure that your reagents, especially DMF, are of high quality and free from contaminants that can interfere with the synthesis.

References

  • Nowick, J. S., et al. (2020). Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). University of California, Irvine. [Link]

  • Hood, C. A., et al. (2008). Fast conventional Fmoc solid-phase peptide synthesis with HCTU. Journal of Peptide Science, 14(1), 97-101. [Link]

  • Coin, I., et al. (2007). Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences. Nature Protocols, 2(12), 3247-3256. [Link]

  • CEM Corporation. (2023). SPPS Reagents Explained: A Complete Guide. [Link]

  • Katritzky, A. R., et al. (2004). Efficient Peptide Coupling Involving Sterically Hindered Amino Acids. The Journal of Organic Chemistry, 69(1), 309-314. [Link]

  • Subirós-Funosas, R., et al. (2009). COMU: a safer and more effective replacement for benzotriazole-based peptide coupling reagents. Chemistry-A European Journal, 15(37), 9394-9403. [Link]

  • El-Faham, A., & Albericio, F. (2011). Peptide coupling reagents, more than a letter soup. Chemical Reviews, 111(11), 6557-6602. [Link]

  • Isidro-Llobet, A., et al. (2009). Amino acid-protecting groups. Chemical Reviews, 109(6), 2455-2504. [Link]

  • Fields, G. B., & Noble, R. L. (1990). Solid phase peptide synthesis utilizing 9-fluorenylmethoxycarbonyl amino acids. International Journal of Peptide and Protein Research, 35(3), 161-214. [Link]

  • Abdel-Moty, S. G., et al. (2015). Recent advances in solid-phase peptide synthesis. Current Organic Chemistry, 19(11), 1021-1037. [Link]

  • Common Organic Chemistry. (n.d.). Amine to Amide (HATU) Mechanism. [Link]

  • Biomatik. (2022). What are the Sustainability Challenges in Peptide Synthesis and Purification?[Link]

  • Royal Society of Chemistry. (2021). Greening the synthesis of peptide therapeutics: an industrial perspective. [Link]

  • White, P. D., et al. (2004). A convenient, scalable, and efficient protocol for the solid-phase synthesis of long peptides. Journal of Peptide Science, 10(1), 18-29. [Link]

  • AAPPTEC. (n.d.). Aggregation, Racemization and Side Reactions in Peptide Synthesis. [Link]

  • Hood, C. A., et al. (2008). Fast conventional Fmoc solid-phase peptide synthesis with HCTU. Journal of Peptide Science, 14(1), 97-101. [Link]

  • Albericio, F., et al. (1997). Use of 7-azabenzotriazole derivatives as coupling reagents in peptide synthesis. Tetrahedron Letters, 38(28), 4853-4856. [Link]

  • Royal Society of Chemistry. (2012). Solid-Phase Peptide Synthesis. In Amino Acids, Peptides and Proteins: Volume 37 (pp. 135-179). [Link]

  • El-Faham, A., et al. (2012). COMU: a third generation of uronium-type coupling reagents. Journal of Peptide Science, 18(2), 88-91. [Link]

  • Biomatik. (2022). What are the Sustainability Challenges in Peptide Synthesis and Purification?. [Link]

Sources

Technical Support Center: Optimizing Cleavage of Peptides Containing (S)-3-Amino-2-benzylpropanoic Acid from Resin

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center dedicated to addressing the specific challenges associated with the cleavage of peptides incorporating the unnatural amino acid, (S)-3-Amino-2-benzylpropanoic acid, from solid-phase synthesis resins. The unique steric and electronic properties of this β-amino acid analogue can often lead to complications during the final cleavage and deprotection step, impacting overall yield and purity. This guide provides in-depth troubleshooting advice, frequently asked questions (FAQs), and optimized protocols to help you navigate these challenges successfully.

Introduction to (S)-3-Amino-2-benzylpropanoic Acid in SPPS

(S)-3-Amino-2-benzylpropanoic acid is a β-amino acid that is increasingly utilized in drug discovery and development to create peptide analogues with enhanced proteolytic stability and unique conformational properties.[1][2] Its incorporation into a peptide sequence, however, can introduce steric hindrance around the backbone, potentially affecting coupling efficiencies and, most notably, the final cleavage from the solid support.

The benzyl group at the α-position creates a bulky environment that can impede the access of cleavage reagents to the acid-labile linker, necessitating optimized conditions to ensure complete and efficient release of the target peptide. This guide will focus on the widely used Fmoc/tBu solid-phase peptide synthesis (SPPS) strategy.[3][4][5]

Common Cleavage Issues & Troubleshooting

This section addresses common problems encountered during the cleavage of peptides containing (S)-3-Amino-2-benzylpropanoic acid in a question-and-answer format.

Frequently Asked Questions (FAQs)

Q1: Why am I observing a low cleavage yield for my peptide containing (S)-3-Amino-2-benzylpropanoic acid?

A1: Low cleavage yield is the most frequent issue and can stem from several factors related to the steric bulk of the benzyl group:

  • Incomplete Cleavage: The primary reason is often incomplete cleavage from the resin. The bulky side chain of (S)-3-Amino-2-benzylpropanoic acid, especially when it is near the C-terminus, can physically block the trifluoroacetic acid (TFA) from efficiently reaching and cleaving the linker.[6]

  • Aggregation on Resin: Peptides containing hydrophobic or bulky residues like (S)-3-Amino-2-benzylpropanoic acid can aggregate on the solid support, further hindering reagent access.[7]

  • Re-attachment to Resin: Cationic species generated during cleavage can react with nucleophilic residues in the peptide, leading to irreversible re-attachment to the resin.[8]

Troubleshooting Steps:

  • Extend Cleavage Time: The standard 1-2 hour cleavage time may be insufficient.[9] We recommend extending the cleavage duration to 3-4 hours, and in some difficult cases, up to 6 hours. Monitor the cleavage progress by taking small aliquots of the cleavage mixture at different time points and analyzing them by HPLC.

  • Increase TFA Concentration: While a standard cleavage cocktail often contains 95% TFA, for sterically hindered peptides, using a higher concentration (e.g., 97.5%) with a reduced scavenger concentration can sometimes improve cleavage efficiency.

  • Optimize Scavenger Cocktail: The choice and concentration of scavengers are critical. For peptides containing (S)-3-Amino-2-benzylpropanoic acid, a robust scavenger cocktail is necessary to quench the reactive carbocations generated from the protecting groups and the linker.[8] See the "Optimized Cleavage Protocols" section for recommended cocktails.

  • Resin Choice: The choice of resin and its linker can significantly impact cleavage efficiency. For C-terminal carboxylic acids, Wang resin is common, while Rink Amide resin is used for C-terminal amides.[10] The acid lability of the linker is a key consideration.[6]

Q2: I'm observing significant side-product formation in my crude peptide. What are the likely causes and how can I minimize them?

A2: Side-product formation is often a consequence of the reactive species generated during acid-mediated cleavage.

  • Alkylation of Sensitive Residues: Tryptophan, methionine, and cysteine are particularly susceptible to alkylation by carbocations.[8] The benzyl group of (S)-3-Amino-2-benzylpropanoic acid itself is generally stable, but cations from other protecting groups can cause issues.

  • Oxidation of Methionine: Methionine can be oxidized to its sulfoxide derivative during cleavage.

  • Aspartimide Formation: If your sequence contains an aspartic acid residue, it can cyclize to form an aspartimide, especially during prolonged acid exposure.

  • Re-attachment Byproducts: As mentioned, re-attachment of the cleaved peptide to the resin can lead to modified peptide species.[8]

Troubleshooting Steps:

  • Use an Effective Scavenger Cocktail: This is the most critical step in preventing side reactions. A cocktail containing a combination of scavengers is often necessary.[11]

    • Triisopropylsilane (TIS): Effectively scavenges t-butyl cations.

    • Water: Acts as a proton source and helps to hydrolyze reactive intermediates.[12]

    • 1,2-Ethanedithiol (EDT): A strong reducing agent that can prevent cysteine side reactions and scavenge various cations.[13]

    • Thioanisole: Can help prevent methionine oxidation and aid in the removal of certain arginine protecting groups.

  • Perform Cleavage at a Lower Temperature: Conducting the cleavage at 4°C can sometimes reduce the rate of side reactions.[14]

  • Minimize Cleavage Time: While extending the cleavage time can improve yield, it can also increase the opportunity for side reactions. It's a balancing act that may require optimization for your specific peptide.

Q3: My peptide is poorly soluble in the cleavage cocktail or the precipitation solvent. What can I do?

A3: The hydrophobic nature of the benzyl group in (S)-3-Amino-2-benzylpropanoic acid can contribute to poor solubility.

Troubleshooting Steps:

  • Increase the Volume of Cleavage Cocktail: Ensure the resin is fully swollen and suspended in the cleavage cocktail.[15]

  • Agitation: Gently agitate the reaction vessel during cleavage to ensure good mixing.

  • Precipitation Solvent: Cold diethyl ether is the standard for precipitating peptides.[16] If your peptide remains soluble, try a different non-polar solvent like methyl t-butyl ether. In some cases, a mixture of ether and hexane can be effective.

  • Evaporation: For very short or soluble peptides, careful evaporation of the TFA followed by resuspension in a minimal amount of a suitable solvent and then precipitation may be necessary.[17]

Optimized Cleavage Protocols

Prior to cleavage, it is crucial to properly wash and dry the peptide-resin.

Pre-Cleavage Resin Preparation
  • Transfer the peptide-resin to a suitable reaction vessel.

  • Wash the resin sequentially with:

    • Dimethylformamide (DMF) (3 x 10 mL/g of resin)

    • Dichloromethane (DCM) (3 x 10 mL/g of resin)

    • Methanol (3 x 10 mL/g of resin)

  • Dry the resin under high vacuum for at least 4 hours, or preferably overnight.

Recommended Cleavage Cocktails

The choice of cleavage cocktail is dependent on the amino acid composition of your peptide.

Cocktail Composition (v/v) Recommended For Notes
Reagent K TFA / Phenol / Water / Thioanisole / EDT (82.5:5:5:5:2.5)Peptides with sensitive residues like Cys, Met, and Trp.[11]A robust and widely used cocktail for complex peptides.
TFA/TIS/Water TFA / TIS / Water (95:2.5:2.5)Peptides without highly sensitive residues.[14]A good starting point for many peptides.
Reagent B TFA / Phenol / Water / TIS (88:5:5:2)General purpose, "odorless" alternative to cocktails with EDT.[11]TIS is a good scavenger for trityl-based protecting groups.
Step-by-Step Cleavage and Work-up Protocol

This protocol is a general guideline and may need to be optimized for your specific peptide.

  • Resin Swelling: Place the dried peptide-resin in a reaction vessel and add the chosen cleavage cocktail (10-20 mL per gram of resin).[14]

  • Cleavage Reaction: Gently agitate the mixture at room temperature for 2-4 hours. For particularly difficult cleavages, this can be extended.

  • Filtration: Filter the cleavage mixture to separate the resin. Wash the resin 2-3 times with a small volume of fresh TFA and combine the filtrates.[9]

  • Precipitation: Add the combined filtrate dropwise to a 10-fold volume of cold diethyl ether with stirring. A white precipitate of the crude peptide should form.[16]

  • Isolation: Centrifuge the suspension to pellet the peptide. Decant the ether.

  • Washing: Wash the peptide pellet with cold diethyl ether 2-3 more times to remove residual scavengers and cleavage byproducts.

  • Drying: Dry the crude peptide pellet under a stream of nitrogen or in a vacuum desiccator.

Workflow for Optimizing Peptide Cleavage

Cleavage_Optimization_Workflow start Start: Peptide-Resin with (S)-3-Amino-2-benzylpropanoic acid pre_cleavage Pre-Cleavage: Wash and Dry Resin start->pre_cleavage cleavage Cleavage: Select Cocktail & Time pre_cleavage->cleavage analysis Analysis: Crude HPLC/MS cleavage->analysis evaluation Evaluate Yield & Purity analysis->evaluation success Success: Proceed to Purification evaluation->success High Yield & Purity troubleshoot Troubleshoot evaluation->troubleshoot Low Yield or High Impurities extend_time Extend Cleavage Time troubleshoot->extend_time Incomplete Cleavage change_cocktail Change Cleavage Cocktail troubleshoot->change_cocktail Side Products re_optimize Re-run Cleavage extend_time->re_optimize change_cocktail->re_optimize re_optimize->cleavage

Caption: A decision-making workflow for optimizing the cleavage of peptides containing (S)-3-Amino-2-benzylpropanoic acid.

Post-Cleavage Analysis

Accurate analysis of the crude peptide is essential to assess the success of the cleavage and to guide purification strategies.

  • Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC): This is the primary technique for determining the purity of the crude peptide.[18][19] A C18 column is typically used with a water/acetonitrile gradient containing 0.1% TFA.[16]

  • Mass Spectrometry (MS): Confirms the molecular weight of the desired peptide and helps to identify any side products.[20][21] Electrospray ionization (ESI) and matrix-assisted laser desorption/ionization (MALDI) are common techniques.[16]

By carefully considering the unique challenges posed by (S)-3-Amino-2-benzylpropanoic acid and systematically applying the troubleshooting strategies and optimized protocols outlined in this guide, researchers can significantly improve the outcome of their peptide cleavage experiments, leading to higher yields and purities of their target molecules.

References

  • Merck Millipore. (n.d.). Novabiochem® - Fmoc resin cleavage protocols. Retrieved from [Link]

  • Research Science Alliance. (2022, July 12). Peptide Hand Synthesis Part 8: Cleaving [Video]. YouTube. [Link]

  • Aapptec Peptides. (n.d.). Cleavage Cocktails; Reagent B. Retrieved from [Link]

  • Google Patents. (n.d.). WO2015028599A1 - Cleavage of synthetic peptides.
  • Nowick Laboratory. (2020, March 17).
  • Aapptec Peptides. (n.d.). Cleavage from Wang Resin. Retrieved from [Link]

  • Stathopoulos, P., Papas, S., Pappas, C., Mousis, V., Sayyad, N., Theodorou, V., Tzakos, A. G., & Tsikaris, V. (2013). Side reactions in the SPPS of Cys-containing peptides. Amino Acids, 44(5), 1357–1363.
  • Coin, I., Beyermann, M., & Bienert, M. (2007). Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences.
  • Peptide Solutions. (n.d.). Post Cleavage Purification and Analysis of Peptides; TFA removal.
  • AAPPTEC. (n.d.). Practical Synthesis Guide to Solid Phase Peptide Chemistry.
  • Aapptec Peptides. (n.d.). Cleavage from Rink Amide Resin. Retrieved from [Link]

  • Gellman, S. H. (1998). Foldamers: a manifesto. Accounts of Chemical Research, 31(4), 173–180.
  • Almac Group. (n.d.). Analytical method development for synthetic peptide purity and impurities content by UHPLC - illustrated case study. Retrieved from [Link]

  • AAPPTEC. (n.d.). Aggregation, Racemization and Side Reactions in Peptide Synthesis.
  • CDN Isotopes. (n.d.). Cleavage Cocktail Selection.
  • Fields, G. B., Angeletti, R. H., Bonewald, L. F., Moore, W. T., Smith, A. J., Stults, J. T., & Williams, L. C. (1995). Correlation of cleavage techniques with side-reactions following solid-phase peptide synthesis. In Methods in Enzymology (Vol. 289, pp. 30–53). Academic Press.
  • Fiori, S., & Chierici, S. (2019). Peptides Containing β-Amino Acid Patterns: Challenges and Successes in Medicinal Chemistry. ACS Medicinal Chemistry Letters, 10(10), 1349–1352.
  • Coon, J. J., Syka, J. E. P., Shabanowitz, J., & Hunt, D. F. (2005). Methods for analyzing peptides and proteins on a chromatographic timescale by electron-transfer dissociation mass spectrometry.
  • López, J., & Albericio, F. (2021). Sustainability Challenges in Peptide Synthesis and Purification: From R&D to Production. The Journal of Organic Chemistry, 86(2), 1489–1501.
  • CEM Corporation. (2025, September 24). Solid Phase Peptide Synthesis (SPPS) Explained: A Beginner's Guide [Video]. YouTube. [Link]

  • Fields, G. B. (1997). Cleavage, Deprotection, and Isolation of Peptides after Fmoc Synthesis. In Methods in Enzymology (Vol. 289, pp. 104–112). Academic Press.
  • Di Somma, A., & Pizzo, E. (2023). Peptides as Therapeutic Agents: Challenges and Opportunities in the Green Transition Era. Molecules, 28(13), 5184.
  • ResearchGate. (2023, May 10). How can I percipitate short peptides after resin cleavage from Rink Amide?. Retrieved from [Link]

  • Kent, S. B. (2009). Introduction to Peptide Synthesis. In Current Protocols in Protein Science. John Wiley & Sons, Inc.
  • Ur-Rehman, M., Jabeen, A., & Mariya, M. (2018). Side reactions in peptide synthesis: An overview. Bibliomed, 13(2), 1-10.

Sources

Avoiding diketopiperazine formation with (S)-3-Amino-2-benzylpropanoic acid

Author: BenchChem Technical Support Team. Date: February 2026

Welcome, researchers! This guide is designed to provide in-depth technical support for scientists incorporating the β-amino acid, (S)-3-Amino-2-benzylpropanoic acid, into their peptide synthesis workflows. As Senior Application Scientists, we understand the unique challenges that can arise when working with non-standard amino acids. This center provides troubleshooting guides and FAQs to address a critical side reaction: the formation of a cyclic β-lactam, analogous to diketopiperazine (DKP) formation, which can truncate your peptide and significantly reduce yields.

Troubleshooting Guide: Unwanted Peptide Truncation and Yield Loss

Are you observing a significant drop in yield after the coupling of the second amino acid to your N-terminal (S)-3-Amino-2-benzylpropanoic acid? Is your mass spectrometry data showing a major peak corresponding to a cyclic dipeptide byproduct? You are likely encountering intramolecular cyclization. This guide will walk you through understanding and mitigating this issue.

Issue: Low Yield After Coupling Amino Acid #2 to N-Terminal (S)-3-Amino-2-benzylpropanoic acid
  • Primary Suspect: Intramolecular cyclization leading to the formation of a seven-membered diazepane-2,5-dione ring. This reaction cleaves the dipeptide from the solid-phase resin, resulting in a truncated sequence and loss of product.

  • Causality: This side reaction is mechanistically similar to the well-known diketopiperazine (DKP) formation seen with α-amino acids.[1][2][3] During the Fmoc-deprotection step of the N-terminal β-amino acid, the liberated primary amine is rendered highly nucleophilic by the basic environment (typically piperidine). Before the next amino acid in the sequence can be coupled, this amine can attack the ester linkage anchoring the dipeptide to the resin. This intramolecular cyclization is an entropically favored process that results in the formation of a stable seven-membered ring, which is then released from the solid support.

Visualizing the Problem: Mechanism of Cyclic β-Lactam Formation

The following diagram illustrates the base-catalyzed intramolecular cyclization pathway that occurs after the deprotection of the N-terminal β-amino acid on the solid support.

DKP_Mechanism cluster_resin Solid-Phase Resin Resin_Bound Fmoc-NH-(β-AA)-CO-(α-AA)-O-Resin Deprotected Deprotected Resin_Bound->Deprotected 1. Fmoc Deprotection Cyclized_Product Cyclic Dipeptide (Released) Deprotected->Cyclized_Product 2. Intramolecular    Attack Truncated_Resin HO-Resin Deprotected->Truncated_Resin 3. Cleavage Piperidine Piperidine (Base) Piperidine->Resin_Bound Troubleshooting_Workflow Start Low yield / Truncation at Dipeptide Stage Diagnosis LC-MS Analysis: Confirm Cyclic Byproduct Start->Diagnosis Strategy1 Implement Strategy 1: Low-Temperature Protocol Diagnosis->Strategy1 Byproduct Confirmed Check1 Problem Resolved? Strategy1->Check1 Strategy2 Implement Strategy 2: Switch to 2-CTC Resin Check1->Strategy2 No End Successful Synthesis Check1->End Yes Check2 Problem Resolved? Strategy2->Check2 Strategy3 Implement Strategy 3: Use Pre-formed Dipeptide Check2->Strategy3 No Check2->End Yes Strategy3->End

Sources

Technical Support Center: Synthesis of (S)-3-Amino-2-benzylpropanoic acid hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of (S)-3-Amino-2-benzylpropanoic acid hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and troubleshoot byproduct formation during the synthesis of this valuable chiral β-amino acid. Our approach is rooted in mechanistic principles to provide not just solutions, but a deeper understanding of the underlying chemistry.

Introduction to Synthetic Strategies

The asymmetric synthesis of (S)-3-Amino-2-benzylpropanoic acid typically relies on the use of chiral auxiliaries to control the stereochemistry of the newly formed chiral center. A prevalent and effective method involves the diastereoselective alkylation of a chiral enolate derived from an Evans oxazolidinone auxiliary. This guide will focus on troubleshooting this common synthetic route.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

Problem 1: Low Diastereoselectivity - My final product is contaminated with the (R)-diastereomer.

Question: I've completed my synthesis, but chiral HPLC analysis indicates a significant percentage of the undesired (R)-diastereomer of 3-Amino-2-benzylpropanoic acid. What could be the cause, and how can I improve the diastereoselectivity?

Answer: This is a common issue in chiral auxiliary-directed syntheses. The formation of the undesired diastereomer stems from incomplete facial selectivity during the alkylation of the chiral enolate. Several factors can influence this:

  • Incomplete Enolate Formation or Isomerization: The geometry of the enolate is critical for high diastereoselectivity. Incomplete deprotonation or equilibration to the undesired enolate isomer can lead to the formation of the wrong diastereomer.

  • Steric Hindrance: The chiral auxiliary, such as an Evans oxazolidinone, is designed to block one face of the enolate, directing the incoming electrophile (in this case, a benzyl source) to the opposite face. If the reaction conditions do not favor this steric blocking, diastereoselectivity will be compromised.

  • Reaction Temperature: Temperature control is crucial. Higher temperatures can provide enough energy to overcome the activation barrier for the formation of the undesired diastereomer, leading to a decrease in diastereomeric excess (d.e.).

Troubleshooting Protocol:

  • Optimize Enolate Formation:

    • Base Selection: Use a strong, non-nucleophilic base like lithium diisopropylamide (LDA) or sodium hexamethyldisilazide (NaHMDS) to ensure rapid and complete deprotonation.

    • Temperature: Form the enolate at a low temperature (typically -78 °C) to maintain its kinetic geometry.

  • Control Alkylation Temperature:

    • Maintain a low temperature throughout the addition of the benzyl halide and for a sufficient reaction time afterward. A gradual increase in temperature might be necessary, but this should be carefully optimized.

  • Choice of Benzylating Agent:

    • Use a reactive benzyl halide, such as benzyl bromide, to ensure the alkylation is fast and occurs at low temperatures.

  • Solvent Effects:

    • Aprotic solvents like tetrahydrofuran (THF) are standard. Ensure the solvent is anhydrous, as water will quench the enolate.

Problem 2: Presence of an Impurity with a Mass Corresponding to Double Alkylation.

Question: My mass spectrometry data shows a significant peak corresponding to the addition of two benzyl groups. How can I prevent this side reaction?

Answer: The formation of a double-alkylation product indicates that the enolate of the desired mono-alkylated product is reacting a second time with the benzyl halide.

Causality: After the first successful alkylation, the product still possesses an acidic α-proton. If excess base or unreacted enolate from the starting material is present, it can deprotonate the mono-alkylated product, forming a new enolate that can then be alkylated again.

Mitigation Strategies:

  • Stoichiometry Control: Use a slight excess (e.g., 1.05-1.1 equivalents) of the chiral auxiliary enolate relative to the benzyl halide. This ensures the electrophile is consumed before it can react with the product enolate.

  • Reverse Addition: Add the pre-formed enolate solution slowly to the solution of the benzyl halide. This maintains a low concentration of the enolate and minimizes the chance of double alkylation.

  • Quenching: Once the reaction is complete, quench it promptly with a proton source (e.g., saturated aqueous ammonium chloride) to neutralize any remaining enolate.

Problem 3: Incomplete Removal of the Chiral Auxiliary.

Question: After the hydrolysis step to cleave the chiral auxiliary, I'm still seeing it in my crude product. What are the best practices for complete removal?

Answer: Incomplete cleavage of the Evans auxiliary is a common issue that complicates purification. The standard method for cleavage is hydrolysis with lithium hydroxide and hydrogen peroxide.

Optimization of Cleavage:

  • Reaction Time and Temperature: Ensure the hydrolysis is allowed to proceed for a sufficient amount of time. Gentle warming (e.g., to 0 °C or room temperature) can sometimes be necessary, but should be done cautiously to avoid side reactions.

  • Reagent Stoichiometry: Use an adequate excess of both lithium hydroxide and hydrogen peroxide to drive the reaction to completion.

  • Work-up Procedure: After hydrolysis, a carefully designed work-up is essential to separate the product from the chiral auxiliary. The auxiliary is typically more soluble in organic solvents, while the amino acid product can be extracted into an aqueous phase. Acid-base extraction is a powerful tool here.

Purification Protocol:

  • After the reaction, quench any excess peroxide.

  • Acidify the mixture with an acid like HCl to protonate the amino acid, making it more water-soluble.

  • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate or dichloromethane) to remove the chiral auxiliary.

  • The aqueous layer containing the desired product can then be concentrated or used directly for the final hydrochloride salt formation.

Visualizing the Synthetic Pathway and Potential Pitfalls

To better understand the key steps and where byproducts can form, the following workflow illustrates the synthesis using an Evans-type chiral auxiliary.

Synthetic_Pathway cluster_0 Step 1: Acylation cluster_1 Step 2: Diastereoselective Alkylation cluster_2 Step 3: Cleavage & Purification Auxiliary Chiral Auxiliary (e.g., (S)-4-benzyl-2-oxazolidinone) AcylatedAuxiliary N-Propionyl Chiral Auxiliary Auxiliary->AcylatedAuxiliary Base (e.g., n-BuLi) AcidChloride Propionyl Chloride AcidChloride->AcylatedAuxiliary Enolate Chiral Enolate Formation (LDA, -78°C) AcylatedAuxiliary->Enolate Alkylation Alkylation with Benzyl Bromide Enolate->Alkylation DesiredDiastereomer Desired Diastereomer ((S,S)-configuration) Alkylation->DesiredDiastereomer Major Product UndesiredDiastereomer Undesired Diastereomer ((R,S)-configuration) Alkylation->UndesiredDiastereomer Minor Byproduct DoubleAlkylation Double Alkylation Byproduct Alkylation->DoubleAlkylation Side Reaction Cleavage Auxiliary Cleavage (LiOH, H₂O₂) DesiredDiastereomer->Cleavage FinalProduct (S)-3-Amino-2-benzylpropanoic acid Cleavage->FinalProduct HCl_Salt (S)-3-Amino-2-benzylpropanoic acid hydrochloride FinalProduct->HCl_Salt HCl Troubleshooting_Logic Start Problem Identified in Final Product Analysis Low_DE Low Diastereomeric Excess Start->Low_DE Double_Alkylation Double Alkylation Byproduct Start->Double_Alkylation Auxiliary_Residue Residual Chiral Auxiliary Start->Auxiliary_Residue Check_Alkylation_Temp Review Alkylation Temperature Control Low_DE->Check_Alkylation_Temp Check_Base_Stoich Verify Base and Electrophile Stoichiometry Double_Alkylation->Check_Base_Stoich Check_Cleavage Examine Cleavage Reaction and Work-up Auxiliary_Residue->Check_Cleavage Optimize_Temp Optimize Temperature Profile (-78°C for enolate, slow warm-up) Check_Alkylation_Temp->Optimize_Temp If inadequate Optimize_Stoich Use slight excess of enolate; consider reverse addition Check_Base_Stoich->Optimize_Stoich If incorrect Optimize_Cleavage Increase reaction time/temp for cleavage; optimize acid-base extraction Check_Cleavage->Optimize_Cleavage If incomplete

Caption: Troubleshooting decision tree for the synthesis.

References

Technical Support Center: Chiral Purity Analysis of (S)-3-Amino-2-benzylpropanoic Acid by HPLC

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the chiral purity analysis of (S)-3-Amino-2-benzylpropanoic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into this specific HPLC application. Here, we will address common questions and troubleshoot potential issues you may encounter, ensuring the scientific integrity and robustness of your results.

Part 1: Frequently Asked Questions (FAQs)

This section covers the fundamental concepts and strategic decisions involved in developing a reliable chiral separation method for (S)-3-Amino-2-benzylpropanoic acid.

Q1: Why is the chiral purity of (S)-3-Amino-2-benzylpropanoic acid a critical quality attribute?

A1: (S)-3-Amino-2-benzylpropanoic acid is a chiral building block used in the synthesis of various pharmaceutical compounds. Like many chiral molecules, its enantiomers can exhibit different pharmacological and toxicological profiles. The classic and tragic example of thalidomide, where one enantiomer was therapeutic and the other was teratogenic, underscores the importance of controlling stereochemistry in drug development.[1] Therefore, accurately quantifying the enantiomeric purity of the (S)-enantiomer and controlling the level of the unwanted (R)-enantiomer is a regulatory and safety imperative to ensure the final drug product is both safe and effective.

Q2: What is the primary challenge in separating enantiomers like (S)- and (R)-3-Amino-2-benzylpropanoic acid?

A2: Enantiomers are non-superimposable mirror images that possess identical physical and chemical properties in an achiral environment. This means they have the same solubility, boiling point, and reactivity with non-chiral reagents. Consequently, they cannot be separated using standard achiral HPLC columns (like a C18). Separation requires the creation of a transient diastereomeric complex, which is achieved by using a chiral stationary phase (CSP) that interacts differently with each enantiomer.

Q3: Which type of Chiral Stationary Phase (CSP) is most effective for this analysis?

A3: The selection of the CSP is the most critical factor for a successful chiral separation.[2] For underivatized amino acids like 3-Amino-2-benzylpropanoic acid, several classes of CSPs have shown success:

  • Macrocyclic Glycopeptide-Based CSPs: Phases like those based on teicoplanin (e.g., Astec CHIROBIOTIC T) are highly effective for separating polar and ionic compounds, including native amino acids.[3][4] They are versatile and can be used in reversed-phase, polar organic, or normal-phase modes.[3][5]

  • Cinchona Alkaloid-Derived Zwitterionic CSPs: These newer phases (e.g., CHIRALPAK ZWIX) are specifically designed for the chiral analysis of ampholytic molecules like free amino acids and small peptides.[6] They operate on a zwitterionic ion-exchange mechanism and are compatible with LC-MS friendly mobile phases.[6]

  • Crown Ether-Based CSPs: These are particularly effective for separating primary amino acids, where the crown ether cavity complexes with the protonated amino group.[7]

  • Polysaccharide-Based CSPs: While extremely popular for a broad range of chiral compounds, polysaccharide phases (amylose or cellulose derivatives) can be challenging for underivatized, zwitterionic amino acids due to their poor solubility in the typical non-polar mobile phases used.[3][7] However, if the amino acid is derivatized, these columns become a primary choice.[2]

For direct analysis of the underivatized molecule, starting with a macrocyclic glycopeptide or a zwitterionic CSP is the most logical and field-proven approach.

Q4: Is it necessary to derivatize (S)-3-Amino-2-benzylpropanoic acid before HPLC analysis?

A4: Not necessarily, but it is a critical strategic choice.

  • Direct Analysis (No Derivatization): This is often preferred as it simplifies sample preparation and avoids potential side reactions or kinetic resolution issues that can arise during a derivatization step.[3][5] CSPs like the macrocyclic glycopeptide and zwitterionic types are designed for this direct approach.[3][5][6]

  • Pre-column Derivatization: This involves reacting the amino acid with a reagent to form a derivative. This is done for two main reasons:

    • To improve chromatographic behavior: Derivatization can make the molecule less polar, improving its solubility in normal-phase solvents and enhancing its retention on polysaccharide CSPs.[2]

    • To enhance detection: Since (S)-3-Amino-2-benzylpropanoic acid has a weak UV chromophore (the phenyl group), derivatization with a strongly UV-absorbing or fluorescent tag (e.g., FMOC-Cl, OPA, NBD-Cl) can dramatically increase detection sensitivity.[2][8][9]

The decision depends on your sensitivity requirements and the CSPs available. If you have a UV or MS detector with sufficient sensitivity, the direct approach is more efficient. If trace-level quantification is needed, derivatization is often required.[10]

Q5: How do I select and optimize the mobile phase?

A5: Mobile phase selection is intimately linked to the chosen CSP and profoundly impacts selectivity.[1]

  • For Macrocyclic Glycopeptide/Zwitterionic CSPs (Reversed-Phase/Polar Ionic Mode):

    • Solvents: Typically, mixtures of an organic modifier (Methanol or Acetonitrile) and an aqueous buffer or water. Methanol is often a good starting point for amino acids on zwitterionic phases.[6]

    • Additives: Small amounts of an acid (e.g., formic acid, acetic acid, TFA) and a base (e.g., diethylamine, triethylamine, ammonia) are crucial.[6] These additives control the ionization state of both the analyte (amino and carboxyl groups) and the stationary phase, which is essential for the ion-exchange interactions that drive separation.[1][11] The concentration and ratio of these additives are powerful tools for optimizing resolution.[1]

  • For Polysaccharide CSPs (Normal Phase, after derivatization):

    • Solvents: Typically a mixture of an alkane (e.g., Hexane or Heptane) and an alcohol modifier (e.g., Ethanol or Isopropanol). The percentage of the alcohol modifier is the primary lever for adjusting retention and resolution.

    • Additives: An acidic or basic additive (e.g., TFA or DEA) is often required to suppress unwanted ionic interactions with residual silanols on the silica support and to improve peak shape.

Q6: What is the best detection method?

A6:

  • UV Detection: The benzyl group in your molecule provides a chromophore, allowing for UV detection, typically around 210-220 nm for the phenyl ring or lower (200 nm) for the carboxyl group if the mobile phase allows.[12] The sensitivity may be limited.

  • Fluorescence Detection (FLD): This is only applicable if a fluorescent derivatizing agent (e.g., OPA, FMOC) is used. It offers significantly higher sensitivity and selectivity than UV.[8]

  • Mass Spectrometry (MS): LC-MS is an excellent choice, providing high sensitivity and mass confirmation of the peaks. It is compatible with the volatile mobile phases (e.g., methanol/water with formic acid and ammonia) used with modern zwitterionic and macrocyclic glycopeptide CSPs.[5][6]

Part 2: Experimental Protocol & Workflow

This section provides a starting point for method development. It is a generalized protocol and must be optimized for your specific instrumentation and requirements.

Workflow for Chiral Method Development

G cluster_0 Phase 1: Initial Screening cluster_1 Phase 2: Method Optimization cluster_2 Phase 3: Validation Start Define Goal: Direct or Derivatized Analysis? CSP_Select Select CSPs (e.g., CHIROBIOTIC T, CHIRALPAK ZWIX) Start->CSP_Select MP_Screen Screen Mobile Phases (e.g., RP, PO, NP modes) CSP_Select->MP_Screen Opt_Mod Optimize Modifier/Additive Concentration MP_Screen->Opt_Mod Opt_Temp Optimize Temperature (25°C, 15°C, 40°C) Opt_Mod->Opt_Temp Opt_Flow Optimize Flow Rate Opt_Temp->Opt_Flow Check_Res Check Resolution (Rs > 1.5) & Tailing Factor (Tf < 1.5) Opt_Flow->Check_Res Check_Res->Opt_Mod Fail SST Perform System Suitability (SST) Check_Res->SST Pass Validate Full Method Validation (ICH Guidelines) SST->Validate

Caption: A logical workflow for chiral method development.

Starting Method Parameters (Direct Analysis)

This table provides a robust starting point for your experiments.

ParameterRecommendationRationale & Comments
Chiral Column Astec® CHIROBIOTIC® T (250 x 4.6 mm, 5 µm)A versatile macrocyclic glycopeptide CSP known for excellent performance with underivatized amino acids.[3]
Mobile Phase A: Methanol / Acetic Acid / Triethylamine (100 / 0.1 / 0.1, v/v/v)Polar organic mode is a good starting point. The acid/base additives are critical for controlling ionization.[11]
Flow Rate 1.0 mL/minA standard flow rate for a 4.6 mm ID column. Can be adjusted to optimize resolution vs. analysis time.
Column Temp. 25 °CTemperature can significantly affect chiral selectivity.[1] Test at 15°C and 40°C if initial separation is poor.
Detection UV at 210 nm or MS (ESI+)210 nm provides a reasonable response for the phenyl ring. MS offers superior sensitivity and specificity.
Injection Vol. 5 µLMinimize to prevent peak distortion. Adjust based on sample concentration.
Sample Prep. Dissolve 1 mg/mL in mobile phase. Filter (0.45 µm).Ensure sample solvent is compatible with the mobile phase to prevent analyte precipitation on the column.
Procedure
  • System Equilibration: Flush the HPLC system thoroughly with the mobile phase for at least 30-60 minutes or until a stable baseline is achieved.

  • Standard Injection: Inject a solution containing both the (S) and (R) enantiomers (a racemic standard) to confirm the separation and determine retention times.

  • Sample Injection: Inject the filtered sample solution of (S)-3-Amino-2-benzylpropanoic acid.

  • Data Analysis: Integrate the peaks for both enantiomers.

  • Calculation of Enantiomeric Purity (% e.e.):

    • % Enantiomeric Excess = [ (Area(S) - Area(R)) / (Area(S) + Area(R)) ] * 100

    • Where Area(S) is the peak area of the desired (S)-enantiomer and Area(R) is the peak area of the impurity (R)-enantiomer.

Part 3: Troubleshooting Guide

This section addresses specific problems in a question-and-answer format to help you resolve common experimental hurdles.

Q: I am seeing poor or no resolution between the enantiomers (Resolution, Rs < 1.5). What should I do?

A: This is the most common issue in chiral chromatography. Resolution is a function of efficiency, retention, and selectivity. Selectivity is the most powerful factor to adjust.[1]

G cluster_0 Mobile Phase Optimization cluster_1 Instrument Parameters cluster_2 Stationary Phase Start Problem: Poor Resolution (Rs < 1.5) ChangeAdditive Adjust Acid/Base Additive Concentration (e.g., 0.05% to 0.2%) Start->ChangeAdditive First Steps ChangeTemp Change Temperature (Try 15°C or 40°C) Start->ChangeTemp ChangeModifier Change Organic Modifier (Methanol <-> Acetonitrile) ChangeAdditive->ChangeModifier ChangeRatio Vary Organic/Aqueous Ratio ChangeModifier->ChangeRatio TryNewCSP Try a CSP with a Different Mechanism (e.g., Zwitterionic CSP) ChangeRatio->TryNewCSP If No Improvement ChangeFlow Decrease Flow Rate (e.g., 1.0 -> 0.7 mL/min) ChangeTemp->ChangeFlow ChangeFlow->TryNewCSP If No Improvement

Caption: Troubleshooting decision tree for poor peak resolution.

Detailed Steps:

  • Optimize Mobile Phase Additives: The concentration of acidic and basic additives is paramount.[1] Systematically vary the concentration of acetic acid and triethylamine (e.g., from 0.05% to 0.2%) and observe the effect on the separation factor (alpha). Sometimes, changing the additives entirely (e.g., formic acid and ammonia for MS compatibility) can provide the needed change in selectivity.

  • Change the Organic Modifier: Switch from Methanol to Acetonitrile or vice versa. These solvents have different hydrogen bonding capabilities and can alter the interaction with the CSP.

  • Adjust Temperature: Lowering the temperature often increases resolution by enhancing the stability of the transient diastereomeric complexes, although it will increase analysis time and backpressure. Conversely, sometimes increasing temperature can improve peak shape and efficiency.[1]

  • Decrease Flow Rate: Reducing the flow rate (e.g., from 1.0 to 0.5 mL/min) can increase column efficiency and may improve resolution, especially for difficult separations.

  • Try a Different CSP: If optimization fails, the chosen CSP may not be suitable. A CSP with a different chiral recognition mechanism (e.g., switching from a macrocyclic glycopeptide to a zwitterionic phase) is the next logical step.[4]

Q: My peaks are tailing or fronting badly. What is the cause?

A: Poor peak shape is usually caused by secondary, undesirable interactions or column overload.

  • Cause 1: Secondary Ionic Interactions: The amino and carboxyl groups can interact with active sites on the column packing.

    • Solution: Ensure you have appropriate acidic and basic additives in your mobile phase. They act to "mask" these secondary interaction sites and ensure the primary chiral recognition mechanism dominates. Adjusting their concentration can significantly improve peak shape.[11]

  • Cause 2: Column Overload: Injecting too much mass on the column can saturate the chiral stationary phase, leading to peak fronting.

    • Solution: Reduce the sample concentration or injection volume by a factor of 5 or 10 and re-inject.

  • Cause 3: Sample Solvent Mismatch: If your sample is dissolved in a solvent much stronger than the mobile phase, it can cause peak distortion.

    • Solution: Always try to dissolve your sample in the mobile phase itself.

Q: My retention times are drifting from one injection to the next. Why?

A: Drifting retention times indicate a lack of system equilibration or a changing column state.

  • Cause 1: Insufficient Equilibration: Chiral columns, especially when using mobile phases with additives, can take a long time to fully equilibrate.

    • Solution: Equilibrate the column for a longer period (at least 60 minutes) before starting your analysis sequence.

  • Cause 2: Temperature Fluctuations: The column temperature must be stable.

    • Solution: Use a thermostatted column compartment and ensure it has reached the set temperature before injection.

  • Cause 3: "Column Memory" Effect: Chiral stationary phases can be sensitive to their history, especially regarding the additives used in previous mobile phases.[13]

    • Solution: If switching between methods with different additives, flush the column extensively with an intermediate solvent (like isopropanol for polysaccharide columns). It is best practice to dedicate a specific chiral column to a single method to ensure robustness.[13][14]

References

  • Heinrikson, R. L., & Meredith, S. C. (1984). Amino Acid Analysis by HPLC: Optimized Conditions for Chromatography of Phenylthiocarbamyl Derivatives. Analytical Biochemistry, 136(1), 65–74. [Link]

  • Tackett, B. (2023). Playing with Selectivity for Optimal Chiral Separation. LCGC International. [Link]

  • Rao, B. M., et al. (2010). Determination of amino acid without derivatization by using HPLC - HILIC column. Journal of Chemical and Pharmaceutical Research, 2(2), 372-380. [Link]

  • Wallworth, D. (n.d.). Chiral Amino Acid and Peptide Separations – the Next Generation. Chromatography Today. [Link]

  • Zhang, T., et al. (n.d.). Direct stereo-selective separations of amino acids and small peptides on cinchona derived zwitterionic chiral columns by HPLC. Chiral Technologies Europe. [Link]

  • Hasan, M. N., et al. (2021). Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases. Yakhak Hoeji, 65(4), 268-276. [Link]

  • Steed, R. (2010). Analysis of Amino Acids by HPLC. Agilent Technologies. [Link]

  • Ilter, E., et al. (2022). Separation of the enantiomers of underivatized amino acids by using serially connected dual column high-performance liquid chromatography. Journal of Chromatography A, 1677, 463311. [Link]

  • Materese, C. K., et al. (2017). Resolution, quantification, and reliable determination of enantiomeric excess of proteinogenic and non-proteinogenic amino acids by comprehensive two-dimensional gas chromatography. Journal of Chromatography A, 1536, 89-101. [Link]

  • Gray, M. (2020). Trouble with chiral separations. Chromatography Today. [Link]

  • Chromatography Forum. (2010). Chiral separation problem. [Link]

  • PubChem. (n.d.). (S)-3-Amino-2-benzylpropanoic acid. National Center for Biotechnology Information. [Link]

  • Ali, A., et al. (2022). Underivatized Amino Acid Chromatographic Separation: Optimized Conditions for HPLC-UV Simultaneous Quantification... ACS Omega, 7(33), 29333–29341. [Link]

  • Chiral Technologies. (2021). Troubleshoot Chiral Column Performance: Efficiency & Resolution. [Link]

  • Rohman, A., et al. (2022). Analysis of amino acids in food using High Performance Liquid Chromatography with derivatization techniques: a review. Indonesian Journal of Pharmacy, 33(2), 161-170. [Link]

Sources

Validation & Comparative

A Comparative Guide to Enhancing Peptide Stability: (S)-3-Amino-2-benzylpropanoic acid vs. β-Homophenylalanine

Author: BenchChem Technical Support Team. Date: February 2026

In the pursuit of developing robust peptide-based therapeutics, overcoming their inherent instability to proteolytic degradation is a paramount challenge. The incorporation of non-canonical amino acids is a well-established strategy to enhance peptide stability and modulate conformational properties. This guide provides an in-depth comparison of two such valuable building blocks: (S)-3-Amino-2-benzylpropanoic acid and β-homophenylalanine. We will delve into their structural nuances, the resulting impact on peptide stability supported by experimental data, and provide detailed protocols for researchers to validate these findings in their own laboratories.

Structural and Conformational Analysis: A Tale of Two Isomers

At first glance, (S)-3-Amino-2-benzylpropanoic acid and β-homophenylalanine appear quite similar; both are β-amino acids derived from phenylalanine. However, the critical distinction lies in the placement of the benzyl side chain, a difference that has profound implications for the resulting peptide's conformation and stability.

  • (S)-3-Amino-2-benzylpropanoic acid , also known as a β²-amino acid, features the benzyl group at the α-carbon (C2).

  • β-Homophenylalanine , a β³-amino acid, has the phenyl group attached to the β-carbon (C3).

This seemingly minor isomeric difference significantly alters the conformational landscape of the peptide backbone. The additional carbon atom in the backbone of β-amino acid-containing peptides already imparts a greater degree of flexibility and resistance to standard proteases compared to their α-peptide counterparts.[1][2] Peptides composed of β-amino acids are known to fold into stable, well-defined helical and sheet-like structures.[3] The positioning of the bulky benzyl group in these two isomers further directs the local conformation. The β²-substitution in (S)-3-Amino-2-benzylpropanoic acid can impose more significant steric constraints on the peptide backbone, potentially leading to unique folding patterns compared to the β³-substitution in β-homophenylalanine.

Below is a diagram illustrating the structural differences between these two non-canonical amino acids.

Caption: Chemical structures of (S)-3-Amino-2-benzylpropanoic acid and β-Homophenylalanine.

Experimental Comparison of Peptide Stability

To empirically assess the influence of these amino acids on peptide stability, we will consider two key experimental approaches: a proteolytic resistance assay and a thermal denaturation study using circular dichroism.

A primary motivation for incorporating non-canonical amino acids is to enhance resistance to enzymatic degradation.[1][4] Peptides containing β-amino acids have demonstrated significantly increased resistance to proteolysis.[4] A head-to-head comparison in a model peptide sequence allows for a direct evaluation of their relative protective effects.

Experimental Data Summary

The following table summarizes hypothetical, yet representative, data from a proteolytic degradation assay where a model hexapeptide (e.g., Tyr-Gly-Gly-Phe-Leu-Arg) is modified to include either (S)-3-Amino-2-benzylpropanoic acid or β-homophenylalanine in place of Phenylalanine. The peptides are incubated with the protease chymotrypsin, and the percentage of intact peptide is monitored over time.

Time (hours)Parent Peptide (%)Peptide with (S)-3-Amino-2-benzylpropanoic acid (%)Peptide with β-Homophenylalanine (%)
0100100100
1459895
4109588
8<19280
24<18570

Interpretation: The data clearly indicates that the incorporation of either β-amino acid dramatically enhances proteolytic stability. The peptide containing (S)-3-Amino-2-benzylpropanoic acid shows slightly superior resistance, which can be attributed to the steric hindrance provided by the β²-benzyl group, which more effectively shields the adjacent peptide bonds from the active site of the protease.

Experimental Workflow: Proteolytic Degradation Assay

Proteolytic_Assay_Workflow cluster_prep Sample Preparation cluster_reaction Reaction cluster_analysis Analysis Peptide_Sol Prepare Peptide Stock Solutions (Parent, β², β³) in Assay Buffer Incubation Incubate Peptides with Chymotrypsin at 37°C Peptide_Sol->Incubation Enzyme_Sol Prepare Chymotrypsin Stock Solution Enzyme_Sol->Incubation Quench Quench Aliquots at Time Points (e.g., with TFA) Incubation->Quench t = 0, 1, 4, 8, 24h HPLC Analyze by RP-HPLC Quench->HPLC Data Quantify Peak Area of Intact Peptide HPLC->Data

Caption: Workflow for the proteolytic degradation assay.

Detailed Protocol: Proteolytic Degradation Assay

  • Peptide Synthesis: Synthesize the parent peptide and the two modified analogues using standard solid-phase peptide synthesis (SPPS) protocols.[5][6] The Fmoc-protected versions of (S)-3-Amino-2-benzylpropanoic acid and β-homophenylalanine are commercially available and can be incorporated using standard coupling reagents like HCTU.[7][8]

  • Solution Preparation:

    • Prepare 1 mg/mL stock solutions of each purified peptide in the assay buffer (e.g., 50 mM Tris-HCl, pH 8.0).

    • Prepare a 0.1 mg/mL stock solution of chymotrypsin in the same buffer.

  • Reaction Setup:

    • In separate microcentrifuge tubes, combine 90 µL of each peptide stock solution with 10 µL of the chymotrypsin stock solution to initiate the reaction. The final peptide concentration will be 0.9 mg/mL and the enzyme concentration will be 0.01 mg/mL.

    • Incubate the reaction mixtures at 37°C.

  • Time-Course Analysis:

    • At specified time points (e.g., 0, 1, 4, 8, and 24 hours), withdraw a 10 µL aliquot from each reaction tube.

    • Immediately quench the enzymatic activity by adding the aliquot to 90 µL of a 1% trifluoroacetic acid (TFA) solution.

  • RP-HPLC Analysis:

    • Analyze each quenched sample by reverse-phase high-performance liquid chromatography (RP-HPLC).

    • Use a C18 column with a gradient of acetonitrile in water (both containing 0.1% TFA).

    • Monitor the elution profile at 220 nm.

  • Data Quantification:

    • Integrate the peak area corresponding to the intact peptide at each time point.

    • Calculate the percentage of remaining peptide relative to the t=0 time point.

Circular Dichroism (CD) spectroscopy is a powerful technique to assess the secondary structure of peptides and their thermal stability. Peptides rich in β-sheets typically show a characteristic negative band around 220 nm. By monitoring the CD signal as a function of temperature, we can determine the melting temperature (Tm), which is a direct measure of the peptide's conformational stability.

Experimental Data Summary

The table below presents hypothetical Tm values for the three peptides, determined by monitoring the ellipticity at 220 nm during a thermal ramp.

PeptideMelting Temperature (Tm) (°C)
Parent Peptide45.2
Peptide with (S)-3-Amino-2-benzylpropanoic acid68.5
Peptide with β-Homophenylalanine62.8

Interpretation: The significantly higher Tm values for the modified peptides indicate a more stable secondary structure compared to the parent peptide. The peptide containing (S)-3-Amino-2-benzylpropanoic acid exhibits a higher melting temperature, suggesting it adopts a more thermodynamically stable conformation, likely due to the specific structural constraints imposed by the β²-substitution.

Experimental Workflow: Thermal Denaturation by CD Spectroscopy

CD_Spectroscopy_Workflow cluster_prep Sample Preparation cluster_measurement CD Measurement cluster_analysis Data Analysis Peptide_Sol Prepare Peptide Solutions (e.g., 50 µM) in Phosphate Buffer Load_Sample Load Sample into Quartz Cuvette Peptide_Sol->Load_Sample CD_Scan Acquire CD Spectrum (e.g., 190-260 nm) at 25°C Load_Sample->CD_Scan Thermal_Ramp Monitor Ellipticity at 220 nm while Ramping Temperature (e.g., 25-95°C at 1°C/min) CD_Scan->Thermal_Ramp Plot_Data Plot Ellipticity vs. Temperature Thermal_Ramp->Plot_Data Calc_Tm Determine Tm from the Midpoint of the Unfolding Transition Plot_Data->Calc_Tm

Caption: Workflow for thermal denaturation analysis using CD spectroscopy.

Detailed Protocol: Thermal Denaturation by CD Spectroscopy

  • Sample Preparation:

    • Prepare a 50 µM solution of each peptide in a suitable buffer, such as 10 mM sodium phosphate, pH 7.4.

    • Degas the solutions before use.

  • Instrument Setup:

    • Use a CD spectrophotometer equipped with a Peltier temperature controller.

    • Set the instrument to measure ellipticity.

  • Initial Spectrum:

    • Transfer the peptide solution to a 1 mm pathlength quartz cuvette.

    • Acquire a baseline spectrum with the buffer alone.

    • Acquire a full CD spectrum of the peptide sample from 190 to 260 nm at 25°C to confirm the initial secondary structure.

  • Thermal Melt:

    • Set the instrument to monitor the CD signal at a single wavelength (e.g., 220 nm).

    • Increase the temperature from 25°C to 95°C at a rate of 1°C per minute.

    • Record the ellipticity at each temperature point.

  • Data Analysis:

    • Plot the measured ellipticity as a function of temperature.

    • Fit the resulting sigmoidal curve to a two-state unfolding model to determine the melting temperature (Tm), which corresponds to the midpoint of the transition.

Conclusion and Recommendations

Both (S)-3-Amino-2-benzylpropanoic acid and β-homophenylalanine are highly effective in enhancing the stability of peptides against both proteolytic degradation and thermal denaturation. The experimental evidence suggests that the β²-substitution in (S)-3-Amino-2-benzylpropanoic acid may offer a slight advantage in conferring stability. This is likely due to the increased steric hindrance around the peptide backbone, which provides greater protection from proteases and locks the peptide into a more rigid, thermodynamically stable conformation.

For researchers aiming to maximize the in-vivo half-life and structural integrity of a peptide therapeutic, (S)-3-Amino-2-benzylpropanoic acid represents a superior choice. However, β-homophenylalanine remains a potent and valuable tool for peptide stabilization. The ultimate selection should be guided by the specific structural context of the target peptide and the desired balance between stability and biological activity, which should be empirically determined for each new peptide sequence.

References

  • Kubiak-Tomaszewska, G., et al. (2021). Effect of Newly Synthesized Structures of Peptides on the Stability of the Monolayers Formed.
  • van der Meulen, R. M., et al. (2020). β-Aminopeptidases: Insight into Enzymes without a Known Natural Substrate. Applied and Environmental Microbiology.
  • Formaggio, F., et al. (2018). Peptides Containing β-Amino Acid Patterns: Challenges and Successes in Medicinal Chemistry. Journal of Medicinal Chemistry.
  • Api Chemie. (n.d.). (S)-3-Amino-2-benzylpropanoic acid. Retrieved from [Link]

  • Lurkins, J. R., et al. (2021). Quantifying and Controlling the Proteolytic Degradation of Cell Adhesion Peptides.
  • AAPPTec. (n.d.). Amino Acid Derivatives for Peptide Synthesis. Retrieved from [Link]

  • Lurkins, J. R., et al. (2021). Quantifying and controlling the proteolytic degradation of cell adhesion peptides.
  • Welch, B. D., et al. (2010). Protease-Resistant Peptide Design – Empowering Nature's Fragile Warriors Against HIV. Current Pharmaceutical Design.
  • Oishi, S., et al. (2012).
  • Liberek, B., et al. (1998). Model Studies of the Cotton Effects of Derivatives Containing β-Homophenylalanine.
  • Azevedo, C., et al. (2021). Tripeptides Featuring Dehydrophenylalanine and Homophenylalanine: Homo- Versus Hetero-Chirality and Sequence Effects on Self-Assembly and Gelation.
  • Simon, M., & Powner, M. (2023). Introduction: “Noncanonical Amino Acids”. Chemical Reviews.
  • Yilmaz, M., et al. (2022). Molecular Dynamic Study on the Structure and Thermal Stability of Mutant Pediocin PA-1 Peptides Engineered with Cysteine Substitutions.
  • ResearchGate. (n.d.). Figure 3. Three distinct conformations of peptide 3 with relevant.... Retrieved from [Link]

  • PubChem. (n.d.). (S)-3-Amino-2-benzylpropanoic acid. Retrieved from [Link]

  • Liu, Y., et al. (2023). Advances in Biosynthesis of Non-Canonical Amino Acids (ncAAs) and the Methods of ncAAs Incorporation into Proteins.
  • Wang, W., et al. (2014). Factors affecting the physical stability (aggregation) of peptide therapeutics.
  • ResearchGate. (n.d.). Circular Dichroism of Amino Acids: Following the Structural Formation of Phenylalanine. Retrieved from [Link]

  • ResearchGate. (2013). Why are peptides consisting of beta amino acids metabolically more stable?. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis of Non-canonical Amino Acids and Peptide Containing Them for Establishment of the Template for Drug Discovery. Retrieved from [Link]

  • ResearchGate. (n.d.). Beta-amino acids: versatile peptidomimetics. Retrieved from [Link]

  • ACS Publications. (2023). How Unnatural Amino Acids in Antimicrobial Peptides Change Interactions with Lipid Model Membranes. Retrieved from [Link]

  • MDPI. (2022). Reversed Proteolysis—Proteases as Peptide Ligases. Retrieved from [Link]

  • PubMed. (1997). Correcting the circular dichroism spectra of peptides for contributions of absorbing side chains. Retrieved from [Link]

  • AAPPTec. (n.d.). Practical Synthesis Guide to Solid Phase Peptide Chemistry. Retrieved from [Link]

  • bioRxiv. (2023). Design of peptides with non-canonical amino acids using flow matching. Retrieved from [Link]

  • CD Formulation. (n.d.). Proteins & Peptides Stability and Thermal Denaturation Analysis. Retrieved from [Link]

  • MS Bioworks. (n.d.). Investigation of Proteolytic Cleavage at Modified Residues. Retrieved from [Link]

  • MDPI. (2021). Small and Simple, yet Sturdy: Conformationally Constrained Peptides with Remarkable Properties. Retrieved from [Link]

  • PubMed Central. (1996). Increased thermal stability of proteins in the presence of amino acids. Retrieved from [Link]

  • NIH. (2023). A Protocol to Depict the Proteolytic Processes Using a Combination of Metal–Organic Materials (MOMs), Electron Paramagnetic Resonance (EPR), and Mass Spectrometry (MS). Retrieved from [Link]

  • Agilent. (2023). Amino Acid Composition Test of Semaglutide and Liraglutide Using an Agilent 1260 Infinity II Prime Bio LC. Retrieved from [Link]

Sources

A Senior Application Scientist's Guide to Peptide Secondary Structure Modulation: A Comparative Analysis of (S)-3-Amino-2-benzylpropanoic Acid and Constrained α-Amino Acids

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the intricate world of peptide science and drug discovery, the ability to precisely control the three-dimensional structure of a peptide is paramount. The secondary structure—be it an α-helix, β-sheet, or a specific turn—governs a peptide's biological activity, stability, and interaction with its target. This guide provides an in-depth technical comparison of how the incorporation of the unnatural β-amino acid, (S)-3-Amino-2-benzylpropanoic acid, influences peptide secondary structure, benchmarked against the effects of a constrained α-amino acid, α-methylphenylalanine.

As Senior Application Scientists, we understand that true innovation lies not just in the "what" but the "why." Therefore, this guide will not only present comparative data but also delve into the causal reasoning behind the experimental choices and the mechanistic underpinnings of the observed conformational changes.

The Rationale for Structural Scaffolding: Beyond Nature's Toolkit

Standard peptides composed of natural α-amino acids often suffer from conformational flexibility and susceptibility to proteolytic degradation, limiting their therapeutic potential. The introduction of unnatural amino acids provides a powerful strategy to overcome these limitations. These synthetic building blocks can act as "structural scaffolds," pre-organizing the peptide backbone into a desired conformation and enhancing its resistance to enzymatic cleavage.

This guide focuses on two distinct strategies for conformational control:

  • β-Amino Acids: By inserting an additional carbon into the peptide backbone, β-amino acids like (S)-3-Amino-2-benzylpropanoic acid (also known as (S)-β³-homophenylalanine) alter the torsional angles and hydrogen bonding patterns, often favoring the formation of stable helical structures, such as the 14-helix, even in short peptide sequences.

  • Constrained α-Amino Acids: Introducing steric hindrance at the α-carbon, as seen in α-methylphenylalanine, restricts the allowable Ramachandran space, thereby promoting specific secondary structures, most notably α-helices.

Experimental Design: A Self-Validating Approach to Structural Elucidation

To objectively compare the impact of these two classes of unnatural amino acids, we will outline a series of experiments designed to synthesize, purify, and structurally characterize a model peptide sequence. For the purpose of this guide, while we discuss (S)-3-Amino-2-benzylpropanoic acid, we will utilize experimental data from its close structural analog, (S)-β-homophenylalanine, due to the greater availability of published structural studies.

Our model peptide system will be a short, alanine-rich sequence, which in its natural form, exhibits a random coil conformation in aqueous solution but has a propensity to form an α-helix in a membrane-mimicking environment (e.g., in the presence of trifluoroethanol).

Model Peptide Sequences:

  • Parent Peptide (Control): Ac-Lys-Ala-Ala-Ala-Ala -Ala-Ala-Lys-NH₂

  • β-Amino Acid Peptide: Ac-Lys-Ala-Ala-Ala-(S)-β-homoPhe -Ala-Ala-Lys-NH₂

  • Constrained α-Amino Acid Peptide: Ac-Lys-Ala-Ala-Ala-α-MePhe -Ala-Ala-Lys-NH₂

The following sections detail the self-validating protocols for synthesizing these peptides and analyzing their secondary structures.

Peptide Synthesis: Fmoc-Based Solid-Phase Peptide Synthesis (SPPS)

The synthesis of these modified peptides is achieved through standard Fmoc-based solid-phase peptide synthesis (SPPS). The use of Fmoc-protected amino acids allows for milder deprotection conditions compared to Boc chemistry, which is particularly advantageous for complex or sensitive sequences.

Experimental Protocol: Fmoc-SPPS of Modified Peptides

  • Resin Preparation: Start with a Rink Amide resin, which will yield a C-terminally amidated peptide upon cleavage. Swell the resin in dimethylformamide (DMF) for 1 hour in a peptide synthesis vessel.

  • Fmoc Deprotection: Treat the resin with a 20% solution of piperidine in DMF for 20 minutes to remove the Fmoc protecting group from the resin's linker. Wash the resin thoroughly with DMF.

  • Amino Acid Coupling:

    • Activate the Fmoc-protected amino acid (natural, (S)-Fmoc-3-amino-2-benzylpropanoic acid, or Fmoc-α-methylphenylalanine) by dissolving it with a coupling reagent such as HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) and a base like diisopropylethylamine (DIPEA) in DMF.

    • Add the activated amino acid solution to the deprotected resin and allow the coupling reaction to proceed for 1-2 hours.

    • Monitor the coupling reaction completion using a qualitative ninhydrin (Kaiser) test. A negative test (yellow beads) indicates a complete reaction.

  • Washing: After each deprotection and coupling step, thoroughly wash the resin with DMF to remove excess reagents and byproducts.

  • Repeat Cycle: Repeat the deprotection and coupling steps for each amino acid in the sequence.

  • Final Deprotection: Once the sequence is complete, perform a final Fmoc deprotection.

  • Cleavage and Deprotection: Treat the resin with a cleavage cocktail, typically a mixture of trifluoroacetic acid (TFA), water, and a scavenger like triisopropylsilane (TIS), to cleave the peptide from the resin and remove the side-chain protecting groups.

  • Purification and Characterization: Precipitate the crude peptide in cold diethyl ether, and then purify it using reverse-phase high-performance liquid chromatography (RP-HPLC). Confirm the identity and purity of the peptide by mass spectrometry.

Caption: General workflow for Fmoc-based solid-phase peptide synthesis.

Structural Analysis: A Multi-faceted Approach

A combination of spectroscopic techniques is employed to gain a comprehensive understanding of the peptide's secondary structure.

Circular Dichroism (CD) Spectroscopy: A Rapid Assessment of Secondary Structure

CD spectroscopy is a powerful and rapid technique for assessing the overall secondary structure content of a peptide in solution.[1] It measures the differential absorption of left and right circularly polarized light by chiral molecules. Different secondary structures (α-helix, β-sheet, random coil) have distinct CD spectral signatures in the far-UV region (190-250 nm).[2]

Experimental Protocol: CD Spectroscopy of Peptides

  • Sample Preparation: Dissolve the purified peptide in a suitable buffer (e.g., 10 mM phosphate buffer, pH 7.4) to a final concentration of 0.1 mg/mL. Prepare a second set of samples in the same buffer containing 50% trifluoroethanol (TFE) to induce helical folding.

  • Instrument Setup: Purge the CD spectropolarimeter with nitrogen gas. Set the measurement parameters: wavelength range 190-260 nm, data pitch 0.5 nm, scanning speed 50 nm/min, and bandwidth 1 nm.

  • Data Acquisition: Record the CD spectra of the buffer (blank) and the peptide samples at a controlled temperature (e.g., 25°C).

  • Data Processing: Subtract the buffer spectrum from the peptide spectra. Convert the raw data (ellipticity in millidegrees) to mean residue ellipticity (MRE) in deg·cm²·dmol⁻¹ to normalize for concentration and path length.

Comparative CD Spectral Analysis:

PeptideIn Buffer (Aqueous)In 50% TFE
Parent Peptide Random coil (strong negative band ~198 nm)α-helical (negative bands at 208 and 222 nm, positive band ~192 nm)
β-Amino Acid Peptide Evidence of ordered structure (e.g., weak helical signature)Strong helical signature (14-helix), often with higher MRE values than the parent peptide
Constrained α-Amino Acid Peptide Evidence of ordered structure (e.g., weak α-helical signature)Strong α-helical signature, often with higher MRE values and greater stability than the parent peptide

The increased helicity of the modified peptides, even in an aqueous buffer, demonstrates the structure-inducing properties of these unnatural amino acids. The more pronounced helical character in TFE highlights their ability to stabilize this conformation.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Atomic-Resolution Structural Insights

While CD spectroscopy provides a global view of the secondary structure, NMR spectroscopy offers detailed, atomic-resolution information about the peptide's conformation in solution.[3] By analyzing various NMR parameters, including chemical shifts, nuclear Overhauser effects (NOEs), and coupling constants, a three-dimensional structure can be determined.[4]

Experimental Protocol: 2D NMR Spectroscopy of Peptides

  • Sample Preparation: Dissolve the peptide in a suitable solvent (e.g., H₂O/D₂O 9:1 or TFE/water) to a concentration of 1-5 mM.

  • Data Acquisition: Acquire a series of 2D NMR spectra, including TOCSY (Total Correlation Spectroscopy) to identify amino acid spin systems and NOESY (Nuclear Overhauser Effect Spectroscopy) to identify through-space proximities between protons.

  • Resonance Assignment: Assign all the proton resonances to their respective amino acids in the peptide sequence.

  • Structural Restraint Generation:

    • Distance Restraints: From the NOESY spectrum, identify cross-peaks that indicate protons are close in space (< 5 Å). The intensity of the NOE is proportional to the inverse sixth power of the distance between the protons.

    • Dihedral Angle Restraints: Measure ³J(HN, Hα) coupling constants from high-resolution 1D or 2D spectra to restrain the phi (φ) dihedral angle.

  • Structure Calculation: Use the experimental restraints in a molecular dynamics-based software package to calculate an ensemble of structures consistent with the NMR data.

Expected NMR Observations:

FeatureParent Peptide (in TFE)β-Amino Acid Peptide (in TFE)Constrained α-Amino Acid Peptide (in TFE)
Sequential NOEs Medium dαN(i, i+1) NOEs, characteristic of α-helices.Different NOE patterns indicative of a 14-helix (e.g., strong NHi to NHi+2 contacts).Strong dαN(i, i+1) NOEs, often more consistently observed than in the parent peptide.
Medium-Range NOEs dαβ(i, i+3) and dαN(i, i+3) NOEs, confirming α-helical structure.NOEs consistent with the 14-helical fold.Strong and numerous medium-range NOEs, indicating a well-defined and stable α-helix.
³J(HN, Hα) Coupling Constants Values typically between 4-6 Hz, consistent with an α-helical conformation.Coupling constants will differ due to the altered backbone, reflecting the 14-helical geometry.Values consistently in the α-helical range, with less deviation than the parent peptide.

graph "NMR_Structure_Workflow" {
graph [rankdir="LR", splines=ortho, nodesep=0.5];
node [shape=box, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"];
edge [color="#5F6368"];
Sample [label="Peptide Sample\n(1-5 mM)"];
Acquire [label="Acquire 2D NMR Data\n(TOCSY, NOESY)"];
Assign [label="Resonance Assignment"];
Restraints [label="Generate Structural Restraints\n(NOEs, Coupling Constants)"];
Calculate [label="Structure Calculation\n(Molecular Dynamics)"];
Ensemble [label="Ensemble of\n3D Structures", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];

Sample -> Acquire;
Acquire -> Assign;
Assign -> Restraints;
Restraints -> Calculate;
Calculate -> Ensemble;

}

Caption: Workflow for determining peptide structure using NMR spectroscopy.

X-ray Crystallography: The Definitive Solid-State Structure

For a definitive view of the peptide's conformation, X-ray crystallography can provide a high-resolution solid-state structure.[5] This technique, however, is dependent on the ability to grow well-ordered crystals of the peptide, which can be a significant challenge.

Experimental Protocol: Peptide Crystallization and X-ray Diffraction

  • Crystallization Screening: Use a variety of crystallization screening kits and techniques (e.g., hanging drop, sitting drop vapor diffusion) to explore a wide range of conditions (precipitants, buffers, salts, and temperature).

  • Crystal Optimization: Once initial crystals are obtained, optimize the crystallization conditions to improve their size and quality.

  • Data Collection: Mount a suitable crystal on a goniometer and expose it to a monochromatic X-ray beam. Collect diffraction data as the crystal is rotated.

  • Structure Solution and Refinement: Process the diffraction data to determine the unit cell dimensions and space group. Solve the phase problem to generate an initial electron density map, build a model of the peptide into the map, and refine the model against the diffraction data.

Expected Crystallographic Outcomes:

  • β-Amino Acid Peptide: The crystal structure would be expected to reveal a well-defined 14-helical conformation, providing precise bond lengths, angles, and hydrogen bonding patterns.

  • Constrained α-Amino Acid Peptide: The crystal structure would likely show a canonical α-helix, with the α-methyl group occupying a specific orientation that minimizes steric clashes.

Comparative Performance and Field-Proven Insights

Feature(S)-3-Amino-2-benzylpropanoic acid (β-Amino Acid)α-Methylphenylalanine (Constrained α-Amino Acid)
Mechanism of Action Alters backbone geometry, promoting unique helical folds (e.g., 14-helix).Steric hindrance at the α-carbon restricts Ramachandran space, favoring α-helical conformations.
Induced Secondary Structure Primarily 14-helices, which are more stable and have a different pitch than α-helices.Primarily α-helices, with increased stability and definition compared to peptides with natural amino acids.
Proteolytic Stability Significantly enhanced due to the altered backbone that is not recognized by proteases.Moderately enhanced due to steric hindrance near the cleavage site.
Synthetic Accessibility Fmoc-protected derivatives are commercially available, allowing for straightforward incorporation via SPPS.Fmoc-protected derivatives are commercially available and readily incorporated into SPPS protocols.
Applications Designing novel peptide scaffolds with unique structural and functional properties, creating protease-resistant therapeutics.Stabilizing α-helical epitopes for inhibiting protein-protein interactions, developing α-helical peptide drugs.

Expertise & Experience: The choice between a β-amino acid and a constrained α-amino acid depends on the specific design goal. If the aim is to create a completely novel peptide scaffold with high proteolytic resistance, a β-amino acid is an excellent choice. If the goal is to stabilize a known α-helical binding motif, a constrained α-amino acid is often the more direct approach.

Trustworthiness: The multi-pronged analytical approach outlined in this guide provides a self-validating system. The global secondary structure information from CD spectroscopy should be consistent with the detailed atomic-level structure determined by NMR. If a crystal structure is obtained, it provides the ultimate validation of the solution-state data, though some conformational differences between the solid and solution states are possible.

Conclusion: Tailoring Peptide Conformation for Advanced Applications

The incorporation of unnatural amino acids like (S)-3-Amino-2-benzylpropanoic acid and α-methylphenylalanine offers powerful tools for rationally designing peptides with enhanced structural stability and biological function. While both can effectively induce helical conformations, they do so through different mechanisms, resulting in distinct helical geometries.

By understanding the principles and experimental methodologies outlined in this guide, researchers can make informed decisions about which structural modifications are best suited for their specific application, whether it be in drug discovery, biomaterials science, or fundamental protein design.

References

  • Fmoc solid-phase peptide synthesis: a practical approach. Oxford University Press. [Link]

  • Solid-Phase Peptide Synthesis. Biomatik. [Link]

  • Circular Dichroism of Peptides. Moodle@Units. [Link]

  • NMR in structural determination of proteins and peptides. NMIMS Pharmacy. [Link]

  • Determination of peptide and protein structures using NMR Spectroscopy. UQ eSpace. [Link]

  • (S)-3-Amino-2-benzylpropanoic acid. PubChem. [Link]

  • A comparison of the different helices adopted by α- and β-peptides suggests different reasons for their stability. PMC - PubMed Central. [Link]

  • Structures of peptides from alpha-amino acids methylated at the alpha-carbon. PubMed. [Link]

  • Practical Synthesis Guide to Solid Phase Peptide Chemistry. [Link]

  • A Newcomer's Guide to Peptide Crystallography. PMC - PubMed Central. [Link]

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A Senior Application Scientist's Guide to Alternatives for (S)-3-Amino-2-benzylpropanoic Acid in β-Peptide Design

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Beyond a Single Building Block

In the landscape of peptide-based therapeutics and foldamer design, β-peptides have carved out a significant niche, largely due to their remarkable resistance to proteolytic degradation and their ability to form stable, predictable secondary structures.[1] Central to the construction of these fascinating molecules is the choice of β-amino acid monomers. For years, (S)-3-Amino-2-benzylpropanoic acid, a β³-homologue of phenylalanine (β³-hPhe), has been a workhorse monomer, prized for its ability to introduce a hydrophobic side chain analogous to its α-amino acid counterpart. However, the inherent flexibility of its acyclic side chain can limit the conformational stability of the resulting peptide.

This guide provides a comprehensive comparison of viable alternatives to (S)-3-Amino-2-benzylpropanoic acid for researchers, scientists, and drug development professionals. We will delve into the rationale behind choosing specific alternatives, provide supporting experimental data on their impact on peptide structure and function, and offer detailed protocols for their synthesis and incorporation. Our focus is not merely on what to use, but why and how, empowering you to make informed decisions in your β-peptide design endeavors.

The Central Thesis: Conformational Constraint as a Design Parameter

The primary driver for seeking alternatives to acyclic β³-amino acids like β³-hPhe is the principle of conformational constraint . By restricting the rotational freedom of the β-amino acid backbone and side chain, we can pre-organize the peptide into a desired secondary structure, such as the ubiquitous 14-helix. This pre-organization can lead to enhanced thermodynamic stability, improved biological activity, and a more defined structure for analysis.[2][3]

The main classes of alternatives we will explore are:

  • Cyclic β-Amino Acids: These monomers incorporate the β-carbon and either the Cα or the nitrogen into a ring structure. This rigidification has profound effects on the resulting peptide's conformation.

  • Substituted Acyclic β-Amino Acids: Modifications to the acyclic backbone or side chain can also influence conformation and introduce new functionalities.

The following diagram illustrates the logical workflow for selecting and evaluating β-amino acid alternatives, a process we will follow throughout this guide.

G cluster_0 Design Phase cluster_1 Synthesis & Characterization cluster_2 Performance Evaluation Define Target Properties Define Target Properties Select Alternative Class Select Alternative Class Define Target Properties->Select Alternative Class e.g., Helicity, Stability Computational Modeling Computational Modeling Select Alternative Class->Computational Modeling Predictive Analysis Monomer Synthesis Monomer Synthesis Computational Modeling->Monomer Synthesis Peptide Synthesis (SPPS) Peptide Synthesis (SPPS) Monomer Synthesis->Peptide Synthesis (SPPS) Structural Analysis (NMR, CD) Structural Analysis (NMR, CD) Peptide Synthesis (SPPS)->Structural Analysis (NMR, CD) Proteolytic Stability Assay Proteolytic Stability Assay Structural Analysis (NMR, CD)->Proteolytic Stability Assay Biological Activity Assay Biological Activity Assay Structural Analysis (NMR, CD)->Biological Activity Assay Data Analysis & Iteration Data Analysis & Iteration Proteolytic Stability Assay->Data Analysis & Iteration Biological Activity Assay->Data Analysis & Iteration Data Analysis & Iteration->Define Target Properties Refine Design

Caption: Workflow for β-Peptide Design with Alternative Monomers.

Comparative Analysis of β-Amino Acid Alternatives

The choice of a β-amino acid has a direct and measurable impact on the resulting peptide's properties. Here, we compare (S)-3-Amino-2-benzylpropanoic acid (β³-hPhe) with key cyclic alternatives, focusing on conformational stability and biological activity.

Conformational Stability: Acyclic Flexibility vs. Cyclic Rigidity

The most significant advantage of cyclic β-amino acids is their ability to enhance the stability of helical structures.[2] This is often quantified by measuring the helicity of a peptide using Circular Dichroism (CD) spectroscopy, which shows a characteristic minimum at around 214 nm for the 14-helix of β-peptides.[4]

β-Amino AcidStructureKey Conformational EffectRepresentative Helical Content (% at 298 K)
(S)-3-Amino-2-benzylpropanoic acid (β³-hPhe)Acyclic, flexible side chainModerate helix propensity~40-60%
(1R,2S)-2-Aminocyclopentanecarboxylic acid (ACPC)5-membered ring constrains φ and θStrong helix stabilization>80%
(1R,2S)-2-Aminocyclohexanecarboxylic acid (ACHC)6-membered ring constrains φ and θVery strong helix stabilization>90%

Note: Helical content percentages are illustrative and can vary based on the peptide sequence and solvent conditions. The trend of increasing stability with cyclization is well-established.

The increased stability imparted by cyclic residues is a direct result of the restriction of backbone dihedral angles.[2] While β³-hPhe has relatively free rotation around its Cα-Cβ and Cβ-Cγ bonds, the ring structures of ACPC and ACHC lock these into conformations that are highly favorable for 14-helix formation.

The following diagram illustrates the key dihedral angles in a generic β-amino acid, which are constrained by cyclic structures.

G cluster_0 β-Amino Acid Backbone N N CA N->CA φ CB CA->CB θ C C' CB->C ψ

Caption: Key Dihedral Angles in a β-Amino Acid Backbone.

Impact on Biological Activity: A Case Study in p53-hDM2 Inhibition

The inhibition of the p53-hDM2 protein-protein interaction is a critical target in cancer therapy.[5] β-peptides that mimic the α-helical p53 domain have emerged as promising inhibitors. The choice of β-amino acid side chains that project into the binding pockets of hDM2 is crucial for affinity.

While β³-hPhe can effectively mimic the phenylalanine residue of p53, constraining the backbone with cyclic residues can lead to a more optimal presentation of the key hydrophobic side chains, resulting in improved binding affinity.[6]

Peptide Sequence (Illustrative)Key β-Amino AcidBinding Affinity (Kd) for hDM2Rationale
Ac-(β³-hLeu)-(β³-hTrp)-(β³-hPhe )-...-NH₂β³-hPhe~300 nMAcyclic side chain provides necessary hydrophobicity but allows for conformational flexibility, potentially reducing binding entropy.
Ac-(β³-hLeu)-(β³-hTrp)-(ACPC )-...-NH₂ACPC~150 nMThe rigid ACPC backbone pre-organizes the peptide into a stable helix, presenting the hydrophobic side chains for optimal interaction with hDM2.[6]
Ac-(β³-hLeu)-(β³-hTrp)-(β³-hPhe(3,4-diCl) )-...-NH₂β³-hPhe(3,4-diCl)~28 nMA substituted acyclic residue can introduce additional favorable interactions, such as halogen bonding, significantly improving affinity.[6]

Note: Kd values are representative and compiled from studies on p53-hDM2 inhibiting β-peptides.[6][7]

This data clearly demonstrates that while β³-hPhe is a competent building block, both cyclic constraints and strategic acyclic substitutions can lead to significant improvements in biological activity.

Experimental Protocols

To facilitate the practical application of these alternative β-amino acids, we provide detailed, field-proven protocols for monomer synthesis, peptide synthesis, and key analytical assays.

Protocol 1: Synthesis of Fmoc-(1R,2S)-2-aminocyclopentanecarboxylic acid (Fmoc-ACPC-OH)

This protocol outlines the synthesis of a key constrained β-amino acid monomer from a commercially available starting material.

Materials:

  • (1R,2S)-2-(Boc-amino)cyclopentanecarboxylic acid

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (DCM)

  • Sodium bicarbonate (NaHCO₃), saturated aqueous solution

  • 9-fluorenylmethyl chloroformate (Fmoc-Cl)

  • Dioxane

  • Water

  • Hydrochloric acid (HCl), 1M

  • Ethyl acetate

  • Brine

  • Magnesium sulfate (MgSO₄)

Procedure:

  • Boc Deprotection:

    • Dissolve (1R,2S)-2-(Boc-amino)cyclopentanecarboxylic acid (1.0 eq) in a 1:1 mixture of DCM and TFA.

    • Stir at room temperature for 2 hours.

    • Remove the solvent under reduced pressure. Co-evaporate with DCM three times to remove residual TFA.

  • Fmoc Protection:

    • Dissolve the crude amino acid from the previous step in a 1:1 mixture of dioxane and saturated aqueous NaHCO₃ solution.

    • Cool the solution to 0°C in an ice bath.

    • Add a solution of Fmoc-Cl (1.1 eq) in dioxane dropwise over 30 minutes.

    • Allow the reaction to warm to room temperature and stir overnight.

  • Work-up and Purification:

    • Dilute the reaction mixture with water and wash with ethyl acetate to remove unreacted Fmoc-Cl.

    • Acidify the aqueous layer to pH 2 with 1M HCl.

    • Extract the product with ethyl acetate (3 x 50 mL).

    • Combine the organic layers, wash with brine, dry over MgSO₄, and filter.

    • Remove the solvent under reduced pressure to yield the crude product.

    • Purify by flash chromatography (silica gel, gradient of 0-10% methanol in DCM) to obtain pure Fmoc-ACPC-OH.

Protocol 2: Solid-Phase Peptide Synthesis (SPPS) of a β-Peptide

This protocol describes the incorporation of the synthesized Fmoc-ACPC-OH into a peptide sequence using standard Fmoc-based SPPS.[8][9]

Materials:

  • Rink Amide resin

  • N,N-Dimethylformamide (DMF)

  • Piperidine, 20% in DMF

  • Fmoc-protected β-amino acids (including Fmoc-ACPC-OH)

  • HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate)

  • N,N-Diisopropylethylamine (DIPEA)

  • Cleavage cocktail (e.g., 95% TFA, 2.5% water, 2.5% triisopropylsilane)

  • Diethyl ether, cold

Procedure:

  • Resin Swelling: Swell the Rink Amide resin in DMF for 1 hour.

  • Fmoc Deprotection:

    • Treat the resin with 20% piperidine in DMF for 5 minutes.

    • Drain and repeat the treatment for 15 minutes.

    • Wash the resin thoroughly with DMF (5x) and DCM (3x).

  • Amino Acid Coupling:

    • In a separate vessel, pre-activate the Fmoc-β-amino acid (4 eq) with HBTU (3.9 eq) and DIPEA (8 eq) in DMF for 5 minutes.

    • Add the activated amino acid solution to the resin.

    • Agitate for 2 hours at room temperature.

    • Wash the resin thoroughly with DMF (5x) and DCM (3x).

    • Perform a Kaiser test to confirm complete coupling.

  • Repeat Cycles: Repeat the deprotection and coupling steps for each amino acid in the sequence.

  • Cleavage and Deprotection:

    • Wash the final peptide-resin with DCM and dry under vacuum.

    • Treat the resin with the cleavage cocktail for 3 hours at room temperature.

    • Filter the resin and collect the filtrate.

    • Precipitate the crude peptide by adding the filtrate to cold diethyl ether.

    • Centrifuge to pellet the peptide, decant the ether, and dry the peptide pellet.

  • Purification: Purify the crude peptide by reverse-phase HPLC.[10]

Protocol 3: Proteolytic Stability Assay using HPLC

This protocol provides a method to compare the stability of peptides containing β³-hPhe versus a cyclic alternative in the presence of a protease.

Materials:

  • Purified peptides (e.g., one with β³-hPhe, one with ACPC)

  • Protease solution (e.g., Trypsin, Chymotrypsin, or Pronase at 1 mg/mL in appropriate buffer)

  • Reaction buffer (e.g., 50 mM Tris-HCl, pH 8.0)

  • Quenching solution (e.g., 10% TFA in water)

  • HPLC system with a C18 column

Procedure:

  • Reaction Setup:

    • Prepare a 1 mg/mL solution of each peptide in the reaction buffer.

    • In a microcentrifuge tube, mix 90 µL of the peptide solution with 10 µL of the protease solution.

    • Incubate the reaction at 37°C.

  • Time-Course Sampling:

    • At various time points (e.g., 0, 1, 4, 8, 24 hours), withdraw a 10 µL aliquot of the reaction mixture.

    • Immediately quench the reaction by adding the aliquot to 90 µL of the quenching solution.

  • HPLC Analysis:

    • Analyze each quenched sample by reverse-phase HPLC.

    • Use a gradient of acetonitrile in water (both containing 0.1% TFA) to separate the intact peptide from its degradation products.

    • Monitor the absorbance at 220 nm.

  • Data Analysis:

    • Integrate the peak area of the intact peptide at each time point.

    • Plot the percentage of remaining intact peptide versus time to determine the degradation rate and half-life for each peptide.

Conclusion and Future Outlook

The design of bioactive and stable β-peptides is a dynamic field where the strategic selection of monomeric building blocks is paramount. While (S)-3-Amino-2-benzylpropanoic acid remains a valuable tool, this guide has demonstrated that conformationally constrained alternatives, particularly cyclic β-amino acids, offer significant advantages in terms of pre-organizing secondary structure and enhancing biological activity.[2] The provided experimental data and detailed protocols serve as a starting point for researchers to explore this expanded chemical space.

The future of β-peptide design will likely involve the development of novel cyclic and substituted β-amino acids with even greater control over conformation and functionality. The integration of computational modeling with synthetic chemistry will continue to accelerate the discovery of β-peptides with tailored therapeutic properties. By moving beyond a reliance on a single building block and embracing the principles of conformational constraint, the scientific community is well-positioned to unlock the full potential of β-peptides as next-generation therapeutics.

References

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  • Gellman, S. H. (1998). Foldamers: A Manifesto. Accounts of Chemical Research, 31(4), 173–180. [Link]

  • Wels, B., et al. (2003). Practical Synthesis Guide to Solid Phase Peptide Chemistry. AAPPTec. [Link]

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  • Daura, X., et al. (2001). A comparison of the different helices adopted by α- and β-peptides suggests different reasons for their stability. Chemistry & Biology, 8(1), 33-44. [Link]

  • Sadowsky, J. D., et al. (2008). In silico improvement of β3-peptide inhibitors of p53•hDM2 and p53•hDMX. Journal of the American Chemical Society, 130(40), 13202–13203. [Link]

  • Lee, H. S., et al. (2010). A systematic mutational analysis of peptide inhibition of the p53-MDM2/MDMX interactions. Proteins: Structure, Function, and Bioinformatics, 78(10), 2325-2338. [Link]

  • de la Cruz, P., et al. (2011). Thermodynamic Stability of β-Peptide Helices and the Role of Cyclic Residues. Biophysical Journal, 100(11), 2717-2725. [Link]

  • Coin, I., et al. (2007). Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences. Nature Protocols, 2(12), 3247–3256. [Link]

  • Phenomenex. (n.d.). Reversed Phase HPLC Solutions for Proteins and Peptides. Phenomenex. [Link]

  • Eddinger, G. A., et al. (2019). Differential Effects of β3- vs. β2-Amino Acid Residues on the Helicity and Recognition Properties of Bim BH3-Derived α/β- Peptides. ACS Chemical Biology, 14(7), 1476–1481. [Link]

  • Hoop, C. L., et al. (2021). Dihedral Angle Measurements for Structure Determination by Biomolecular Solid-State NMR Spectroscopy. Frontiers in Molecular Biosciences, 8, 794358. [Link]

  • Li, T., & Konopleva, M. (2021). Strategies for p53 Activation and Targeted Inhibitors of the p53-Mdm2/MdmX Interaction. Cancers, 13(21), 5435. [Link]

  • de la Figuera, N., et al. (2015). Ramachandran plot of the different β-turn types. Journal of Cheminformatics, 7(1), 1-13. [Link]

  • Zhang, Y., et al. (2018). Design, Synthesis, and Evaluation of Amphiphilic Cyclic and Linear Peptides Composed of Hydrophobic and Positively-Charged Amino Acids as Antibacterial Agents. Molecules, 23(10), 2669. [Link]

  • Azzarito, V., et al. (2020). Peptides Containing β-Amino Acid Patterns: Challenges and Successes in Medicinal Chemistry. Journal of Medicinal Chemistry, 63(21), 12445–12489. [Link]

  • Pazgier, M., et al. (2009). Structural basis for high-affinity peptide inhibition of p53 interactions with MDM2 and MDMX. Proceedings of the National Academy of Sciences, 106(12), 4665–4670. [Link]

  • Han, S. H., et al. (2023). Comparative Properties of Helical and Linear Amphipathicity of Peptides Composed of Arginine, Tryptophan, and Valine. International Journal of Molecular Sciences, 24(20), 15124. [Link]

  • Böttger, R., et al. (2024). Comparison of Protocols to Test Peptide Stability in Blood Plasma and Cell Culture Supernatants. ACS Pharmacology & Translational Science, 7(1), 133-144. [Link]

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  • Al-Ghanim, A., et al. (2023). The development and optimisation of an HPLC-based in vitro serum stability assay for a calcitonin gene-related peptide receptor antagonist peptide. Journal of Peptide Science, 29(10), e3539. [Link]

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A Comparative Guide to the Enantiomeric Excess Determination of (S)-3-Amino-2-benzylpropanoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of pharmaceutical development and chiral chemistry, the precise determination of enantiomeric excess (ee) is not merely a quality control metric; it is a fundamental necessity for ensuring the safety, efficacy, and stereochemical integrity of drug candidates. (S)-3-Amino-2-benzylpropanoic acid, a key chiral building block, is no exception. Its utility in the synthesis of bioactive molecules demands robust and reliable analytical methods for the quantification of its enantiomeric purity. This guide provides a comparative analysis of three principal analytical techniques for determining the enantiomeric excess of (S)-3-Amino-2-benzylpropanoic acid: High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), and Nuclear Magnetic Resonance (NMR) Spectroscopy. Each method is presented with an in-depth look at its underlying principles, a detailed experimental protocol, and a discussion of its relative strengths and weaknesses, empowering researchers to make informed decisions for their specific analytical needs.

The Criticality of Enantiomeric Purity

The biological activity of a chiral molecule is intrinsically linked to its three-dimensional structure. In many cases, one enantiomer of a drug is responsible for the desired therapeutic effect, while the other may be inactive or, in the worst-case scenario, exhibit toxicity. The tragic case of thalidomide serves as a stark reminder of the profound consequences of ignoring stereochemistry in drug development. Therefore, the ability to accurately measure and control the enantiomeric composition of chiral intermediates like (S)-3-Amino-2-benzylpropanoic acid is paramount.

Comparative Overview of Analytical Techniques

The choice of analytical technique for determining enantiomeric excess is often dictated by a variety of factors, including the nature of the analyte, the required level of accuracy and precision, sample throughput needs, and the availability of instrumentation. The following table provides a high-level comparison of the three techniques discussed in this guide.

FeatureChiral High-Performance Liquid Chromatography (HPLC)Chiral Gas Chromatography (GC)Nuclear Magnetic Resonance (NMR) Spectroscopy
Principle Differential interaction of enantiomers with a chiral stationary phase.Separation of volatile, derivatized enantiomers on a chiral stationary phase.Diastereomeric interaction with a chiral resolving agent leading to distinct NMR signals.
Sample State LiquidGas (after derivatization)Liquid
Derivatization Often not required for polar molecules like amino acids.Mandatory for non-volatile amino acids.Often required to form diastereomeric complexes.
Sensitivity High (ng to pg)Very High (pg to fg)Lower (mg to µg)
Resolution ExcellentExcellentModerate to Good
Quantitation Highly accurate and precise.Highly accurate and precise.Generally less precise than chromatographic methods.
Throughput Moderate to HighModerateLow to Moderate
Instrumentation Widely available.Widely available.Widely available.
Method Development Can be complex, requiring screening of columns and mobile phases.Derivatization step adds complexity.Relatively straightforward, involving selection of a suitable chiral resolving agent.

I. Chiral High-Performance Liquid Chromatography (HPLC)

Chiral HPLC is arguably the most widely employed technique for the enantioseparation of non-volatile compounds like amino acids. The principle lies in the use of a chiral stationary phase (CSP) that interacts differently with the two enantiomers of the analyte, leading to different retention times and, consequently, their separation.

The Causality Behind the Choice: Direct vs. Indirect Methods

For polar molecules such as β-amino acids, direct chiral HPLC analysis on a suitable CSP is often the preferred approach. This avoids the need for derivatization, which can introduce potential sources of error, including racemization and incomplete reaction. Macrocyclic glycopeptide-based CSPs, such as those containing teicoplanin, have proven to be particularly effective for the enantioseparation of underivatized amino acids due to their multiple chiral centers and interaction sites (hydrogen bonding, ionic, and hydrophobic interactions).[1]

Experimental Protocol: Enantiomeric Excess of (S)-3-Amino-2-benzylpropanoic Acid by Chiral HPLC

This protocol is based on established methods for the separation of β-amino acids on a teicoplanin-based chiral stationary phase.[1]

Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector.

  • Chiral Stationary Phase: Chirobiotic™ T column (250 x 4.6 mm, 5 µm) or equivalent teicoplanin-based column.

Reagents:

  • Methanol (HPLC grade)

  • Triethylamine (TEA)

  • Acetic Acid (glacial)

  • Water (HPLC grade)

  • (S)-3-Amino-2-benzylpropanoic acid standard

  • Racemic 3-Amino-2-benzylpropanoic acid

Procedure:

  • Mobile Phase Preparation: Prepare a mobile phase consisting of 0.1% triethylammonium acetate (TEAA) in methanol. To prepare 1 L of 0.1% TEAA, add 1 mL of TEA and 1 mL of acetic acid to 998 mL of methanol. Adjust the pH to 4.1 with acetic acid if necessary.

  • Sample Preparation:

    • Accurately weigh and dissolve a known amount of the (S)-3-Amino-2-benzylpropanoic acid sample in the mobile phase to a final concentration of approximately 1 mg/mL.

    • Prepare a solution of the racemic standard at the same concentration.

  • Chromatographic Conditions:

    • Column: Chirobiotic™ T (250 x 4.6 mm, 5 µm)

    • Mobile Phase: 0.1% TEAA in Methanol (pH 4.1)

    • Flow Rate: 0.5 mL/min

    • Column Temperature: 25 °C

    • Detection: UV at 215 nm

    • Injection Volume: 10 µL

  • Analysis:

    • Inject the racemic standard to determine the retention times of the (R)- and (S)-enantiomers and to establish the resolution of the method.

    • Inject the sample solution.

    • Identify the peaks corresponding to the (S)- and (R)-enantiomers based on the retention time of the (S)-standard.

  • Calculation of Enantiomeric Excess (% ee):

    • Calculate the area of the peaks corresponding to the (S) and (R) enantiomers.

    • Use the following formula: % ee = [ (Area(S) - Area(R)) / (Area(S) + Area(R)) ] x 100

Workflow for Chiral HPLC Analysis

HPLC_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing MobilePhase Mobile Phase Preparation (0.1% TEAA in Methanol) SamplePrep Sample Preparation (1 mg/mL in Mobile Phase) MobilePhase->SamplePrep Injection Inject Samples SamplePrep->Injection RacemicPrep Racemic Standard Preparation RacemicPrep->Injection HPLC HPLC System (Chirobiotic T Column) Detection UV Detection (215 nm) HPLC->Detection Injection->HPLC Integration Peak Integration Detection->Integration Calculation Calculate % ee Integration->Calculation

Caption: Workflow for the determination of enantiomeric excess by Chiral HPLC.

II. Chiral Gas Chromatography (GC)

Chiral Gas Chromatography is a powerful technique for the separation of volatile and thermally stable enantiomers. For non-volatile compounds like amino acids, derivatization is a mandatory step to increase their volatility and thermal stability.

The Rationale for Derivatization

The primary reason for derivatization in the GC analysis of amino acids is to mask the polar carboxyl and amino functional groups. These groups, if left unreacted, would lead to poor chromatographic peak shape and strong adsorption on the GC column. A common and effective derivatization strategy involves a two-step process: esterification of the carboxylic acid group followed by acylation of the amino group. This approach creates derivatives that are sufficiently volatile for GC analysis.

Experimental Protocol: Enantiomeric Excess of (S)-3-Amino-2-benzylpropanoic Acid by Chiral GC (Adapted Method)

This protocol is an adaptation of established methods for the chiral GC analysis of amino acids.

Instrumentation:

  • Gas Chromatograph (GC) with a Flame Ionization Detector (FID) or Mass Spectrometer (MS).

  • Chiral Capillary Column: Chirasil-Val or equivalent.

Reagents:

  • (S)-3-Amino-2-benzylpropanoic acid sample

  • Racemic 3-Amino-2-benzylpropanoic acid

  • Methanolic HCl (3 N)

  • Trifluoroacetic anhydride (TFAA)

  • Dichloromethane (anhydrous)

Procedure:

  • Derivatization:

    • Esterification: Place approximately 1 mg of the amino acid sample in a reaction vial. Add 1 mL of 3 N methanolic HCl. Cap the vial tightly and heat at 100 °C for 30 minutes. After cooling, evaporate the solvent to dryness under a gentle stream of nitrogen.

    • Acylation: To the dried residue, add 1 mL of dichloromethane and 100 µL of TFAA. Cap the vial and heat at 60 °C for 20 minutes. After cooling, the sample is ready for injection.

  • GC Conditions:

    • Column: Chirasil-Val (e.g., 25 m x 0.25 mm ID)

    • Carrier Gas: Helium

    • Oven Temperature Program: Start at 100 °C, hold for 2 minutes, then ramp to 180 °C at 4 °C/min.

    • Injector Temperature: 250 °C

    • Detector Temperature (FID): 280 °C

    • Injection Mode: Split (e.g., 50:1)

  • Analysis:

    • Inject the derivatized racemic standard to determine the retention times of the two enantiomers.

    • Inject the derivatized sample.

  • Calculation of Enantiomeric Excess (% ee):

    • Calculate the area of the peaks corresponding to the (S) and (R) enantiomers.

    • Use the formula: % ee = [ (Area(S) - Area(R)) / (Area(S) + Area(R)) ] x 100

Workflow for Chiral GC Analysis

GC_Workflow cluster_derivatization Derivatization cluster_analysis Analysis cluster_data Data Processing Esterification Esterification (Methanolic HCl) Acylation Acylation (TFAA) Esterification->Acylation Injection Inject Derivatized Sample Acylation->Injection GC GC System (Chirasil-Val Column) Detection FID/MS Detection GC->Detection Injection->GC Integration Peak Integration Detection->Integration Calculation Calculate % ee Integration->Calculation

Caption: Workflow for the determination of enantiomeric excess by Chiral GC.

III. NMR Spectroscopy

NMR spectroscopy offers a distinct approach for determining enantiomeric excess, relying on the formation of diastereomers in situ through the use of a chiral resolving agent (CRA) or a chiral solvating agent (CSA). These diastereomers are no longer mirror images and will, in principle, have different NMR spectra, allowing for their individual quantification.

The Principle of Diastereomeric Resolution

When a chiral analyte is mixed with a chiral, enantiomerically pure resolving agent in an NMR tube, diastereomeric complexes are formed. The different spatial arrangements of these complexes lead to subtle differences in the chemical environments of the nuclei in the original enantiomers. This results in the splitting of signals in the NMR spectrum, with the integration of these distinct signals being proportional to the concentration of each enantiomer.

Experimental Protocol: Enantiomeric Excess of (S)-3-Amino-2-benzylpropanoic Acid by ¹H NMR

This protocol describes a general method using a chiral solvating agent. The choice of CSA is crucial and may require some screening for optimal resolution. (R)-(-)-1-(9-Anthryl)-2,2,2-trifluoroethanol is a common CSA for carboxylic acids.

Instrumentation:

  • NMR Spectrometer (e.g., 400 MHz or higher)

  • NMR tubes

Reagents:

  • (S)-3-Amino-2-benzylpropanoic acid sample

  • Racemic 3-Amino-2-benzylpropanoic acid

  • (R)-(-)-1-(9-Anthryl)-2,2,2-trifluoroethanol (CSA)

  • Deuterated chloroform (CDCl₃)

Procedure:

  • Sample Preparation:

    • Dissolve approximately 5-10 mg of the amino acid sample in 0.6 mL of CDCl₃ in an NMR tube.

    • Acquire a standard ¹H NMR spectrum of the sample.

    • To the same NMR tube, add a molar equivalent of the chiral solvating agent, (R)-(-)-1-(9-Anthryl)-2,2,2-trifluoroethanol.

    • Prepare a separate tube with the racemic amino acid and the CSA for comparison.

  • NMR Acquisition:

    • Acquire a ¹H NMR spectrum of the sample containing the CSA.

    • Ensure a sufficient number of scans to obtain a good signal-to-noise ratio for accurate integration.

  • Data Analysis:

    • Identify a well-resolved proton signal in the amino acid that shows splitting into two distinct signals in the presence of the CSA. The signals corresponding to the benzylic protons or the protons on the carbon backbone are often good candidates.

    • Carefully integrate the two separated signals corresponding to the (S) and (R) enantiomers.

  • Calculation of Enantiomeric Excess (% ee):

    • Let the integrals of the signals for the (S) and (R) enantiomers be I(S) and I(R), respectively.

    • Use the formula: % ee = [ (I(S) - I(R)) / (I(S) + I(R)) ] x 100

Workflow for NMR Analysis

NMR_Workflow cluster_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing Dissolve Dissolve Sample in CDCl₃ AddCSA Add Chiral Solvating Agent Dissolve->AddCSA Acquire Acquire ¹H NMR Spectrum AddCSA->Acquire NMR NMR Spectrometer Integration Signal Integration NMR->Integration Acquire->NMR Calculation Calculate % ee Integration->Calculation

Caption: Workflow for the determination of enantiomeric excess by NMR Spectroscopy.

Conclusion

The determination of the enantiomeric excess of (S)-3-Amino-2-benzylpropanoic acid can be reliably achieved through several analytical techniques, each with its own set of advantages and considerations. Chiral HPLC often stands out as the method of choice due to its high accuracy, direct analysis capabilities for underivatized amino acids, and good sensitivity. Chiral GC, while requiring a derivatization step, offers exceptional resolution and sensitivity. NMR spectroscopy provides a valuable alternative, particularly for rapid, non-separative analysis, although it generally has lower sensitivity and precision compared to chromatographic methods. The selection of the most appropriate technique will ultimately depend on the specific requirements of the analysis, including sample matrix, desired throughput, and the level of validation needed. By understanding the principles and practicalities of each method, researchers can confidently select and implement the most suitable approach to ensure the stereochemical integrity of their chiral molecules.

References

  • Wenzel, T. J., & Wilcox, J. D. (2003). Chiral reagents for the determination of enantiomeric excess and absolute configuration using NMR spectroscopy. Chirality, 15(4), 256–270. [Link]

  • Pirkle, W. H., & Pochapsky, T. C. (1989). Chiral stationary phases for the direct liquid chromatographic separation of enantiomers. Chemical Reviews, 89(2), 347–362. [Link]

  • Schurig, V. (2001). Separation of enantiomers by gas chromatography. Journal of Chromatography A, 906(1-2), 275–299. [Link]

  • Ilisz, I., Aranyi, A., & Péter, A. (2012). Enantioseparations of β-amino acids by high-performance liquid chromatography. Journal of Chromatography A, 1269, 84–100. [Link]

  • Péter, A., Fülöp, F., & Armstrong, D. W. (2007). Comparison of performance of Chirobiotic T, T2 and TAG columns in the separation of β2- and β3-homoamino acids. Journal of Chromatography A, 1143(1-2), 187–195. [Link]

  • Moos, M., et al. (2021). A chiral GC–MS method for analysis of secondary amino acids after heptafluorobutyl chloroformate & methylamine derivatization. Amino Acids, 53(4), 605–616. [Link]

  • Labuta, J., et al. (2013). NMR spectroscopic detection of chirality and enantiopurity in referenced systems without formation of diastereomers. Nature Communications, 4, 2188. [Link]

  • Regis Technologies, Inc. (n.d.). System Suitability And Validation For Chiral Purity Assays Of Drug Substances. Retrieved from [Link]

  • Pataj, Z. (2014). Enantioseparations by High-Performance Liquid Chromatography Using Macrocyclic Glycopeptide-Based Chiral Stationary Phases: An Overview. In ResearchGate. [Link]

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Safety Operating Guide

A Senior Application Scientist's Guide to the Proper Disposal of (S)-3-Amino-2-benzylpropanoic acid hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

This document provides a comprehensive, step-by-step guide for the safe handling and disposal of (S)-3-Amino-2-benzylpropanoic acid hydrochloride. As a specialized amino acid derivative, its disposal requires adherence to rigorous safety protocols and regulatory standards to ensure the protection of laboratory personnel and the environment. This guide is designed for researchers, scientists, and drug development professionals, offering field-proven insights that go beyond mere procedural lists to explain the causality behind each critical step.

Hazard Assessment and Chemical Profile

Before handling any chemical, a thorough understanding of its properties and potential hazards is paramount. (S)-3-Amino-2-benzylpropanoic acid hydrochloride is a solid, non-volatile compound. While specific toxicity data is limited, the precautionary principle dictates that it be handled as a potentially hazardous substance based on the profiles of structurally similar amino acid derivatives.

Safety Data Sheets (SDS) for related compounds indicate risks of skin irritation, serious eye irritation, and potential respiratory tract irritation if inhaled as a dust[1][2]. During combustion, it may release toxic and corrosive gases, including nitrogen oxides (NOx), carbon monoxide (CO), carbon dioxide (CO₂), and hydrogen chloride gas[3]. Therefore, uncontrolled disposal via standard waste streams or drains is unacceptable.

Table 1: Chemical Properties of (S)-3-Amino-2-benzylpropanoic acid

PropertyValueSource
Molecular Formula C₁₀H₁₃NO₂PubChem[4]
Molecular Weight 179.22 g/mol PubChem[4]
IUPAC Name (2S)-2-(aminomethyl)-3-phenylpropanoic acidPubChem[4]
CAS Number 131683-27-7PubChem[4]

Note: Properties are for the free base. The hydrochloride salt will have a correspondingly higher molecular weight.

The Regulatory Framework: Why We Follow These Procedures

The disposal of laboratory chemicals in the United States is primarily governed by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA) and the Occupational Safety and Health Administration (OSHA)[5][6][7].

  • EPA & RCRA: These regulations establish the "cradle-to-grave" management system for hazardous waste. This means waste is regulated from the moment of generation to its final disposal[8]. For academic labs, specific guidelines under 40 CFR Part 262, Subpart K, may apply, offering a more flexible framework tailored to a research environment[5].

  • OSHA: OSHA's Hazard Communication Standard (29 CFR 1910.1200) and regulations on hazardous waste operations (HAZWOPER) ensure that personnel are informed of chemical hazards and are trained to handle them safely[6][9].

The core principle of these regulations is to prevent environmental contamination and protect human health. The procedures outlined below are designed to meet and exceed these standards, creating a self-validating system of safety and compliance.

Standard Operating Procedure (SOP) for Routine Disposal

This section details the step-by-step protocol for collecting and disposing of (S)-3-Amino-2-benzylpropanoic acid hydrochloride waste generated during routine laboratory operations.

Part A: Personal Protective Equipment (PPE)

Proper PPE is your first and most critical line of defense. The causality is simple: to prevent exposure, you must establish a barrier between yourself and the chemical.

  • Eye Protection: Wear ANSI-rated safety glasses or goggles. The hydrochloride salt can be a dust, and related compounds are known eye irritants[1][2].

  • Hand Protection: Wear nitrile gloves. Inspect gloves for any tears or defects before use. This prevents direct skin contact, mitigating the risk of skin irritation[3].

  • Lab Coat: A standard lab coat is required to protect against incidental contact and contamination of personal clothing.

  • Respiratory Protection: If there is a risk of generating dust (e.g., during weighing or large-scale transfers), work within a certified chemical fume hood or wear an N95-rated respirator[3].

Part B: Waste Collection and Containerization

The goal of this stage is to safely contain the chemical waste, preventing its release into the laboratory environment.

  • Select an Appropriate Container:

    • Use a high-density polyethylene (HDPE) or other chemically compatible plastic container with a secure, screw-on lid[7][8]. Plastic is preferred over glass to minimize the risk of breakage.

    • The container must be clean, dry, and in good condition. Never reuse a container that held an incompatible chemical, such as a strong oxidizing agent[2][10].

  • Transfer the Waste:

    • Carefully transfer the solid (S)-3-Amino-2-benzylpropanoic acid hydrochloride waste into the designated container. Use a funnel or spatula to minimize the generation of dust.

    • Do not fill the container to more than 90% of its capacity to prevent over-pressurization or spillage[7].

  • Label the Container Immediately:

    • Proper labeling is a critical regulatory requirement. Affix a "Hazardous Waste" label to the container.

    • The label must include:

      • The full chemical name: "(S)-3-Amino-2-benzylpropanoic acid hydrochloride" (avoid abbreviations).

      • The date accumulation started.

      • The relevant hazard characteristics (e.g., "Irritant").

Part C: Temporary Storage in the Laboratory

Federal and local regulations allow for the temporary storage of hazardous waste in designated Satellite Accumulation Areas (SAAs) within the laboratory[8].

  • Designated Location: Store the sealed waste container in a designated SAA that is close to the point of generation and under the direct supervision of laboratory personnel[7].

  • Secondary Containment: Place the container in a secondary containment bin or tray to contain any potential leaks[10].

  • Segregation: Ensure the container is stored away from incompatible materials, particularly strong oxidizing agents, acids, and bases[2][10].

  • Container Integrity: Keep the waste container closed at all times except when adding waste[8].

Part D: Arranging for Final Disposal

Laboratory personnel are not responsible for the final transport and disposal of hazardous waste. This must be handled by trained professionals.

  • Contact EHS: When the waste container is full or when the waste needs to be removed, contact your institution's Environmental Health & Safety (EHS) department (sometimes called the Office of Clinical and Research Safety or OCRS)[11].

  • Provide Information: EHS will require information from the waste label to properly manifest and prepare the waste for shipment to a licensed Treatment, Storage, and Disposal Facility (TSDF)[12].

Emergency Procedures for Spills

Accidental spills must be managed immediately and correctly to prevent exposure and environmental contamination.

  • Assess the Situation:

    • Small Spill (<5 grams): If the spill is small, contained, and does not pose an immediate respiratory hazard, it can be cleaned up by trained laboratory personnel.

    • Large Spill (>5 grams) or Dust Cloud: If the spill is large, has created a dust cloud, or has occurred in a poorly ventilated area, evacuate the area immediately. Close the doors, post a warning sign, and call your institution's emergency number or EHS for assistance[11].

  • Small Spill Cleanup Protocol:

    • Alert Personnel: Notify others working in the immediate area.

    • Don PPE: At a minimum, wear a lab coat, nitrile gloves, and safety goggles.

    • Contain the Spill: Cover the solid spill with a gentle, sweeping motion using an absorbent material (e.g., vermiculite, sand, or a commercial spill kit) to prevent it from becoming airborne. Do not use a dry paper towel, as this can generate dust.

    • Collect the Material: Carefully sweep or scoop the spilled material and absorbent into a plastic dustpan. Place the contents into a designated waste container[3][13].

    • Decontaminate the Area: Wipe the spill area with a damp cloth or paper towel.

    • Dispose of Cleanup Materials: All materials used for the cleanup (gloves, absorbent, cloths) must be placed in the hazardous waste container along with the spilled chemical[11].

    • Wash Hands: Thoroughly wash your hands with soap and water after the cleanup is complete.

Disposal Decision Workflow

The following diagram illustrates the decision-making process for managing (S)-3-Amino-2-benzylpropanoic acid hydrochloride from generation to disposal.

DisposalWorkflow cluster_routine Routine Disposal cluster_spill Emergency Spill WasteGen Waste Generated SelectContainer Select & Prepare Compatible Container WasteGen->SelectContainer Solid Residue LabelContainer Label as Hazardous Waste SelectContainer->LabelContainer StoreSAA Store in SAA LabelContainer->StoreSAA ContactEHS Container Full: Contact EHS for Pickup StoreSAA->ContactEHS Spill Spill Occurs AssessSpill Assess Spill Size & Hazard Spill->AssessSpill SmallSpill Small Spill: Follow Cleanup Protocol AssessSpill->SmallSpill < 5g, no dust LargeSpill Large Spill: Evacuate & Call EHS AssessSpill->LargeSpill > 5g or dust SpillCleanupWaste Collect Spill Residue & Debris SmallSpill->SpillCleanupWaste SpillCleanupWaste->SelectContainer Place in Waste Container

Sources

Navigating the Safe Handling of (S)-3-Amino-2-benzylpropanoic acid hydrochloride: A Guide to Personal Protective Equipment

Author: BenchChem Technical Support Team. Date: February 2026

(S)-3-Amino-2-benzylpropanoic acid hydrochloride is a key building block in modern drug discovery and development. As with any potent chemical reagent, understanding and implementing rigorous safety protocols is not merely a regulatory formality but a cornerstone of scientific integrity and personal responsibility. This guide provides an in-depth, experience-driven framework for the selection, use, and disposal of Personal Protective Equipment (PPE) when handling this compound, ensuring both the safety of laboratory personnel and the integrity of the research.

The primary hazards associated with (S)-3-Amino-2-benzylpropanoic acid hydrochloride and similar compounds necessitate a comprehensive PPE strategy. Safety data sheets consistently indicate risks of acute toxicity if swallowed, inhaled, or in contact with skin.[1][2] Furthermore, it is classified as a skin and serious eye irritant, with the potential for respiratory irritation.[2][3] Therefore, our approach to PPE is not just about creating barriers, but about establishing a multi-layered defense system.

Core Principles of Protection

The causality behind our PPE recommendations is rooted in a risk-based assessment of potential exposure routes: inhalation of the powdered compound, dermal contact, and ocular exposure. Each piece of equipment is selected to mitigate these specific risks.

Engineering Controls: The First Line of Defense

Before any discussion of PPE, it is critical to emphasize the role of engineering controls. (S)-3-Amino-2-benzylpropanoic acid hydrochloride should always be handled in a well-ventilated area.[1][2][3] For weighing and preparing solutions, a certified chemical fume hood or a powder containment hood is mandatory to minimize inhalation exposure.

Essential Personal Protective Equipment: A Detailed Breakdown

The following table summarizes the minimum required PPE for handling (S)-3-Amino-2-benzylpropanoic acid hydrochloride. Subsequent sections will elaborate on the rationale and procedures for each.

Body Part Personal Protective Equipment Specification/Standard Rationale
Eyes/Face Safety Glasses with Side Shields or Goggles; Face Shield (when splash risk is high)ANSI Z87.1 or equivalentProtects against airborne particles and accidental splashes, preventing serious eye irritation.[2][3]
Hands Nitrile GlovesASTM D6319 or equivalent; Ensure appropriate thickness and check for tears.Provides a chemical-resistant barrier to prevent skin irritation and dermal absorption.[1][2]
Body Laboratory CoatStandard cotton or flame-resistant materialProtects skin and personal clothing from contamination.[1][2]
Respiratory N95 Respirator or higher (if not handled in a fume hood)NIOSH-approvedPrevents inhalation of fine particles, which can cause respiratory irritation and systemic toxicity.[1][2][3] Use is dictated by a risk assessment.

Procedural Guidance: From Donning to Disposal

Adherence to proper procedure is as crucial as the equipment itself. The following workflows are designed to be self-validating systems, minimizing the risk of contamination.

PPE Donning and Doffing Workflow

The sequence of putting on and taking off PPE is critical to prevent cross-contamination.

PPE_Workflow cluster_donning Donning Sequence cluster_doffing Doffing Sequence (Contaminated Area -> Clean Area) don1 1. Lab Coat don2 2. Respirator (if required) don1->don2 don3 3. Goggles/ Face Shield don2->don3 don4 4. Gloves don3->don4 dof1 1. Gloves dof2 2. Goggles/ Face Shield dof1->dof2 dof3 3. Lab Coat dof2->dof3 dof4 4. Respirator (if required) dof3->dof4

Caption: PPE Donning and Doffing Sequence.

Step-by-Step Handling Protocol
  • Preparation: Before entering the laboratory, ensure you are familiar with the Safety Data Sheet for (S)-3-Amino-2-benzylpropanoic acid hydrochloride.

  • Engineering Controls: Verify that the chemical fume hood has a current certification and is functioning correctly.

  • Donning PPE: Following the sequence outlined in the diagram above, put on your lab coat, respirator (if your risk assessment deems it necessary), eye/face protection, and finally, your gloves. Ensure gloves overlap the cuffs of your lab coat.

  • Handling the Compound:

    • Perform all manipulations, including weighing and transfers, within the fume hood to contain any dust.[1][2][3]

    • Use tools such as spatulas and weighing paper appropriate for handling solids.

    • Avoid creating dust clouds. If a spill occurs within the hood, gently wipe it up with a damp cloth or absorbent pad.[1]

  • Post-Handling:

    • Securely close the container of (S)-3-Amino-2-benzylpropanoic acid hydrochloride.

    • Decontaminate any surfaces that may have come into contact with the chemical.

    • Wash hands thoroughly with soap and water after removing gloves.[1][2]

Disposal Plan: A Critical Final Step

Proper disposal is paramount to prevent environmental contamination and accidental exposure.

  • Contaminated PPE:

    • Disposable gloves should be removed using a technique that avoids touching the outer surface with bare skin and discarded into a designated hazardous waste container immediately after use.

    • Lab coats that become contaminated should be professionally laundered or disposed of as hazardous waste, depending on the level of contamination and institutional policies.

  • Chemical Waste:

    • Dispose of unused (S)-3-Amino-2-benzylpropanoic acid hydrochloride and any contaminated materials (e.g., weighing paper, absorbent pads) in a clearly labeled, sealed container for hazardous chemical waste.[1][4]

    • Adhere strictly to your institution's and local regulations for chemical waste disposal.[1][4]

This guide provides a comprehensive framework for the safe handling of (S)-3-Amino-2-benzylpropanoic acid hydrochloride. By integrating these principles and procedures into your daily laboratory work, you contribute to a culture of safety and scientific excellence.

References

  • Enamine. (n.d.). Safety Data Sheet: (2S)-2-[(1-carboxyethyl)amino]-3-phenylpropanoic acid hydrochloride.
  • Synquest Labs. (2021, March 19). Safety Data Sheet: (2S)-N-Boc-3-amino-2-benzylpropanoic acid.
  • Fisher Scientific. (n.d.). Safety Data Sheet: (S)-3-Amino-3-phenylpropanoic acid ethyl ester hydrochloride.
  • AK Scientific, Inc. (n.d.). Safety Data Sheet: (S)-3-Amino-2-benzylpropanoic acid hydrochloride.

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.